molecular formula C17H30N2O12S B1677580 Mycothiol CAS No. 192126-76-4

Mycothiol

Katalognummer: B1677580
CAS-Nummer: 192126-76-4
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: MQBCDKMPXVYCGO-FQBKTPCVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mycothiol (MSH; AcCys-GlcN-Ins) is the dominant low-molecular-weight thiol in Actinobacteria, fulfilling a role analogous to that of glutathione in other bacteria and eukaryotes . This unique small molecule is composed of N-acetylcysteine amide-linked to glucosamine, which is itself α-linked to myo-inositol, and is typically present in millimolar concentrations within the cell . Its primary function is to maintain a reducing environment in the cytoplasm, acting as a critical thiol buffer that protects the cell from oxidative, nitrosative, and disulfide stress . This compound is integral to the detoxification of a broad spectrum of toxins, including alkylating agents, reactive oxygen and nitrogen species, antibiotics, and heavy metals . This detoxification pathway often involves the formation of this compound S-conjugates (MS-R), which are subsequently cleaved by a specific this compound S-conjugate amidase (Mca) to produce a mercapturic acid that is excreted, and glucosaminylinositol (GlcN-Ins), which is recycled for this compound biosynthesis . The molecule also serves as an essential cofactor for various enzymes, such as this compound peroxidase (MPx), this compound-dependent formaldehyde dehydrogenase, and maleylpyruvate isomerase . Under oxidative conditions, this compound is oxidized to its disulfide form, mycothione (MSSM), which is reduced back to the active thiol by the NADPH-dependent flavoprotein mycothione reductase (Mtr), thereby sustaining the intracellular redox homeostasis . The biosynthetic pathway of this compound is a key area of research interest . It is synthesized in a multi-step process beginning with the coupling of UDP-GlcNAc and 1L-myo-inositol-1-phosphate by the glycosyltransferase MshA . The resulting intermediate is sequentially dephosphorylated and deacetylated by MshB to yield GlcN-Ins . The ATP-dependent ligase MshC then attaches a cysteine moiety to form Cys-GlcN-Ins, which is finally acetylated by the this compound synthase MshD to produce mature this compound . Notably, several enzymes in this biosynthesis pathway, particularly MshA and MshC, have been identified as potential drug targets for novel tuberculosis treatments, as they are essential for the survival of Mycobacterium tuberculosis but are absent in humans . Research-grade this compound is vital for investigating the physiology and redox defense mechanisms of Actinomycetes, and for advancing the development of new antimicrobial agents.

Eigenschaften

CAS-Nummer

192126-76-4

Molekularformel

C17H30N2O12S

Molekulargewicht

486.5 g/mol

IUPAC-Name

(2R)-2-acetamido-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]-3-sulfanylpropanamide

InChI

InChI=1S/C17H30N2O12S/c1-4(21)18-5(3-32)16(29)19-7-9(23)8(22)6(2-20)30-17(7)31-15-13(27)11(25)10(24)12(26)14(15)28/h5-15,17,20,22-28,32H,2-3H2,1H3,(H,18,21)(H,19,29)/t5-,6+,7+,8+,9+,10?,11-,12+,13+,14+,15?,17+/m0/s1

InChI-Schlüssel

MQBCDKMPXVYCGO-FQBKTPCVSA-N

SMILES

CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O

Isomerische SMILES

CC(=O)N[C@@H](CS)C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O

Kanonische SMILES

CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amido-2-deoxy-alpha-D-glucopyranoside
1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside
1-D-myo-inositol-2-(N-acetyl-S-((3,7,8-trimethyl-4,6-dioxo-1,5-diazabicyclo(3.3.0)octa-2,7-dien-2-yl)methyl)-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside
AcCys-GlcN-Ins
mycothiol
U17 cysteine

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mycothiol Biosynthesis Pathway in Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mycothiol (MSH or AcCys-GlcN-Ins) is the primary low-molecular-weight thiol in most Actinomycetes, including the pathogenic genus Mycobacterium. It serves a functionally analogous role to glutathione (GSH) in other bacteria and eukaryotes, playing a critical part in maintaining intracellular redox homeostasis, detoxifying harmful compounds, and protecting against oxidative and antibiotic-induced stress.[1][2][3][4] The biosynthetic pathway of this compound is unique to Actinomycetes and absent in humans, making its constituent enzymes attractive targets for the development of novel antimicrobial agents against diseases like tuberculosis. This guide provides a comprehensive technical overview of the core this compound biosynthesis pathway, its enzymatic components, quantitative kinetic data, and detailed experimental protocols for its study.

Introduction

Actinomycetes are a phylum of Gram-positive bacteria known for their complex secondary metabolism, which is the source of many clinically vital antibiotics. A distinguishing biochemical feature of this group is the synthesis of this compound (1-D-myo-inosityl 2-(N-acetyl-L-cysteinyl)amido-2-deoxy-α-D-glucopyranoside) instead of glutathione, the canonical redox buffer in most other organisms.[5][6] MSH is maintained at millimolar concentrations within the cell and is crucial for the survival and pathogenicity of species like Mycobacterium tuberculosis.[5] It participates in various cellular processes, including the detoxification of alkylating agents, reactive oxygen species, and certain antibiotics through the formation of MSH S-conjugates.[1][2] These conjugates are processed by the MSH S-conjugate amidase (Mca), which recycles a key intermediate for MSH resynthesis and excretes the toxin as a mercapturic acid.[1][2][3] Given that several enzymes in this pathway are essential for the viability of M. tuberculosis, they represent prime targets for therapeutic intervention.[3][5]

The Core Biosynthesis Pathway

The synthesis of this compound is a five-step enzymatic cascade that converts central metabolic precursors into the final MSH molecule. The pathway is highly conserved across Actinomycetes and involves four key enzymes: MshA, MshB, MshC, and MshD, along with a yet-unidentified phosphatase (MshA2).[1][5][7]

The process begins with 1L-myo-inositol-1-phosphate, derived from glucose-6-phosphate by the enzyme inositol-1-phosphate synthase (Ino1).[1]

  • Glycosylation (MshA): The glycosyltransferase MshA catalyzes the first committed step, transferring N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to 1L-myo-inositol-1-phosphate (Ins-P) to form 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol-3-phosphate (GlcNAc-Ins-P).[1][7]

  • Dephosphorylation (MshA2): The intermediate GlcNAc-Ins-P is dephosphorylated by a putative phosphatase, designated MshA2, to yield GlcNAc-Ins. The gene encoding this enzyme has not yet been definitively identified.[1][2]

  • Deacetylation (MshB): The deacetylase MshB removes the acetyl group from GlcNAc-Ins, producing 1-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcN-Ins). MshB is a divalent metalloenzyme.[1][5]

  • Ligation (MshC): The ATP-dependent ligase MshC catalyzes the formation of an amide bond between the amino group of GlcN-Ins and the carboxyl group of L-cysteine, resulting in Cys-GlcN-Ins.[1][5] This enzyme is essential for MSH production.[3]

  • Acetylation (MshD): In the final step, the acetyltransferase MshD (this compound synthase) transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue of Cys-GlcN-Ins, yielding the final product, this compound.[1][5]

Mycothiol_Biosynthesis Glc6P Glucose-6-P Ino1 Ino1 Glc6P->Ino1 UDPGlcNAc UDP-GlcNAc MshA MshA UDPGlcNAc->MshA Cys L-Cysteine MshC MshC Cys->MshC AMP + PPi ATP ATP ATP->MshC AMP + PPi AcCoA Acetyl-CoA MshD MshD AcCoA->MshD CoA InsP 1L-myo-inositol-1-P InsP->MshA GlcNAcInsP GlcNAc-Ins-P MshA2 MshA2 (phosphatase) GlcNAcInsP->MshA2 GlcNAcIns GlcNAc-Ins MshB MshB GlcNAcIns->MshB Acetate GlcNIns GlcN-Ins GlcNIns->MshC AMP + PPi CysGlcNIns Cys-GlcN-Ins CysGlcNIns->MshD CoA MSH This compound (MSH) Ino1->InsP MshA->GlcNAcInsP MshA2->GlcNAcIns MshB->GlcNIns MshC->CysGlcNIns MshD->MSH

Caption: The this compound Biosynthesis Pathway.

Quantitative Analysis of Pathway Enzymes

The kinetic parameters of the this compound biosynthesis enzymes have been characterized in several actinomycete species, particularly in Mycobacterium smegmatis and Corynebacterium glutamicum. This data is crucial for understanding the pathway's flux and for the rational design of enzyme inhibitors.

EnzymeOrganismSubstrate(s)Kmkcatkcat/Km (M-1s-1)Reference
MshA C. glutamicumUDP-GlcNAc210 ± 20 µM12.5 ± 0.2 s-15.95 x 104[4]
1L-Ins-1-P240 ± 10 µM12.5 ± 0.2 s-15.21 x 104[4]
MshC M. smegmatisATP1.8 mM3.15 s-11.75 x 103[1][2]
L-Cysteine0.1 mM3.15 s-13.15 x 104[1][2]
GlcN-Ins0.16 mM3.15 s-11.97 x 104[1][2]
MshD M. tuberculosisAcetyl-CoA40 ± 5 µM8.3 ± 0.6 s-12.08 x 105[5]
Cys-GlcN-Ins82 ± 22 µM8.3 ± 0.6 s-11.01 x 105[5]

Note: Kinetic data for MshB is not extensively published in the form of Km and kcat values. It is characterized as a Zn2+-dependent deacetylase.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Recombinant Protein Expression and Purification (General Protocol)

This protocol describes a general workflow for obtaining purified Msh enzymes (e.g., MshD) from E. coli.

Protein_Purification_Workflow cluster_cloning Vector Construction cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Clone Clone mshD gene into expression vector (e.g., pET28a) Transform Transform E. coli (e.g., BL21(DE3)) with expression plasmid Clone->Transform Culture Grow culture to mid-log phase (OD600 ~0.6-0.8) Transform->Culture Induce Induce protein expression with IPTG (e.g., 0.5 mM) Culture->Induce Incubate Incubate at lower temp (e.g., 18°C, overnight) Induce->Incubate Harvest Harvest cells by centrifugation Incubate->Harvest Lyse Lyse cells (sonication) in lysis buffer Harvest->Lyse Clarify Clarify lysate by ultracentrifugation Lyse->Clarify Affinity Apply supernatant to Ni-NTA affinity column Clarify->Affinity Wash Wash column to remove non-specific proteins Affinity->Wash Elute Elute His-tagged protein with imidazole gradient Wash->Elute Dialyze Dialyze into storage buffer Elute->Dialyze SDS_PAGE Analyze purity by SDS-PAGE Dialyze->SDS_PAGE Concentrate Determine protein concentration (e.g., Bradford assay) Dialyze->Concentrate

Caption: Workflow for Recombinant Msh Enzyme Expression and Purification.

Methodology:

  • Vector Construction: The gene of interest (e.g., mshD) is PCR amplified from mycobacterial genomic DNA and cloned into a suitable E. coli expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for affinity purification.

  • Expression: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g, 15 min, 4°C). The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cell disruption is achieved by sonication on ice.

  • Purification: The lysate is clarified by ultracentrifugation (e.g., 30,000 x g, 30 min, 4°C). The supernatant is applied to a Ni-NTA affinity resin pre-equilibrated with lysis buffer. The column is washed extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins. The His6-tagged protein is then eluted using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Final Steps: Eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

MshC Coupled Enzyme Activity Assay

This protocol details a continuous spectrophotometric assay to measure the ATP-dependent ligase activity of MshC. The production of pyrophosphate (PPi) is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle: MshC: GlcN-Ins + Cys + ATP → Cys-GlcN-Ins + AMP + PPi PPi + UMP ---(PPi-dependent UMP kinase)---> UTP UTP + Glucose-1-P ---(UDP-glucose pyrophosphorylase)---> UDP-Glucose + PPi This reaction is not suitable for a direct couple. A better approach is: PPi + Fructose-6-P ---(PPi-phosphofructokinase)---> Fructose-1,6-bisphosphate + Pi Fructose-1,6-bisphosphate ---(Aldolase)---> DHAP + GAP GAP ---(Triosephosphate Isomerase)---> DHAP DHAP + NADH + H+ ---(Glycerol-3-phosphate dehydrogenase)---> Glycerol-3-phosphate + NAD+

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl.

  • Substrates: ATP, L-cysteine, GlcN-Ins (synthesized or purified).

  • Coupling Enzymes: Pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase.

  • Coupling Substrates: Fructose-6-phosphate, NADH.

  • Purified MshC enzyme.

Procedure:

  • Prepare a reaction mixture in a 96-well UV-transparent plate or a cuvette.

  • To each well, add:

    • Assay Buffer

    • Saturating concentrations of L-cysteine and GlcN-Ins.

    • 0.2 mM NADH

    • 1 mM Fructose-6-phosphate

    • Excess of all four coupling enzymes.

    • Purified MshC enzyme.

  • Initiate the reaction by adding varying concentrations of ATP.

  • Immediately monitor the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1 for NADH) at a constant temperature (e.g., 30°C) using a plate reader or spectrophotometer.

  • Calculate the initial velocity (v0) from the linear portion of the reaction curve.

  • Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1]

Quantification of Intracellular this compound by HPLC

This protocol allows for the quantification of MSH from actinobacterial cell extracts. Thiols are first derivatized with a fluorescent label, monobromobimane (mBBr), and then separated and quantified by reverse-phase HPLC.

Procedure:

  • Cell Culture and Harvesting: Grow Mycobacterium species to the desired growth phase (e.g., mid-log phase). Harvest a defined volume of culture by centrifugation. Wash the cell pellet with a suitable buffer (e.g., PBS) and determine the wet weight.

  • Cell Lysis and Derivatization: Resuspend the cell pellet in buffer and lyse the cells (e.g., bead beating or sonication). Immediately add a solution of monobromobimane (mBBr) in acetonitrile to the lysate to a final concentration of ~2 mM. Incubate in the dark for 15-20 minutes at room temperature. The reaction is stopped by the addition of an acid (e.g., methanesulfonic acid).

  • Sample Preparation: Centrifuge the sample to pellet cell debris. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).

    • Mobile Phase A: 0.25% acetic acid in water, pH 3.6.

    • Mobile Phase B: 95% methanol.

    • Gradient: A typical gradient might be: 10% B to 18% B over 15 minutes, then to 27% B over 15 minutes, followed by a wash with 100% B.

    • Flow Rate: 1 mL/min.

    • Detection: Fluorescence detector with excitation at 375 nm and emission at 475 nm.[8]

  • Quantification: A standard curve is generated using known concentrations of purified MSH derivatized with mBBr in the same manner as the samples. The peak area of the MSH-mBBr adduct in the samples is compared to the standard curve to determine the intracellular MSH concentration, which is typically normalized to cell mass (e.g., µmol/g wet weight).

Conclusion and Future Perspectives

The this compound biosynthesis pathway is a cornerstone of the unique physiology of Actinomycetes. Its essentiality in pathogenic species like M. tuberculosis underscores its value as a high-priority target for the development of new anti-infective agents. The detailed characterization of its enzymes, including their structures and kinetic mechanisms, has provided a solid foundation for structure-based drug design and high-throughput screening campaigns. Future research will likely focus on the yet-unidentified MshA2 phosphatase, the intricate regulatory networks governing MSH levels in response to stress, and the development of potent and specific inhibitors for the pathway's key enzymes. The protocols and data presented in this guide serve as a critical resource for researchers dedicated to advancing our understanding of this vital metabolic pathway and exploiting it for therapeutic benefit.

References

Mycothiol: A Glutathione Surrogate in Actinobacteria - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular redox homeostasis and detoxification, glutathione (GSH) is the most well-known low-molecular-weight (LMW) thiol in eukaryotes and most Gram-negative bacteria. However, a distinct and vital thiol, mycothiol (MSH), takes its place in Actinobacteria, a phylum that includes the significant human pathogen Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the function of this compound as a glutathione surrogate, detailing its biosynthesis, its central role in maintaining a reducing intracellular environment, and its involvement in detoxification pathways. This document is intended to be a valuable resource for researchers and professionals involved in the study of mycobacterial physiology and the development of novel therapeutics targeting these unique pathways.

Core Functions of this compound

This compound is a conjugate of N-acetylcysteine (AcCys), glucosamine (GlcN), and myo-inositol (Ins)[1]. It serves several critical functions within the cell that are analogous to those of glutathione[2][3]:

  • Redox Buffer: MSH is the primary redox buffer in Actinobacteria, maintaining a highly reducing environment within the cytoplasm[2][3][4]. This is crucial for protecting cellular components from oxidative damage.

  • Detoxification: MSH plays a pivotal role in the detoxification of a wide range of xenobiotics, including alkylating agents, reactive oxygen and nitrogen species, and antibiotics[2][3][4].

  • Cysteine Storage: MSH acts as a stable storage form of the otherwise reactive amino acid cysteine[2][4].

Quantitative Data Summary

A comparative summary of the key quantitative parameters of this compound and glutathione is presented below, highlighting their distinct biochemical properties.

ParameterThis compound (MSH)Glutathione (GSH)References
Standard Redox Potential (E°') -230 mV-240 mV (pH 7.0), -264 mV (pH 7.4)[5],[2][4]
Composition N-acetylcysteine, Glucosamine, myo-InositolGlutamate, Cysteine, Glycine[1]
Autoxidation Rate Slower than GSHFaster than MSH

Key Enzymes in this compound Metabolism: Kinetic Parameters

The function of this compound is intrinsically linked to a suite of specialized enzymes that catalyze its biosynthesis, reduction, and role in detoxification. The kinetic parameters of some of the key enzymes from Mycobacterium tuberculosis are summarized below.

EnzymeSubstrate(s)Km (µM)kcat (s-1) or VmaxReferences
Mycothione Reductase (Mtr) Mycothione (MSSM)73-[6]
NADPH8-[6]
This compound S-conjugate Amidase (Mca) Monobromobimane-MSH (MSmB)95 ± 88[7]
This compound S-transferase (MST) This compound (MSH)9.8 ± 1.01484 RFU min-1 (Vmax)[8]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a five-step enzymatic pathway, essential for the survival of many Actinobacteria. The pathway begins with the synthesis of 1L-myo-inositol-1-phosphate from glucose-6-phosphate.

Mycothiol_Biosynthesis G6P Glucose-6-Phosphate Ins1P 1L-myo-inositol-1-phosphate G6P->Ins1P Ino1 GlcNAc_Ins_P GlcNAc-Ins-P Ins1P->GlcNAc_Ins_P MshA (UDP-GlcNAc) GlcNAc_Ins GlcNAc-Ins GlcNAc_Ins_P->GlcNAc_Ins MshA2 (Phosphatase) GlcN_Ins GlcN-Ins GlcNAc_Ins->GlcN_Ins MshB (Deacetylase) Cys_GlcN_Ins Cys-GlcN-Ins GlcN_Ins->Cys_GlcN_Ins MshC (Cysteine) MSH This compound (MSH) Cys_GlcN_Ins->MSH MshD (Acetyl-CoA) Ino1 Ino1 MshA MshA MshA2 MshA2 MshB MshB MshC MshC MshD MshD

Caption: The enzymatic pathway of this compound biosynthesis.

This compound-Dependent Detoxification Pathway

The detoxification of xenobiotics by this compound involves the formation of a this compound S-conjugate, which is then processed by this compound S-conjugate amidase (Mca). This process results in the formation of a mercapturic acid derivative that is exported from the cell, while the glucosaminyl-inositol moiety is recycled for de novo MSH synthesis[9][10].

Detoxification_Pathway cluster_cell Bacterial Cell MSH This compound (MSH) MS_X This compound S-conjugate (MS-X) MSH->MS_X Xenobiotic Xenobiotic (X) Xenobiotic->MS_X Mca Mca MS_X->Mca Mercapturic_Acid Mercapturic Acid (AcCys-X) Mca->Mercapturic_Acid GlcN_Ins GlcN-Ins Mca->GlcN_Ins Export Exported from Cell Mercapturic_Acid->Export Recycling Recycled for MSH Biosynthesis GlcN_Ins->Recycling

Caption: this compound-dependent detoxification of xenobiotics.

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, particularly in response to stress conditions. In Streptomyces coelicolor, the expression of key this compound biosynthesis genes, such as mshA, is controlled by the alternative sigma factor σR. The activity of σR is, in turn, regulated by the anti-sigma factor RsrA, which senses the cellular thiol redox state[11].

Transcriptional_Regulation Thiol_Stress Thiol-depleting Stress RsrA_red RsrA (reduced) Thiol_Stress->RsrA_red Oxidizes RsrA_ox RsrA (oxidized) sigmaR σR RsrA_ox->sigmaR RsrA_red->RsrA_ox mshA_gene mshA gene sigmaR->mshA_gene Activates transcription MshA_protein MshA protein mshA_gene->MshA_protein Translation MSH_biosynthesis This compound Biosynthesis MshA_protein->MSH_biosynthesis Catalyzes

Caption: Transcriptional regulation of this compound biosynthesis.

Experimental Workflow: Studying this compound-Dependent Detoxification

A typical experimental workflow to investigate the role of this compound in the detoxification of a specific compound is outlined below. This workflow integrates genetic, biochemical, and analytical approaches.

Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Analysis cluster_analysis Data Analysis and Interpretation MIC_assay Determine Minimum Inhibitory Concentration (MIC) of compound in wild-type and ΔmshA mutant Growth_curves Compare growth curves in the presence of sub-lethal compound concentrations MIC_assay->Growth_curves Compare_data Compare in vivo susceptibility with in vitro detoxification data Growth_curves->Compare_data MSH_conjugate_formation Incubate MSH with compound and analyze for conjugate formation (e.g., by LC-MS) Enzyme_assay Perform enzyme kinetics with purified Mca and the MSH-compound conjugate MSH_conjugate_formation->Enzyme_assay Enzyme_assay->Compare_data Conclusion Conclude on the role of MSH in detoxification of the compound Compare_data->Conclusion

References

An In-depth Technical Guide to the Enzymes of the Mycothiol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiol (MSH) is the primary low-molecular-weight thiol in most actinomycetes, including the pathogen Mycobacterium tuberculosis. It serves a role analogous to glutathione in other organisms, protecting the cell from oxidative stress and detoxifying harmful electrophilic compounds.[1][2][3] The enzymes in the this compound biosynthesis pathway are considered attractive targets for the development of new anti-tubercular drugs because they are essential for the viability of M. tuberculosis and are absent in humans.[4] This guide provides a detailed overview of the core enzymes involved in this pathway: MshA, MshB, MshC, and MshD.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a five-step process that utilizes four key enzymes to convert 1-L-myo-inositol-1-phosphate and UDP-N-acetylglucosamine into this compound.[5]

Mycothiol_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis UDP-GlcNAc UDP-GlcNAc 1-L-Ins-1-P 1-L-Ins-1-P GlcNAc-Ins-P GlcNAc-Ins-P GlcNAc-Ins GlcNAc-Ins GlcN-Ins GlcN-Ins Cys-GlcN-Ins Cys-GlcN-Ins This compound This compound Cysteine Cysteine Acetyl-CoA Acetyl-CoA

MshA: UDP-N-acetylglucosamine-inositol-phosphate glycosyltransferase

MshA is a glycosyltransferase that catalyzes the first committed step in this compound biosynthesis. It transfers an N-acetylglucosamine (GlcNAc) group from UDP-GlcNAc to 1-L-myo-inositol-1-phosphate (1-L-Ins-1-P).[6][7] This enzyme belongs to the GT-B structural family of glycosyltransferases.[7][8][9]

Quantitative Data for MshA from Corynebacterium glutamicum
ParameterSubstrateValue
KmUDP-GlcNAc1.1 ± 0.1 mM
Km1-L-Ins-1-P0.9 ± 0.1 mM
Vmax-0.28 ± 0.01 µmol/min/mg
kcat-0.22 ± 0.01 s-1

Data obtained from enzymatic characterization of C-terminally tagged MshA.

Experimental Protocol: MshA Activity Assay

This protocol is based on a continuous spectrophotometric assay that couples the production of UDP to the oxidation of NADH.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2

  • UDP-GlcNAc stock solution (100 mM)

  • 1-L-Ins-1-P stock solution (100 mM)

  • Phosphoenolpyruvate (PEP) stock solution (100 mM)

  • NADH stock solution (20 mM)

  • Pyruvate kinase (PK) solution (1000 units/mL)

  • Lactate dehydrogenase (LDH) solution (1000 units/mL)

  • Purified MshA enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL Assay Buffer

    • 10 µL PEP (1 mM final concentration)

    • 10 µL NADH (0.2 mM final concentration)

    • 5 µL PK (5 units/mL final concentration)

    • 5 µL LDH (5 units/mL final concentration)

    • Varying concentrations of UDP-GlcNAc and 1-L-Ins-1-P for kinetic analysis.

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a known amount of purified MshA enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of UDP production by MshA.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • For kinetic parameter determination, perform the assay at various substrate concentrations and fit the data to the Michaelis-Menten equation.

MshB: GlcNAc-Ins Deacetylase

MshB is a metalloenzyme that catalyzes the deacetylation of 1-D-myo-inosityl-2-acetamido-2-deoxy-α-D-glucopyranoside (GlcNAc-Ins) to produce 1-D-myo-inosityl-2-amino-2-deoxy-α-D-glucopyranoside (GlcN-Ins) and acetate.[10] This enzyme is crucial for providing the free amino group necessary for the subsequent ligation of cysteine.[11]

Quantitative Data for MshB from Mycobacterium tuberculosis
ParameterSubstrateValue
KmGlcNAc-Ins340 µM
kcatGlcNAc-Ins1.2 s-1
KmN-acetyl-glucosamine (GlcNAc)38 mM

Note: While GlcNAc is a poorer substrate than the natural GlcNAc-Ins, it can be used for routine in vitro assays.[12]

Experimental Protocol: MshB Deacetylase Activity Assay

This protocol utilizes a fluorescamine-based assay to detect the formation of the primary amine in the product, GlcN-Ins.[12]

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM TCEP

  • GlcNAc-Ins or GlcNAc substrate stock solution

  • Purified apo-MshB enzyme

  • Metal ion solution (e.g., 10 mM ZnSO4)

  • Fluorescamine solution (1 mg/mL in acetone)

  • Borate buffer (0.2 M, pH 9.0)

Procedure:

  • Prepare the active MshB enzyme by incubating the apo-enzyme with a stoichiometric amount of the desired metal ion on ice for 30 minutes.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • Substrate (GlcNAc-Ins or GlcNAc) at the desired concentration

  • Initiate the reaction by adding the reconstituted MshB enzyme.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding an equal volume of borate buffer.

  • Immediately add the fluorescamine solution and vortex.

  • Measure the fluorescence (Excitation: 390 nm, Emission: 475 nm) using a fluorometer.

  • Create a standard curve using known concentrations of GlcN-Ins to quantify the amount of product formed.

MshB_Assay_Workflow cluster_workflow MshB Fluorescamine Assay Workflow start Start prepare_enzyme Prepare active MshB (apo-MshB + Zn2+) reaction_setup Set up reaction: Assay Buffer + Substrate initiate_reaction Initiate reaction with active MshB incubation Incubate at 37°C stop_reaction Stop reaction with Borate Buffer add_fluorescamine Add Fluorescamine measure_fluorescence Measure Fluorescence (Ex: 390 nm, Em: 475 nm) quantify Quantify product using standard curve end_node End

MshC: Cysteine:GlcN-Ins Ligase

MshC is an ATP-dependent ligase that catalyzes the formation of an amide bond between the carboxyl group of L-cysteine and the amino group of GlcN-Ins.[13][14] This reaction is essential for the incorporation of the cysteine residue into the this compound molecule.

Quantitative Data for MshC

Quantitative kinetic data for MshC is not as readily available in the literature as for MshA and MshB. However, its activity is known to be ATP-dependent.[15][16][17][18]

Experimental Protocol: MshC Ligase Activity Assay

This protocol is based on the detection of ADP, a product of the ATP-dependent ligation reaction, using a coupled enzyme assay.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl

  • GlcN-Ins stock solution

  • L-cysteine stock solution

  • ATP stock solution (100 mM)

  • Phosphoenolpyruvate (PEP) stock solution (100 mM)

  • NADH stock solution (20 mM)

  • Pyruvate kinase (PK) solution (1000 units/mL)

  • Lactate dehydrogenase (LDH) solution (1000 units/mL)

  • Purified MshC enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL Assay Buffer

    • 10 µL PEP (1 mM final concentration)

    • 10 µL NADH (0.2 mM final concentration)

    • 5 µL PK (5 units/mL final concentration)

    • 5 µL LDH (5 units/mL final concentration)

    • GlcN-Ins and L-cysteine at desired concentrations.

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP.

  • Add a known amount of purified MshC enzyme to start the ligation.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by MshC.

  • Calculate the initial velocity from the linear phase of the reaction.

MshD: this compound Synthase

MshD is an acetyltransferase that catalyzes the final step in this compound biosynthesis. It transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue in Cys-GlcN-Ins to form this compound.[5][19]

Quantitative Data for MshD

Specific kinetic parameters for MshD are not extensively reported. However, its activity is dependent on the substrates Cys-GlcN-Ins and Acetyl-CoA.

Experimental Protocol: MshD Synthase Activity Assay

This protocol measures the production of Coenzyme A (CoA), a product of the acetyltransferase reaction, using Ellman's reagent (DTNB).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Cys-GlcN-Ins stock solution

  • Acetyl-CoA stock solution

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) stock solution (10 mM in assay buffer)

  • Purified MshD enzyme

Procedure:

  • Prepare the substrate Cys-GlcN-Ins. This can be isolated from an mshD mutant strain of Mycobacterium smegmatis.[19]

  • In a 96-well plate, set up the reaction mixture:

    • Assay Buffer

    • Cys-GlcN-Ins

    • Acetyl-CoA

  • Initiate the reaction by adding purified MshD enzyme.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the free thiol groups of the produced CoA by adding DTNB solution.

  • Measure the absorbance at 412 nm. The increase in absorbance is due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion, which is proportional to the amount of CoA produced.

  • Use a standard curve of known CoA concentrations to quantify the product.

Conclusion

The enzymes of the this compound biosynthesis pathway represent a rich source of potential targets for the development of novel therapeutics against tuberculosis. This guide provides a foundational understanding of these enzymes, including their kinetic properties and detailed methodologies for their study. The provided protocols can be adapted for high-throughput screening of potential inhibitors, facilitating the discovery of new anti-mycobacterial agents.

References

The Role of Mycothiol in Mitigating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycothiol (MSH), a low-molecular-weight thiol found predominantly in Actinobacteria, plays a pivotal role in protecting these organisms from oxidative and electrophilic stress. Functioning as a functional analogue of glutathione (GSH) in other bacteria and eukaryotes, MSH is central to maintaining a reducing intracellular environment and detoxifying a wide array of harmful compounds. This technical guide provides an in-depth exploration of the mechanisms by which this compound confers protection against oxidative stress, detailing its biosynthesis, the key enzymes involved in its metabolism, and its direct and indirect roles in neutralizing reactive oxygen and nitrogen species. We present a comprehensive summary of quantitative data, detailed experimental protocols for the quantification of this compound and associated enzyme activities, and visual representations of the key metabolic and regulatory pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development, particularly those focused on targeting pathogens such as Mycobacterium tuberculosis.

Introduction

Actinobacteria, a phylum of Gram-positive bacteria, have evolved unique mechanisms to survive in diverse and often challenging environments. A key adaptation in most actinomycetes is the synthesis of this compound (1-D-myo-inosityl 2-(N-acetyl-L-cysteinyl)amido-2-deoxy-α-D-glucopyranoside), a specialized low-molecular-weight (LMW) thiol.[1][2] MSH serves as the primary thiol redox buffer in these organisms, fulfilling the roles that glutathione (GSH) typically plays in other life forms.[3] The integrity of the this compound system is crucial for the survival of many pathogenic actinomycetes, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Its absence in humans makes the MSH metabolic pathway an attractive target for the development of novel antimicrobial agents.[4]

This guide delves into the core functionalities of this compound in the context of oxidative stress, providing a technical overview of its biochemical properties, the enzymatic machinery that governs its synthesis and regeneration, and its role in detoxification pathways.

Quantitative Data on this compound and Related Enzymes

A quantitative understanding of the this compound system is essential for appreciating its physiological significance. The following tables summarize key data on the redox properties of this compound, its intracellular concentrations, and the kinetic parameters of the principal enzymes involved in its metabolism.

Table 1: Physicochemical Properties of this compound
ParameterValueReference
Redox Potential (E°' of MSH/MSSM couple) -230 mV[4]
Redox Potential (E°' of GSH/GSSG couple) -240 mV to -264 mV[5]
Table 2: Intracellular Concentrations of this compound
OrganismConditionMSH Concentration (μmol/g dry weight)Reference
Mycobacterium smegmatis mc²155Exponential Phase4.5 ± 0.5[6]
Mycobacterium smegmatis mc²155Stationary Phase1.5 ± 0.3[6]
Mycobacterium tuberculosis H37Rv-1-20[7]
Corynebacterium diphtheriae-0.3[7]
Table 3: Kinetic Parameters of Key this compound-Related Enzymes
EnzymeOrganismSubstrate(s)Km (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
MshA (Glycosyltransferase)Corynebacterium glutamicum1-L-Ins-1-P240 ± 1012.5 ± 0.25.2 x 10⁴
UDP-GlcNAc210 ± 20
MshB (Deacetylase)Mycobacterium tuberculosisGlcNAc-Ins340 ± 800.49 ± 0.041.44 x 10³[1]
MshC (Ligase)Mycobacterium smegmatisATP18003.151.75 x 10³
Cysteine1003.15 x 10⁴
GlcN-Ins1601.97 x 10⁴
MshD (Synthase)Mycobacterium tuberculosisAcetyl-CoA40 ± 58.3 ± 0.62.1 x 10⁵
Cys-GlcN-Ins82 ± 221.0 x 10⁵
Mca (S-conjugate amidase)Mycobacterium tuberculosisMSmB460 ± 6014.5 ± 1.43.2 x 10⁴[1]
Mtr (Mycothione Reductase)Mycobacterium tuberculosisNADPH-129 ± 2 (reductive half-reaction)-
NADH-20 ± 1 (reductive half-reaction)-
MSSM-190 ± 10 (oxidative half-reaction)-

Note: The kinetics of Mtr are complex and do not follow simple Michaelis-Menten kinetics for the overall reaction. The values presented are the maximal rates for the reductive and oxidative half-reactions.

Key Signaling and Metabolic Pathways

The cellular functions of this compound are orchestrated through a series of interconnected biosynthetic, detoxification, and regulatory pathways. The following diagrams, generated using the DOT language, illustrate these critical networks.

This compound Biosynthesis Pathway

Mycothiol_Biosynthesis cluster_0 Precursor Synthesis cluster_1 This compound Synthesis Glucose-6-P Glucose-6-P Ins-1-P Ins-1-P Glucose-6-P->Ins-1-P Ino1 GlcNAc-Ins-P GlcNAc-Ins-P Ins-1-P->GlcNAc-Ins-P MshA UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->GlcNAc-Ins-P GlcNAc-Ins GlcNAc-Ins GlcNAc-Ins-P->GlcNAc-Ins MshA2 GlcN-Ins GlcN-Ins GlcNAc-Ins->GlcN-Ins MshB Cys-GlcN-Ins Cys-GlcN-Ins GlcN-Ins->Cys-GlcN-Ins MshC (ATP -> AMP + PPi) This compound (MSH) This compound (MSH) Cys-GlcN-Ins->this compound (MSH) MshD (Acetyl-CoA -> CoA) Cysteine Cysteine Cysteine->Cys-GlcN-Ins

This compound biosynthesis pathway.
This compound-Dependent Oxidative Stress Response

Oxidative_Stress_Response cluster_0 Redox Cycling cluster_1 Detoxification of Xenobiotics cluster_2 Peroxide Detoxification MSH MSH MSSM MSSM MSH->MSSM Oxidative Stress (ROS, RNS) MSH->MSSM MSH_conjugate MS-R MSH->MSH_conjugate MSSM->MSH Mtr (NADPH -> NADP+) Xenobiotic Electrophile (RX) Xenobiotic->MSH_conjugate Mercapturic_acid AcCys-R (excreted) MSH_conjugate->Mercapturic_acid Mca GlcN_Ins_recycled GlcN-Ins (recycled) MSH_conjugate->GlcN_Ins_recycled Mca Cys-GlcN-Ins Cys-GlcN-Ins GlcN_Ins_recycled->Cys-GlcN-Ins Peroxide ROOH Peroxidase_ox Peroxidase (oxidized) Peroxide->Peroxidase_ox Peroxidase_red Peroxidase (reduced) Peroxidase_ox->Peroxidase_red Mrx1_red Peroxidase_red->Peroxidase_ox Mrx1_ox Mycoredoxin-1 (oxidized) Mrx1_red Mycoredoxin-1 (reduced) Mrx1_ox->Mrx1_red MSH Mrx1_red->Mrx1_ox

Key pathways in the this compound-dependent oxidative stress response.
Regulation of this compound Biosynthesis by Sigma Factors

Sigma_Factor_Regulation cluster_stress Stress Signals cluster_sigR σR Regulon cluster_sigB σB Regulon Oxidative Stress Oxidative Stress sigB σB Oxidative Stress->sigB induces Thiol-reactive compounds Thiol-reactive compounds RsrA_ox RsrA (oxidized) RsrA_red RsrA (reduced) RsrA_ox->RsrA_red MSH RsrA_red->RsrA_ox Oxidative Stress sigR σR RsrA_red->sigR binds and sequesters mshA mshA sigR->mshA activates mca mca sigR->mca activates Osmotic Stress Osmotic Stress Osmotic Stress->sigB induces sigB->mshA activates mshC mshC sigB->mshC activates mshD mshD sigB->mshD activates

Transcriptional regulation of this compound biosynthesis genes.

Detailed Experimental Protocols

Accurate quantification of this compound and the activity of its associated enzymes is fundamental to research in this area. This section provides detailed methodologies for key assays.

Quantification of this compound by HPLC

This protocol is adapted from methods utilizing monobromobimane (mBBr) derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Objective: To quantify the intracellular concentration of this compound in bacterial cell lysates.

Principle: The thiol group of MSH reacts with the fluorescent labeling reagent monobromobimane (mBBr) to form a stable, fluorescent adduct (MSmB). This adduct is then separated from other cellular components by RP-HPLC and quantified by fluorescence detection.

Materials:

  • Bacterial cell pellet

  • Extraction buffer: 50% acetonitrile, 20 mM HEPES, pH 8.0

  • Monobromobimane (mBBr) solution: 100 mM in acetonitrile (prepare fresh and protect from light)

  • N-ethylmaleimide (NEM) solution: 100 mM in 50% acetonitrile

  • Quenching solution: 1 M HCl

  • HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 380 nm, Emission: 470 nm)

  • Mobile Phase A: 0.25% (v/v) acetic acid in water, pH 3.5

  • Mobile Phase B: Methanol

Procedure:

  • Cell Lysis and Derivatization:

    • Resuspend a known weight of bacterial cell pellet in 1 mL of ice-cold extraction buffer.

    • Add 20 µL of 100 mM mBBr solution to the cell suspension.

    • Immediately incubate the mixture at 60°C for 15 minutes in the dark.

    • To prepare a negative control, treat a parallel sample with 20 µL of 100 mM NEM solution for 5 minutes at room temperature prior to the addition of mBBr.

  • Quenching and Clarification:

    • After incubation, add 100 µL of 1 M HCl to quench the derivatization reaction.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 20 µL of the sample onto the C18 column.

    • Elute the MSmB adduct using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-100% B

      • 30-35 min: 100% B

      • 35-40 min: 10% B (re-equilibration)

    • Monitor the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 470 nm.

  • Quantification:

    • Identify the MSmB peak based on its retention time, which should be compared to a purified MSmB standard. The peak should be absent in the NEM-treated control.

    • Generate a standard curve using known concentrations of purified MSH that have been derivatized with mBBr under the same conditions.

    • Calculate the concentration of MSH in the original sample based on the peak area of MSmB and the standard curve.

HPLC_Workflow start Bacterial Cell Pellet lysis Resuspend in Extraction Buffer start->lysis derivatization Add mBBr and Incubate (60°C, 15 min) lysis->derivatization quenching Quench with HCl derivatization->quenching centrifugation Centrifuge to Remove Debris quenching->centrifugation hplc Inject Supernatant onto RP-HPLC centrifugation->hplc detection Fluorescence Detection (Ex: 380 nm, Em: 470 nm) hplc->detection quantification Quantify MSmB Peak Area Against Standard Curve detection->quantification end MSH Concentration quantification->end

Experimental workflow for this compound quantification by HPLC.
Mycothione Reductase (Mtr) Activity Assay

This protocol measures the activity of Mtr by monitoring the oxidation of NADPH.

Objective: To determine the specific activity of Mycothione Reductase.

Principle: Mtr catalyzes the reduction of mycothione (MSSM) to this compound (MSH) using NADPH as a reducing equivalent. The enzyme activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

Materials:

  • Purified Mtr enzyme

  • Assay buffer: 50 mM potassium phosphate, 1 mM EDTA, pH 7.5

  • NADPH solution: 10 mM in assay buffer

  • Mycothione (MSSM) solution: 10 mM in assay buffer

  • UV-Vis spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • In a quartz cuvette, prepare a 1 mL reaction mixture containing:

      • 850 µL of assay buffer

      • 100 µL of 10 mM MSSM solution (final concentration 1 mM)

      • A suitable amount of purified Mtr enzyme (e.g., 1-5 µg)

    • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of 10 mM NADPH solution (final concentration 0.5 mM).

    • Immediately begin monitoring the decrease in absorbance at 340 nm for 5 minutes.

  • Calculation of Activity:

    • Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance curve.

    • Use the molar extinction coefficient of NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (µmol/min).

    • Specific activity is expressed as µmol of NADPH oxidized per minute per milligram of Mtr.

This compound S-conjugate Amidase (Mca) Activity Assay

This protocol utilizes a chromogenic or fluorogenic substrate to measure the activity of Mca.[1]

Objective: To determine the specific activity of this compound S-conjugate Amidase.

Principle: Mca cleaves the amide bond in this compound S-conjugates. The assay uses a synthetic MSH S-conjugate, such as the monobromobimane derivative of MSH (MSmB), which is cleaved by Mca to release GlcN-Ins and the fluorescent N-acetylcysteine-bimane adduct (AcCys-mB). The increase in fluorescence is proportional to Mca activity.

Materials:

  • Purified Mca enzyme

  • Assay buffer: 50 mM HEPES, 50 mM NaCl, 0.1 mM DTT, pH 7.5

  • This compound S-monobromobimane (MSmB) substrate solution: 1 mM in assay buffer

  • Fluorometer (Excitation: 380 nm, Emission: 470 nm)

Procedure:

  • Reaction Setup:

    • In a microplate well or a fluorometer cuvette, prepare a 200 µL reaction mixture containing:

      • 180 µL of assay buffer

      • A suitable amount of purified Mca enzyme (e.g., 10-50 ng)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of 1 mM MSmB solution (final concentration 0.1 mM).

    • Immediately begin monitoring the increase in fluorescence at an excitation of 380 nm and an emission of 470 nm for 10-20 minutes.

  • Calculation of Activity:

    • Generate a standard curve using known concentrations of N-acetylcysteine-bimane.

    • Calculate the rate of product formation (µmol/min) from the linear portion of the fluorescence curve and the standard curve.

    • Specific activity is expressed as µmol of product formed per minute per milligram of Mca.

Conclusion and Future Directions

This compound is an indispensable component of the cellular machinery that enables Actinobacteria to withstand oxidative stress. Its unique structure and dedicated biosynthetic and metabolic pathways provide a robust system for maintaining redox homeostasis and detoxifying a wide range of harmful substances. The enzymes involved in this compound metabolism, being absent in humans, represent promising targets for the development of novel therapeutics against pathogenic actinomycetes like M. tuberculosis.

Future research should focus on further elucidating the intricate regulatory networks that control this compound biosynthesis and metabolism in response to different environmental cues. A deeper understanding of the interplay between the this compound system and other cellular redox systems, such as the thioredoxin system, will provide a more complete picture of oxidative stress management in these organisms. Furthermore, the development of high-throughput screening assays for inhibitors of MSH biosynthetic and metabolic enzymes will be crucial for the discovery of new drug candidates. The data and methodologies presented in this guide provide a solid foundation for advancing these research endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Mycothiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiol (MSH) is a crucial low-molecular-weight thiol found predominantly in Actinomycetes, including the pathogenic species Mycobacterium tuberculosis.[1][2] It serves a functionally analogous role to glutathione (GSH) in other bacteria and eukaryotes, playing a vital part in maintaining a reducing intracellular environment, detoxifying harmful compounds, and protecting against oxidative stress.[3][4][5] The absence of the MSH pathway in humans makes its biosynthetic and metabolic enzymes attractive targets for the development of new antimicrobial agents.[6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and functions of this compound, along with relevant experimental protocols.

Chemical Structure of this compound

This compound is a unique pseudodisaccharide with the systematic name 1-O-[2-[[(2R)-2-(acetylamino)-3-mercapto-1-oxopropyl]amino]-2-deoxy-α-D-glucopyranosyl]-D-myo-inositol.[4][7] Its structure consists of three key components:

  • N-acetylcysteine (AcCys): An acetylated L-cysteine residue.

  • D-glucosamine (GlcN): An amino sugar.

  • D-myo-inositol (Ins): A cyclic sugar alcohol.

The N-acetylcysteine is linked via an amide bond to the amino group of D-glucosamine. This glucosamine is, in turn, connected by an α(1-1) glycosidic bond to the myo-inositol moiety.[4][8] The oxidized disulfide form of this compound is known as mycothione (MSSM).[2]

Physicochemical Properties

The distinct chemical structure of this compound dictates its physicochemical properties, which are fundamental to its biological roles. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Weight 486 Da[9]
Thiol pKa 8.76[9]
Standard Thiol Redox Potential (E°') -230 mV[9]

Biosynthesis of this compound

The biosynthesis of this compound is a five-step enzymatic pathway that begins with glucose-6-phosphate.[4][7] The key enzymes involved are MshA, MshA2, MshB, MshC, and MshD.[6][10]

  • Synthesis of 1L-myo-inositol-1-phosphate: Inositol-1-phosphate synthase (Ino1) catalyzes the conversion of glucose-6-phosphate to 1L-myo-inositol-1-phosphate (Ins-P).[4]

  • Formation of GlcNAc-Ins-P: The glycosyltransferase MshA transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Ins-P, forming 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol-3-phosphate (GlcNAc-Ins-P).[4][6]

  • Dephosphorylation: A phosphatase, designated MshA2, removes the phosphate group from GlcNAc-Ins-P to yield 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcNAc-Ins).[4][11]

  • Deacetylation: The metalloenzyme MshB deacetylates GlcNAc-Ins to produce 1-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcN-Ins).[4]

  • Ligation with Cysteine: The ATP-dependent ligase MshC joins L-cysteine to GlcN-Ins.[4][11]

  • Acetylation: Finally, the acetyltransferase MshD transfers an acetyl group from acetyl-CoA to the cysteine residue, forming this compound (MSH).[3][6]

G This compound Biosynthesis Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Glucose-6-P Glucose-6-P Ins-P 1L-myo-inositol-1-phosphate Glucose-6-P->Ins-P Ino1 UDP-GlcNAc UDP-GlcNAc GlcNAc-Ins-P GlcNAc-Ins-P UDP-GlcNAc->GlcNAc-Ins-P L-Cysteine L-Cysteine Cys-GlcN-Ins Cys-GlcN-Ins L-Cysteine->Cys-GlcN-Ins Acetyl-CoA Acetyl-CoA MSH This compound (MSH) Acetyl-CoA->MSH Ins-P->GlcNAc-Ins-P MshA GlcNAc-Ins GlcNAc-Ins GlcNAc-Ins-P->GlcNAc-Ins MshA2 GlcN-Ins GlcN-Ins GlcNAc-Ins->GlcN-Ins MshB GlcN-Ins->Cys-GlcN-Ins MshC Cys-GlcN-Ins->MSH MshD

Caption: The enzymatic pathway for the biosynthesis of this compound.

Functions of this compound

This compound is integral to several cellular processes in Actinomycetes, primarily centered around redox homeostasis and detoxification.

Redox Homeostasis

MSH acts as a major thiol buffer, maintaining a highly reducing environment within the cytoplasm.[3][4] The enzyme mycothione reductase (Mtr) is responsible for reducing the oxidized form, mycothione (MSSM), back to two molecules of MSH, thus sustaining the cellular pool of reduced this compound.[3][5]

Detoxification of Xenobiotics and Reactive Species

This compound plays a critical role in protecting the cell from a wide range of harmful substances, including alkylating agents, reactive oxygen and nitrogen species, and certain antibiotics.[3][4][12] The detoxification process involves a this compound-dependent pathway that is analogous to the mercapturic acid pathway in eukaryotes.[12][13]

  • Conjugation: A xenobiotic (X) reacts with MSH, often catalyzed by a this compound S-transferase (MST), to form a this compound S-conjugate (MS-X).

  • Cleavage: The this compound S-conjugate amidase (Mca) cleaves the MS-X conjugate.[3][13]

  • Products: This cleavage yields GlcN-Ins, which is recycled for MSH biosynthesis, and a mercapturic acid (AcCys-X), which is exported from the cell.[6][12][13]

G This compound-Dependent Detoxification Pathway cluster_inputs Inputs cluster_process Detoxification Process cluster_outputs Outputs X Xenobiotic (X) MSX This compound S-conjugate (MS-X) X->MSX MSH This compound (MSH) MSH->MSX MST (optional) Cleavage Cleavage MSX->Cleavage Mca AcCysX Mercapturic Acid (AcCys-X) Cleavage->AcCysX GlcNIns GlcN-Ins Cleavage->GlcNIns Export Exported from cell AcCysX->Export Recycle Recycled for MSH biosynthesis GlcNIns->Recycle

Caption: Detoxification of xenobiotics via the this compound pathway.

Experimental Protocols

Quantification of this compound by HPLC

A common and reliable method for quantifying intracellular this compound levels involves derivatization with a fluorescent probe followed by high-performance liquid chromatography (HPLC) analysis.[14]

Methodology:

  • Cell Lysis and Derivatization:

    • Harvest bacterial cells by centrifugation.

    • Resuspend the cell pellet in 0.5 mL of a warm (60°C) solution of 50% acetonitrile containing 2 mM monobromobimane (mBBr) and 20 mM HEPES buffer (pH 8.0).[14]

    • Incubate the suspension for 15 minutes at 60°C to allow for cell lysis and complete derivatization of thiols.[14]

    • Cool the samples on ice and acidify with a small volume of 5 M HCl or trifluoroacetic acid to stop the reaction.[14]

  • Sample Preparation:

    • Centrifuge the samples to pellet cell debris.

    • Dilute the supernatant 1:4 in 10 mM HCl before injection.[14]

  • HPLC Analysis:

    • Inject 25 µL of the prepared sample onto a C18 reverse-phase column (e.g., Beckman Ultrasphere, 5 µm, 250 x 4.6 mm).[14][15]

    • Elute the derivatized thiols using a gradient of two buffers:

      • Buffer A: 0.25% acetic acid, pH 3.6.[15]

      • Buffer B: 95% methanol.[15]

    • A typical gradient might be: 10% B to 18% B over 15 minutes, then to 27% B over the next 15 minutes, followed by a wash with 100% B and re-equilibration at 10% B.[14]

    • Maintain a flow rate of 1 mL/min.[14][15]

  • Detection and Quantification:

    • Detect the fluorescent this compound-bimane adduct (MSmB) using a fluorescence detector with an excitation wavelength of 375 nm and an emission wavelength of 475 nm.[15]

    • Quantify the MSH concentration by comparing the peak area to a standard curve generated with known concentrations of a pure MSH standard.

G Workflow for this compound Quantification by HPLC cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Harvest Cells Lyse Lyse & Derivatize with mBBr Harvest->Lyse Acidify Acidify to Stop Reaction Lyse->Acidify Centrifuge Centrifuge & Collect Supernatant Acidify->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject onto C18 HPLC Column Dilute->Inject Elute Gradient Elution Inject->Elute Detect Fluorescence Detection (Ex: 375nm, Em: 475nm) Elute->Detect Quantify Quantify using Standard Curve Detect->Quantify

Caption: Experimental workflow for MSH quantification.

Conclusion

This compound is a fascinating and biologically significant molecule that is indispensable for the survival and pathogenesis of many Actinomycetes. Its unique structure and multifaceted roles in redox balance and detoxification underscore its importance. The enzymes involved in its biosynthesis and metabolism represent validated targets for the development of novel therapeutics against tuberculosis and other mycobacterial infections. A thorough understanding of its chemistry and biology, facilitated by robust experimental methodologies, is crucial for advancing these drug discovery efforts.

References

The Regulation of Mycothiol Biosynthesis in Response to Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycothiol (MSH) is the primary low-molecular-weight thiol in Actinobacteria, including the significant human pathogen Mycobacterium tuberculosis. It serves as a crucial defense mechanism against a variety of cellular stresses, particularly oxidative and electrophilic stress, playing a role analogous to glutathione in other organisms. The biosynthesis of MSH is a multi-enzyme process that is tightly regulated to meet the metabolic needs of the cell, especially during encounters with host defense mechanisms or antibiotic treatments. Understanding the regulatory networks that control MSH levels is critical for developing novel therapeutic strategies that target this essential pathway, potentially weakening the bacterium's defenses and enhancing the efficacy of existing drugs. This document provides an in-depth overview of the MSH biosynthesis pathway, its regulation under stress, quantitative data on pathway components, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

This compound (AcCys-GlcN-Ins) is synthesized in a five-step enzymatic pathway starting from glucose-6-phosphate. The core pathway involves four key enzymes encoded by the mshA, mshB, mshC, and mshD genes.[1][2] While the genes are found throughout the genome and are not organized in an operon, their expression is coordinated to maintain cellular homeostasis.[3] The MshA and MshC enzymes are considered essential for MSH production and the viability of M. tuberculosis in vitro.[2][4]

The pathway proceeds as follows:

  • MshA (GlcNAc-Ins synthase): Catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to 1-L-myo-inositol-1-phosphate (Ins-1-P).[1]

  • MshA2 (phosphatase): A yet-unidentified phosphatase dephosphorylates the product to yield GlcNAc-Ins.[2]

  • MshB (GlcNAc-Ins deacetylase): Deacetylates GlcNAc-Ins to produce glucosaminyl-inositol (GlcN-Ins).[1] The amidase Mca can partially compensate for MshB activity.[5]

  • MshC (Cys-GlcN-Ins ligase): An ATP-dependent ligase that joins L-cysteine to GlcN-Ins.[1][6]

  • MshD (acetyl-CoA:Cys-GlcN-Ins acetyltransferase): The final step involves the acetylation of the cysteine amino group using acetyl-CoA to produce this compound.[1]

Mycothiol_Biosynthesis_Pathway Glc6P Glucose-6-P Ino1 Ino1 Glc6P->Ino1 Ins1P Inositol-1-P MshA MshA Ins1P->MshA UDPGlcNAc UDP-GlcNAc UDPGlcNAc->MshA GlcNAcInsP GlcNAc-Ins-P MshA2 MshA2 (unknown) GlcNAcInsP->MshA2 GlcNAcIns GlcNAc-Ins MshB MshB GlcNAcIns->MshB GlcNIns GlcN-Ins MshC MshC GlcNIns->MshC Cys L-Cysteine Cys->MshC CysGlcNIns Cys-GlcN-Ins MshD MshD CysGlcNIns->MshD AcCoA Acetyl-CoA AcCoA->MshD MSH This compound (MSH) Ino1->Ins1P MshA->GlcNAcInsP MshA2->GlcNAcIns MshB->GlcNIns MshC->CysGlcNIns MshD->MSH

Fig. 1: The this compound (MSH) Biosynthesis Pathway.

Regulation of this compound Biosynthesis Under Stress

The maintenance of MSH levels is critical for mycobacterial survival under stress. Regulation occurs primarily at the transcriptional level, often mediated by alternative sigma factors that redirect RNA polymerase to specific promoters in response to environmental cues.

Oxidative and Heat Stress Response

In M. tuberculosis, the principal sigma factor for the heat shock and oxidative stress response is SigH .[3] While direct regulation of the msh biosynthetic genes by SigH has not been demonstrated, SigH plays a crucial role by controlling the expression of genes involved in cysteine biosynthesis.[7][8] Cysteine is a rate-limiting precursor for MSH, so upregulating its synthesis is a key indirect mechanism to boost MSH production capacity under oxidative stress.[8] The SigH regulon also includes components of the thioredoxin system, highlighting its central role in maintaining redox homeostasis.[3]

The SigH Regulatory Cascade

Under non-stress conditions, SigH is held in an inactive state by the anti-sigma factor RshA. When the cell experiences disulfide stress (e.g., from oxidants like diamide or H₂O₂), critical cysteine residues in RshA become oxidized, causing a conformational change that releases SigH. The active SigH can then associate with RNA polymerase to initiate the transcription of its regulon, including genes for cysteine synthesis (cys genes) and other stress-response proteins. This cascade ensures that the building blocks for MSH are available when the demand for its protective functions increases.

Stress_Regulation_Pathway Stress Oxidative Stress (e.g., H₂O₂, Diamide) RshA_red RshA-SigH (Inactive) Stress->RshA_red Oxidizes Cys residues RshA_ox RshA (Oxidized) SigH SigH (Active) RshA_ox->SigH RshA_red->RshA_ox Releases SigH Holoenzyme RNAP-SigH Holoenzyme SigH->Holoenzyme Binds RNAP RNA Polymerase RNAP->Holoenzyme Cys_genes cys Genes Holoenzyme->Cys_genes ↑ Transcription Cysteine L-Cysteine Pool Cys_genes->Cysteine ↑ Synthesis MSH_pathway MSH Biosynthesis (MshA, C, D) Cysteine->MSH_pathway Substrate MSH This compound (MSH) MSH_pathway->MSH ↑ Production Detox Detoxification Redox Balance MSH->Detox Detox->Stress Neutralizes

Fig. 2: Indirect regulation of MSH synthesis by SigH.

Data Presentation

Quantitative analysis of MSH pathway components reveals how mycobacteria adapt to stress.

Table 1: this compound Levels in Response to Oxidative Stress

This table summarizes the changes in the levels of reduced this compound (MSH) and its oxidized disulfide form (mycothione, MSSM) upon exposure to oxidative agents.

SpeciesStress ConditionMSH ChangeMSSM ChangeMSH:MSSM Ratio (Basal)Reference
M. bovis BCG1 mM Diamide (1 hr)▼ up to 4-fold decrease▲ >10-fold increase~50:1[9]
M. bovis BCG10 mM H₂O₂ (1 hr)▼ 2 to 3-fold decrease▲ Significant increase~50:1[9]
M. smegmatisDiamide / H₂O₂No significant changeNo significant change~200:1[9]
M. tuberculosis H37Rv (mshD mutant)None (Log phase)~1% of wild-type--[10]

Note: The higher basal MSH:MSSM ratio and stability under stress in the saprophytic M. smegmatis suggest a greater intrinsic tolerance to oxidants compared to the pathogenic M. bovis BCG.[9]

Table 2: Kinetic Parameters of MSH Biosynthesis Enzymes

This table presents the known steady-state kinetic parameters for the enzymes of the MSH biosynthesis pathway. This data is crucial for building metabolic models and for the rational design of enzyme inhibitors.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Reference
MshC M. smegmatisATP18003.15[6][10]
L-Cysteine1003.15[6][10]
GlcN-Ins1603.15[6][10]
MshD M. tuberculosisAcetyl-CoA408.3[1]
Cys-GlcN-Ins828.3[1]
MshA Not determined----
MshB Not determined----

Experimental Protocols

Reproducible and accurate measurement of MSH pathway components is essential for research in this field. The following sections detail standardized protocols for key assays.

Quantification of this compound Levels by HPLC

This protocol is based on the derivatization of thiols with a fluorescent tag followed by separation and quantification using reverse-phase HPLC.

Principle: Free thiols in cell extracts are alkylated with monobromobimane (mBBr), which reacts specifically with the thiol group to form a stable, highly fluorescent thioether derivative (MSmB). To measure oxidized MSH (MSSM), samples are first treated with a blocking agent (N-ethylmaleimide, NEM) to cap free thiols, followed by reduction of disulfides with dithiothreitol (DTT), and then derivatization with mBBr. The fluorescent derivatives are then separated by C18 reverse-phase HPLC and detected by a fluorescence detector.

Methodology:

  • Cell Culture and Lysis:

    • Grow mycobacterial cultures to the desired optical density (e.g., mid-log phase).

    • Expose cultures to the desired stress condition for a specified time.

    • Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

    • Lyse cell pellets by bead beating in an appropriate buffer (e.g., 50% aqueous acetonitrile with 20 mM HEPES, pH 8.0).

  • Derivatization for Total MSH:

    • To the cell lysate, add mBBr to a final concentration of 2 mM.

    • Incubate in the dark at 60°C for 15 minutes.

    • Stop the reaction and precipitate protein by adding an acid (e.g., methanesulfonic acid or HCl to a final concentration of 10 mM).

    • Clarify the sample by centrifugation (14,000 x g for 10 min).

  • HPLC Analysis:

    • Inject the supernatant onto a C18 analytical column (e.g., 4.6 mm x 250 mm).

    • Elute with a gradient of Buffer A (0.25% acetic acid, pH 3.6) and Buffer B (95% methanol). A typical gradient might be: 10% B to 27% B over 30 min, followed by a wash with 100% B.

    • Monitor the eluate using a fluorescence detector with excitation at 375 nm and emission at 475 nm.

    • Quantify the MSmB peak area by comparing it to a standard curve generated with purified MSH.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture Mycobacterial Culture (Control vs. Stress) Harvest Harvest Cells (Centrifugation) Culture->Harvest Lysis Cell Lysis (Bead Beating) Harvest->Lysis Deriv Derivatization (mBBr, 60°C) Lysis->Deriv Quench Quench & Clarify (Acid + Centrifugation) Deriv->Quench Inject Inject Supernatant Quench->Inject HPLC RP-HPLC Separation (C18 Column) Inject->HPLC Detect Fluorescence Detection (Ex: 375nm, Em: 475nm) HPLC->Detect Quant Quantification (Peak Integration vs. Standard) Detect->Quant

Fig. 3: Workflow for MSH quantification by HPLC.
Quantification of Gene Expression by qRT-PCR

This protocol outlines the measurement of msh gene transcript levels relative to a stable housekeeping gene.

Principle: Quantitative reverse transcription PCR (qRT-PCR) measures the amount of a specific mRNA transcript. Total RNA is first extracted from cells and converted to complementary DNA (cDNA) using reverse transcriptase. The cDNA is then used as a template for real-time PCR with gene-specific primers. A fluorescent dye (like SYBR Green) or a fluorescent probe is used to monitor the amplification of the target gene in real-time. The expression level is quantified by the cycle threshold (Ct) value and normalized to an internal control gene (e.g., sigA).

Methodology:

  • RNA Extraction:

    • Harvest mycobacterial cells from control and stress-exposed cultures.

    • Immediately stabilize RNA using a reagent like RNAprotect Bacteria Reagent.

    • Extract total RNA using a combination of mechanical lysis (bead beating) and a column-based purification kit (e.g., RNeasy Mini Kit).

    • Perform an on-column DNase digestion to remove contaminating genomic DNA. Verify the absence of DNA by performing a no-RT control PCR.

  • cDNA Synthesis:

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or a mix of random and oligo(dT) primers.

  • Real-Time PCR:

    • Prepare a reaction mix containing SYBR Green Master Mix, gene-specific forward and reverse primers (for mshA, mshB, mshC, mshD, and sigA), and diluted cDNA.

    • Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 30s).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the Ct value for each gene in each sample.

    • Calculate the change in expression using the ΔΔCt method.

      • ΔCt = Ct(target gene) - Ct(sigA)

      • ΔΔCt = ΔCt(stressed sample) - ΔCt(control sample)

      • Fold Change = 2-ΔΔCt

Enzyme Kinetic Assays

This section provides a general framework for determining the kinetic parameters of the Msh enzymes, using the MshC ligase as an example.

Principle: The activity of MshC can be measured using a coupled-enzyme spectrophotometric assay.[6] The ATP-dependent ligation of cysteine and GlcN-Ins produces AMP and pyrophosphate (PPi). The production of AMP can be coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase. The rate of the reaction is determined by monitoring the decrease in NADH absorbance at 340 nm.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM HEPES buffer, pH 7.8

      • 10 mM MgCl₂

      • 1 mM phosphoenolpyruvate (PEP)

      • 300 µM NADH

      • Coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase.

      • Substrates: Varying concentrations of ATP, L-cysteine, and GlcN-Ins (one substrate is varied while the others are held at saturating concentrations).

  • Assay Execution:

    • Incubate the reaction mixture for 5 minutes at 25°C to reach thermal equilibrium.

    • Initiate the reaction by adding a known amount of purified MshC enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax values. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

Conclusion and Future Directions

The regulation of this compound biosynthesis is a critical aspect of the stress response in M. tuberculosis and other Actinobacteria. While the core biosynthetic pathway is well-characterized, the precise transcriptional control mechanisms in mycobacteria remain an active area of investigation. Current evidence points to an indirect regulatory strategy where stress-responsive sigma factors, like SigH, control the supply of precursors such as cysteine rather than directly upregulating the msh genes themselves.[7] This ensures that the building blocks for this vital antioxidant are readily available upon demand.

The essentiality of the MSH pathway for mycobacterial survival and its absence in humans make its enzymes prime targets for novel anti-tubercular drug development.[4][11] Future research should focus on:

  • Identifying the MshA2 phosphatase: The discovery of this missing enzyme will complete our understanding of the pathway.

  • Elucidating direct transcriptional regulators: While SigH is involved, other transcription factors may directly bind to the promoter regions of msh genes under specific stress conditions.

  • Developing potent and specific inhibitors: The detailed kinetic and structural data for enzymes like MshC and MshD provide a strong foundation for the structure-based design of new therapeutic agents that could disarm mycobacterial defenses.[1][6]

References

The Evolutionary Cornerstone of Actinobacteria: A Technical Guide to Mycothiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycothiol (MSH), a unique low-molecular-weight thiol found exclusively in Actinobacteria, represents a fascinating example of evolutionary adaptation. Functionally analogous to glutathione in other organisms, MSH plays a central role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against a variety of cellular stresses. Its absence in eukaryotes makes the MSH biosynthetic and metabolic pathways attractive targets for the development of novel antimicrobial agents against significant pathogens, including Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the evolutionary significance, biosynthesis, and multifaceted functions of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Evolutionary Divergence and Significance of this compound

The phylum Actinobacteria encompasses a diverse group of Gram-positive bacteria renowned for their complex life cycles and production of a vast array of secondary metabolites, including many clinically important antibiotics. A defining biochemical feature of this phylum is the substitution of the near-ubiquitous glutathione (GSH) with this compound (1-D-myo-inosityl 2-(N-acetyl-L-cysteinyl)amido-2-deoxy-α-D-glucopyranoside) as their major protective thiol.[1][2] This evolutionary divergence suggests a strong selective pressure for the adoption of MSH, likely driven by the unique physiological and environmental challenges faced by Actinobacteria.

The core evolutionary advantages conferred by MSH are believed to include:

  • Enhanced Redox Buffering: MSH is crucial for maintaining a highly reducing intracellular environment, which is vital for the function of many enzymes and for protecting against oxidative damage from both endogenous metabolic processes and external sources like host immune responses.[3][4]

  • Efficient Detoxification: The this compound-dependent detoxification system provides a robust defense against a wide range of electrophilic compounds, alkylating agents, and antibiotics.[3][5]

  • Cysteine Storage: MSH serves as a stable intracellular reservoir of cysteine, an amino acid that is prone to auto-oxidation.[3]

The essentiality of MSH for the viability and virulence of pathogenic Actinobacteria, such as Mycobacterium tuberculosis, underscores its importance and positions the MSH metabolic pathway as a prime target for therapeutic intervention.[6][7]

This compound Biosynthesis: A Four-Step Enzymatic Cascade

The biosynthesis of this compound is a conserved pathway in Actinobacteria, involving a series of four key enzymatic reactions. The genes encoding these enzymes (mshA, mshB, mshC, and mshD) have been identified and characterized in several species.[8][9]

Diagram of the this compound Biosynthesis Pathway

Mycothiol_Biosynthesis Glc6P Glucose-6-Phosphate Ins1P Inositol-1-Phosphate Glc6P->Ins1P Ino1 invis1 Ins1P->invis1 UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->invis1 GlcNAc_Ins_P GlcNAc-Ins-P GlcNAc_Ins GlcNAc-Ins GlcNAc_Ins_P->GlcNAc_Ins MshA2 (phosphatase) GlcN_Ins GlcN-Ins GlcNAc_Ins->GlcN_Ins MshB invis2 GlcN_Ins->invis2 Cys Cysteine Cys->invis2 ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi Cys_GlcN_Ins Cys-GlcN-Ins invis3 Cys_GlcN_Ins->invis3 Acetyl_CoA Acetyl-CoA CoA CoA Acetyl_CoA->CoA MSH This compound (MSH) invis1->GlcNAc_Ins_P MshA invis2->Cys_GlcN_Ins MshC invis3->MSH MshD

Caption: The enzymatic pathway of this compound biosynthesis.

Quantitative Data on this compound and its Biosynthetic Enzymes

Table 1: this compound (MSH) Concentration in Various Actinobacteria
Actinobacterial SpeciesMSH Concentration (μmol/g dry weight)Reference
Mycobacterium smegmatis8.1 ± 1.5[4]
Mycobacterium tuberculosis H37Rv13.7 nmol/10⁹ cells[10]
Corynebacterium glutamicum0.01 - 9.69[5]
Various Actinobacteria genera0.01 - 9.69[5]
Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes
EnzymeOrganismSubstrate(s)Km (mM)kcat (s⁻¹)Reference
MshA Corynebacterium glutamicum1L-myo-inositol-1-phosphate0.24 ± 0.0112.5 ± 0.2[11]
UDP-GlcNAc0.21 ± 0.02[11]
MshC Mycobacterium smegmatisATP1.83.15[3]
Cysteine0.1[3]
GlcN-Ins0.16[3]
MshD Mycobacterium tuberculosisAcetyl-CoA--[12]
Cys-GlcN-Ins--[12]
This compound S-transferase (MST) Mycobacterium tuberculosisMSH (with Zn²⁺)0.0098 ± 0.001-[2]

Note: Comprehensive kinetic data for MshB and MshD are not as readily available in the literature.

Key Functions of this compound

Redox Homeostasis

This compound, in conjunction with this compound disulfide reductase (Mtr), forms the primary redox buffer in Actinobacteria.[13] Mtr catalyzes the NADPH-dependent reduction of this compound disulfide (MSSM) back to MSH, thus maintaining a high intracellular MSH/MSSM ratio and a reducing environment.[13]

Diagram of the this compound Redox Cycle

Mycothiol_Redox_Cycle MSH 2 MSH (reduced) MSSM MSSM (oxidized) MSH->MSSM Mycoredoxin/Peroxidase MSSM->MSH Mtr ROS_RNS Reactive Oxygen/Nitrogen Species Detoxified H₂O₂/RNS-H ROS_RNS->Detoxified NADPH NADPH + H⁺ NADP NADP⁺ NADPH->NADP Mycothiol_Detoxification MSH This compound (MSH) MS_R MS-R (S-conjugate) MSH->MS_R Spontaneous or MST-catalyzed Xenobiotic Xenobiotic (R-X) Xenobiotic->MS_R Mercapturic_Acid Mercapturic Acid (AcCys-R) MS_R->Mercapturic_Acid Mca GlcN_Ins GlcN-Ins MS_R->GlcN_Ins Mca Excretion Excretion Mercapturic_Acid->Excretion MSH_Biosynthesis MSH Biosynthesis GlcN_Ins->MSH_Biosynthesis HPLC_Workflow Start Actinobacterial Culture Harvest Harvest and Wash Cells Start->Harvest Lyse Lyse Cells and Derivatize with mBBr Harvest->Lyse Prepare Prepare Sample for Injection (Centrifuge, Dilute, Filter) Lyse->Prepare HPLC HPLC Separation (C18 column) Prepare->HPLC Detect Fluorescence Detection (Ex: 375 nm, Em: 475 nm) HPLC->Detect Quantify Quantify MSH using Standard Curve Detect->Quantify End MSH Concentration Quantify->End Mrx1_roGFP2_Principle MSH_pool Intracellular MSH/MSSM Pool Mrx1 Mrx1 MSH_pool->Mrx1 Redox Equilibrium roGFP2_red roGFP2 (reduced) Excitation peak ~488 nm Mrx1->roGFP2_red Reduction roGFP2_ox roGFP2 (oxidized) Excitation peak ~400 nm Mrx1->roGFP2_ox Oxidation roGFP2_red->roGFP2_ox Oxidation/Reduction Antibiotic_Resistance_Workflow Start Select Actinobacterial Strain Create_Mutant Generate MSH-deficient mutant (e.g., ΔmshA) Start->Create_Mutant Detox_Assay Perform in vitro detoxification assays with purified MSH and antibiotics Start->Detox_Assay WT_vs_Mutant Compare Wild-Type and Mutant Strains Create_Mutant->WT_vs_Mutant MIC_Assay Determine Minimum Inhibitory Concentration (MIC) of various antibiotics WT_vs_Mutant->MIC_Assay Growth_Curve Analyze Growth Curves in the presence of sub-lethal antibiotic concentrations WT_vs_Mutant->Growth_Curve Redox_Potential Measure this compound Redox Potential (Mrx1-roGFP2) upon antibiotic exposure WT_vs_Mutant->Redox_Potential Conclusion Elucidate the role of MSH in resistance to specific antibiotics MIC_Assay->Conclusion Growth_Curve->Conclusion Redox_Potential->Conclusion Detox_Assay->Conclusion

References

Methodological & Application

Application Note: Quantification of Mycothiol (MSH) in Bacterial Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycothiol (MSH) is a unique low-molecular-weight (LMW) thiol found in high concentrations within most Actinobacteria, including the pathogen Mycobacterium tuberculosis.[1][2] It is functionally analogous to glutathione (GSH) in other organisms, playing a central role in maintaining a highly reducing intracellular environment, protecting against oxidative stress, and detoxifying harmful substances such as alkylating agents, reactive oxygen species, and antibiotics.[1][3][4] MSH consists of an N-acetylcysteine (AcCys) moiety linked to a pseudosugar composed of glucosamine (GlcN) and myo-inositol (Ins).[1]

Given its critical role in the survival and pathogenesis of bacteria like M. tuberculosis, the enzymes involved in MSH biosynthesis and metabolism are attractive targets for novel drug development.[1] Accurate quantification of intracellular MSH levels is therefore essential for studying bacterial physiology, understanding drug mechanisms, and screening for potent enzyme inhibitors. This application note provides detailed protocols for the quantification of MSH in bacterial lysates using the gold-standard High-Performance Liquid Chromatography (HPLC) with fluorescence detection and the highly specific Liquid Chromatography-Mass Spectrometry (LC-MS) method.

Biochemical Pathways Involving this compound

Understanding the synthesis and function of MSH is key to interpreting quantitative data. The diagrams below illustrate the primary biosynthetic and metabolic pathways.

MSH_Biosynthesis InsP 1L-myo-inositol-1-P MshA_label MshA InsP->MshA_label GlcNAcInsP GlcNAc-Ins-P MshA2_label MshA2 GlcNAcInsP->MshA2_label GlcNAcIns GlcNAc-Ins MshB_label MshB GlcNAcIns->MshB_label GlcNIns GlcN-Ins MshC_label MshC GlcNIns->MshC_label CysGlcNIns Cys-GlcN-Ins MshD_label MshD CysGlcNIns->MshD_label MSH This compound (MSH) MshA_label->GlcNAcInsP MshA2_label->GlcNAcIns MshB_label->GlcNIns MshC_label->CysGlcNIns MshD_label->MSH

Caption: The this compound biosynthesis pathway involves five key enzymatic steps.[1]

MSH_Metabolism cluster_detox Detoxification MSH 2 MSH (reduced) MSSM MSSM (oxidized) MSH->MSSM Oxidative Stress Mtr Mtr (Mycothione Reductase) MSSM->Mtr Mtr->MSH NADP NADP+ Mtr->NADP NADPH NADPH NADPH->Mtr MSH2 MSH MS_conj MS-S-R (S-conjugate) MSH2->MS_conj Toxin Toxin (R-X) Toxin->MS_conj Mca Mca (Amidase) MS_conj->Mca Mercapturate AcCys-S-R (Mercapturic Acid) Mca->Mercapturate GlcNIns GlcN-Ins (Recycled) Mca->GlcNIns

Caption: MSH redox cycling and detoxification pathways in Actinobacteria.[3][4]

Experimental Protocols

The following sections detail the necessary steps from sample collection to final quantification. The most common and robust method, HPLC with fluorescence detection, is described in detail, followed by an alternative LC-MS protocol.

Workflow Start Bacterial Culture (e.g., M. smegmatis) Harvest 1. Cell Harvesting (Centrifugation) Start->Harvest Lysis 2. Cell Lysis (Sonication/Enzymatic) Harvest->Lysis Precipitate 3. Protein Precipitation & Supernatant Collection Lysis->Precipitate Derivatize 4. Thiol Derivatization (with monobromobimane) Precipitate->Derivatize Analyze 5. HPLC or LC-MS Analysis Derivatize->Analyze Quantify 6. Quantification (vs. Standard Curve) Analyze->Quantify Result Intracellular MSH Concentration Quantify->Result

Caption: General experimental workflow for this compound quantification.

Protocol 1: Quantification by HPLC with Fluorescence Detection

This method relies on the derivatization of the MSH thiol group with monobromobimane (mBBr) to form a stable and highly fluorescent product (MSmB), which is then separated and quantified by reverse-phase HPLC.

A. Materials and Reagents

  • Bacterial strain: e.g., Mycobacterium smegmatis, Corynebacterium glutamicum

  • Growth medium: e.g., Middlebrook 7H9

  • Lysis/Derivatization Buffer: 20 mM HEPES, 50% aqueous acetonitrile, pH 8.0

  • Derivatizing Agent: 100 mM monobromobimane (mBBr) in acetonitrile (store in the dark at -20°C)

  • Quenching Solution: 1 M Methanesulfonic acid or 1 M HCl

  • Thiol Blocking Agent (for negative control): N-ethylmaleimide (NEM)

  • HPLC Mobile Phase A: 0.25% acetic acid in water, pH 3.6

  • HPLC Mobile Phase B: 95% Methanol

  • MSH Standard: Purified this compound (commercially available or prepared in-house)

B. Experimental Procedure

  • Cell Culture and Harvesting:

    • Grow bacterial cultures to the desired optical density (e.g., mid-log phase).

    • Harvest a defined volume of culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet once with an appropriate ice-cold buffer (e.g., PBS) and store the pellet at -80°C until use. Determine the cell dry weight if concentration is to be normalized.

  • Cell Lysis and Derivatization: [3]

    • Resuspend the cell pellet in 0.5 mL of Lysis/Derivatization Buffer.

    • Add mBBr to a final concentration of 2 mM. Note: The reaction should be performed in dim light as mBBr is light-sensitive.

    • For a negative control, prepare a parallel sample by first resuspending the pellet in buffer containing 5 mM NEM, incubating for 15 min, then proceeding with mBBr addition.[3]

    • Incubate the suspension at 60°C for 15 minutes in the dark to facilitate both lysis and derivatization.

    • Cool the samples on ice and clarify the lysate by centrifugation (e.g., 14,000 x g for 5 minutes) to remove cell debris.

  • Sample Quenching and Preparation:

    • Transfer the supernatant to a new tube.

    • Quench the reaction by adding the quenching solution to a final concentration of ~20-40 mM (e.g., add 20 µL of 1M HCl to the ~0.5 mL sample).

    • Dilute the sample four-fold with 10 mM HCl or Mobile Phase A before injection to ensure compatibility with the HPLC system.[3]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).

    • Detection: Fluorescence detector set to Excitation: 375 nm and Emission: 475 nm .[3]

    • Flow Rate: 1 mL/min.

    • Gradient Elution: [3]

      • 0-15 min: 10% to 18% B

      • 15-30 min: 18% to 27% B

      • 30-33 min: 27% to 100% B

      • Follow with a re-equilibration step at 10% B.

    • Inject 20-50 µL of the prepared sample. The MSmB adduct will elute as a distinct peak.

  • Quantification:

    • Prepare a standard curve by derivatizing known concentrations of MSH standard in the same manner as the samples.

    • Plot the peak area of the MSmB standard against its concentration to generate a linear regression.

    • Calculate the MSH concentration in the bacterial lysate by interpolating its peak area from the standard curve.

    • Normalize the concentration to cell mass (e.g., µmol/g dry weight).

Protocol 2: Quantification by LC-MS

This method provides high specificity by identifying MSH based on its precise mass-to-charge ratio (m/z). It can be used for relative quantification without derivatization or absolute quantification when coupled with standards.

A. Sample Preparation (Underivatized): [3]

  • Harvest and wash cells as described in Protocol 1.

  • Extract metabolites by resuspending the cell pellet in a methanol-based solvent to precipitate proteins and extract small molecules.

  • Centrifuge to pellet debris and transfer the supernatant to a new tube.

  • Dry the extract (e.g., using a vacuum concentrator) and resuspend in a solvent compatible with LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Include an internal standard (e.g., N,N-diacetylchitobiose) for relative quantification if desired.[3]

B. LC-MS Analysis:

  • LC System: Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometer: Use an electrospray ionization (ESI) source operating in positive ion mode .

  • Detection: Use Selected Ion Monitoring (SIM) to monitor for the protonated MSH molecule [M+H]⁺ at m/z 487.1 .[3]

  • Quantification: For relative quantification, compare the peak intensity of MSH across different samples, normalized to the internal standard. For absolute quantification, create a standard curve using a purified MSH standard.

Data Presentation: this compound Levels in Actinobacteria

MSH is present at millimolar concentrations in many Actinobacteria, though levels can vary depending on the species and growth conditions.[1][3] The table below summarizes reported intracellular MSH concentrations from the literature.

Bacterial SpeciesStrainMSH Concentration (µmol/g dry weight)NotesReference(s)
Mycobacterium smegmatismc²155~10 - 15Levels vary with growth phase.[5],[1],[6]
Mycobacterium bovisBCG~7.8-[1]
Corynebacterium glutamicumWT0.4 - 0.7Overexpression of mshA can double MSH levels.[7],[8]
Streptomyces coelicolorM145~9.7-[1]
Nocardia asteroidesATCC 19247~1.2-[1]
Troubleshooting
ProblemPossible CauseSuggested Solution
No or low MSmB peak Incomplete cell lysis.Increase sonication time/power or combine with enzymatic lysis.
MSH oxidized to MSSM.Add a reducing agent (e.g., 1 mM DTT) before derivatization to measure total MSH.
mBBr reagent degraded.Use fresh mBBr solution; always store protected from light at -20°C.
Broad or tailing peaks in HPLC Column contamination.Wash column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
Inappropriate mobile phase pH.Ensure the pH of mobile phase A is correctly adjusted.
High background fluorescence Excess mBBr or hydrolysis products.Ensure the quenching step is effective. Adjust HPLC gradient to better separate MSmB from reagent peaks.
Poor reproducibility Inconsistent sample handling.Keep samples on ice whenever possible. Standardize lysis and derivatization times precisely.
Inaccurate cell density measurement.Ensure accurate and consistent normalization to cell mass or protein content.

References

Application Note: Quantitative Analysis of Mycothiol in Bacterial Cells using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycothiol (MSH) is the primary low-molecular-weight thiol in most Actinobacteria, including the human pathogen Mycobacterium tuberculosis. It plays a crucial role in maintaining redox homeostasis, detoxifying harmful compounds, and protecting the cell from oxidative stress.[1][2][3] Accurate quantification of MSH is essential for studying its biosynthesis, function, and for evaluating the efficacy of drugs that target its metabolic pathways. This application note provides a detailed protocol for the analysis of this compound in bacterial cell extracts by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection after derivatization with monobromobimane (mBBr).

Experimental Principles

The protocol involves the extraction of thiols from bacterial cells, followed by the alkylation of the thiol group of MSH with the fluorescent labeling agent monobromobimane (mBBr). This reaction forms a stable, fluorescent this compound-bimane adduct (MSmB) that can be separated and quantified by RP-HPLC with a fluorescence detector.[1][4]

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Chloroform (HPLC grade)

  • Acids: Acetic acid (glacial), Hydrochloric acid (HCl)

  • Buffers: HEPES

  • Derivatization Reagent: Monobromobimane (mBBr)

  • Standards: Purified this compound (if available for absolute quantification)

  • Reagents for control samples: N-ethylmaleimide (NEM)[1]

  • HPLC Column: C18 reverse-phase column (e.g., Ultrasphere ODS, 4.6 mm x 250 mm)[1]

  • Bacterial cell pellets

Experimental Protocols

Sample Preparation and Extraction
  • Harvest bacterial cells by centrifugation and wash the cell pellet.

  • Resuspend the cell pellets in a solution of 50% aqueous acetonitrile.[1]

  • To prevent auto-oxidation and block free thiols in control samples, a parallel extraction can be performed with the addition of 5 mM N-ethylmaleimide (NEM).[1]

Derivatization of this compound with Monobromobimane (mBBr)
  • To the cell suspension, add 20 mM HEPES (pH 8.0) and 2 mM monobromobimane (mBBr).[1]

  • Incubate the mixture in the dark at 60°C for 15 minutes.[1]

  • After incubation, remove cell debris by centrifugation.[1]

  • Dilute the supernatant four-fold with 10 mM HCl to stabilize the derivatized sample.[1]

  • The resulting solution contains the this compound-bimane adduct (MSmB) and is ready for HPLC analysis.

HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a fluorescence detector is required.

  • Column: A C18 reverse-phase analytical column (e.g., Ultrasphere ODS, 4.6 mm ID × 250 mm) is recommended.[1]

  • Mobile Phase:

    • Buffer A: 0.25% acetic acid, pH 3.6[1]

    • Buffer B: 95% methanol[1]

  • Flow Rate: 1 mL/min[1]

  • Detection:

    • Excitation Wavelength: 375 nm[1]

    • Emission Wavelength: 475 nm[1]

  • Gradient Elution: A typical gradient is as follows:

    • Initial: 10% Buffer B

    • 15 min: 18% Buffer B

    • 30 min: 27% Buffer B

    • 33 min: 100% Buffer B

    • Followed by re-equilibration at 10% Buffer B[1]

  • Injection Volume: 20 µL (can be optimized)

  • Data Analysis: The MSmB peak is identified by its retention time, which should be consistent with that of a derivatized MSH standard, if available. Quantification is achieved by integrating the peak area. For relative quantification, the peak areas of samples (e.g., wild-type vs. mutant strains) can be compared.

Data Presentation

The following table summarizes typical parameters for the HPLC analysis of the this compound-bimane adduct (MSmB).

ParameterValueReference
HPLC Column C18 Reverse-Phase (Ultrasphere ODS, 4.6 x 250 mm)[1]
Mobile Phase A 0.25% Acetic Acid, pH 3.6[1]
Mobile Phase B 95% Methanol[1]
Flow Rate 1.0 mL/min[1]
Fluorescence Detection Excitation: 375 nm, Emission: 475 nm[1]
Retention Time of MSmB Approximately 27 min (can vary with system)[4]

Visualization of Experimental Workflow

HPLC_Mycothiol_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Bacterial Cell Pellet extraction Resuspend in 50% Acetonitrile + 20mM HEPES (pH 8.0) start->extraction derivatization Add 2mM mBBr Incubate at 60°C for 15 min extraction->derivatization centrifugation Centrifuge to Remove Debris derivatization->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Dilute with 10mM HCl supernatant->acidification final_sample MSmB Sample for Injection acidification->final_sample hplc_injection Inject Sample onto C18 Column final_sample->hplc_injection gradient Gradient Elution (0.25% Acetic Acid / Methanol) hplc_injection->gradient detection Fluorescence Detection (Ex: 375 nm, Em: 475 nm) gradient->detection data_analysis Data Acquisition & Analysis (Quantify MSmB Peak) detection->data_analysis

Caption: Workflow for this compound analysis by HPLC.

Alternative Methods

While HPLC with fluorescence detection is a robust method, mass spectrometry (MS) offers a high-sensitivity alternative that can provide inherent and rapid confirmation of MSH identity without the need for derivatization.[1][2] LC-MS methods can directly measure the mass-to-charge ratio of this compound, providing a high degree of specificity.[1][5]

Conclusion

This protocol provides a reliable and reproducible method for the quantification of this compound in bacterial samples. The derivatization with monobromobimane allows for sensitive fluorescence detection, making this a widely accessible technique for researchers studying the role of this compound in bacterial physiology and for those in the field of drug development targeting this compound-dependent pathways.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Mycothiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiol (MSH) is the primary low-molecular-weight thiol in most actinomycetes, including the human pathogen Mycobacterium tuberculosis. It serves a crucial role in maintaining cellular redox homeostasis, detoxifying xenobiotics and reactive oxygen species, and protecting against various cellular stresses.[1][2][3] Unlike the glutathione/glutathione reductase system found in many other organisms, the this compound biosynthesis and redox cycling pathways present unique targets for the development of novel therapeutics against tuberculosis and other actinomycete-related diseases.

Accurate and sensitive detection and quantification of this compound are essential for studying its biological functions and for screening potential inhibitors of its biosynthetic enzymes. Mass spectrometry (MS), often coupled with liquid chromatography (LC), has emerged as a powerful analytical tool for this purpose, offering high specificity and sensitivity. These application notes provide detailed protocols for the detection and quantification of this compound using two distinct mass spectrometry-based methods: a derivatization-based LC-MS method and a rapid, direct-infusion electrospray ionization-mass spectrometry (ESI-MS) method.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a five-step enzymatic pathway, starting from glucose-6-phosphate.[4] The pathway involves the sequential action of four key enzymes: MshA, MshB, MshC, and MshD.[3] Understanding this pathway is critical for the development of inhibitors that could serve as novel anti-mycobacterial agents.

Mycothiol_Biosynthesis cluster_0 This compound Biosynthesis Pathway Glucose-6-Phosphate Glucose-6-Phosphate Ins-P 1L-myo-inositol-1-phosphate Glucose-6-Phosphate->Ins-P Ino1 GlcNAc-Ins-P GlcNAc-Ins-P Ins-P->GlcNAc-Ins-P MshA GlcNAc-Ins GlcNAc-Ins GlcNAc-Ins-P->GlcNAc-Ins MshA2 GlcN-Ins GlcN-Ins GlcNAc-Ins->GlcN-Ins MshB Cys-GlcN-Ins Cys-GlcN-Ins GlcN-Ins->Cys-GlcN-Ins MshC This compound This compound (MSH) Cys-GlcN-Ins->this compound MshD LCMS_Workflow cluster_1 LC-MS Workflow for this compound Detection A Bacterial Cell Pellet B Extraction & Derivatization (mBBr, 60°C, 15 min) A->B C Centrifugation B->C D Supernatant Collection & Dilution C->D E RP-HPLC Separation D->E F Fluorescence Detection (Ex: 375nm, Em: 475nm) E->F G Mass Spectrometry Detection (Negative Ion Mode, m/z 675.20) E->G Direct_MS_Workflow cluster_2 Direct ESI-MS Workflow for this compound Detection H Bacterial Cell Pellet I Methanol Extraction H->I J SPE Cleanup I->J K Elution & Drying J->K L Resuspension with Internal Standard K->L M Direct Infusion ESI-MS (SIM, Negative Ion Mode) L->M N Relative Quantification (MSH/Internal Standard) M->N

References

Application Notes: Genetic Knockout of Mycothiol Biosynthesis Genes in Mycobacterium

References

Application Notes and Protocols for the Expression and Purification of Recombinant Mycothiol Biosynthesis Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression and purification of the key enzymes involved in the mycothiol (MSH) biosynthesis pathway: MshA, MshB, MshC, and MshD. This compound is the primary low-molecular-weight thiol in most actinomycetes, including Mycobacterium tuberculosis, playing a crucial role in maintaining intracellular redox balance and protecting against oxidative stress and toxins.[1] The enzymes in its biosynthetic pathway are attractive targets for the development of novel anti-tubercular agents.

Introduction to the this compound Biosynthesis Pathway

The biosynthesis of this compound is a five-step process involving four key enzymes.[1] The pathway starts with the glycosyltransferase MshA, which transfers N-acetylglucosamine (GlcNAc) to 1-L-myo-inositol-1-phosphate. Following dephosphorylation by an as-yet-unidentified phosphatase, the resulting GlcNAc-Ins is deacetylated by MshB.[1] Subsequently, the this compound ligase MshC catalyzes the ATP-dependent ligation of L-cysteine to the amino group of GlcN-Ins.[1] The final step is the acetylation of the cysteine residue by the acetyltransferase MshD to produce this compound.[1]

Enzyme Expression and Purification Overview

The successful recombinant production of active this compound biosynthesis enzymes is critical for structural biology, inhibitor screening, and drug development efforts. While expression in Escherichia coli is a common strategy, challenges such as protein insolubility or lack of activity can arise, particularly for enzymes from M. tuberculosis. In such cases, expression in a more closely related host like Mycobacterium smegmatis can be advantageous. Purification strategies typically involve affinity chromatography followed by size-exclusion chromatography to achieve high purity.

Quantitative Data Summary

The following tables summarize typical purification yields and kinetic parameters for the recombinant this compound biosynthesis enzymes. Note that values can vary depending on the specific expression system, purification protocol, and assay conditions.

Table 1: Summary of Recombinant Enzyme Purification

EnzymeSource OrganismExpression HostPurification StepsTypical Yield (mg/L of culture)Purity
MshA Corynebacterium glutamicumE. coliNi-NTA Affinity, Size-Exclusion~10-20>95%
MshB Mycobacterium tuberculosisE. coliZn²⁺-Chelating Affinity, Size-Exclusion~5-10>95%
MshC Mycobacterium smegmatisE. coli Rosetta(DE3)2His-Trap Affinity, Gel Filtration~50>95%
MshD Mycobacterium tuberculosisE. coliNi-NTA Affinity, Size-Exclusion~15-25>95%

Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Reference
MshA UDP-GlcNAc, 1-L-myo-inositol-1-phosphateN/AN/AData not readily available
MshB GlcNAc-Ins3400.49[2]
MshC ATP, L-cysteine, GlcN-InsN/AN/AData not readily available
MshD Acetyl-CoA, Cys-GlcN-Ins40 ± 5, 82 ± 22N/A[3]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant MshA from E. coli

This protocol describes the expression of N-terminally His-tagged MshA from Corynebacterium glutamicum in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • The mshA gene is PCR amplified from C. glutamicum genomic DNA.

  • The PCR product is cloned into an E. coli expression vector with an N-terminal His6-tag (e.g., pET-28a(+)).

  • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • A single colony is used to inoculate 50 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

  • The overnight culture is used to inoculate 1 L of Terrific Broth medium.

  • The culture is grown at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

  • Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.

  • The culture is further incubated at 18°C for 16-20 hours with shaking.

  • Cells are harvested by centrifugation at 5,000 x g for 20 minutes at 4°C.

3. Cell Lysis:

  • The cell pellet is resuspended in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • The cell suspension is incubated on ice for 30 minutes.

  • Cells are disrupted by sonication on ice.

  • The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

4. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

  • The column is washed with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • The protein is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

5. Size-Exclusion Chromatography:

  • The eluted fractions containing MshA are pooled and concentrated.

  • The concentrated protein is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Fractions containing pure MshA are collected, concentrated, and stored at -80°C.

Protocol 2: Expression and Purification of Recombinant MshB from E. coli

This protocol details the expression and purification of M. tuberculosis MshB, a metalloenzyme requiring zinc for activity.

1. Gene Cloning and Expression:

  • The mshB gene from M. tuberculosis is cloned into a suitable expression vector.

  • The construct is transformed into an E. coli expression host.

  • Protein expression is induced with IPTG, and cells are cultured overnight at a reduced temperature (e.g., 22°C).[4]

2. Cell Lysis and Preparation:

  • Harvested cells are resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl) containing protease inhibitors.[4]

  • Cell disruption is achieved through sonication.

  • The lysate is clarified by centrifugation.

3. Affinity Chromatography:

  • As MshB is a zinc-containing enzyme, purification is performed using a metal-chelating resin charged with Zn²⁺.[1]

  • The clarified lysate is applied to the Zn²⁺-charged column.

  • The column is washed with a low-concentration imidazole buffer.

  • MshB is eluted using a higher concentration of imidazole.

4. Further Purification:

  • If necessary, further purification can be achieved through ion-exchange or size-exclusion chromatography.

Protocol 3: Expression and Purification of Recombinant MshC from E. coli

This protocol is for the expression and purification of the more readily expressed M. smegmatis MshC in E. coli.

1. Cloning and Expression:

  • The mshC gene from M. smegmatis is cloned into the pET28a(+) vector.

  • The plasmid is transformed into E. coli Rosetta(DE3)2 cells.

  • Expression is induced with IPTG, and cultures are grown to yield a high quantity of soluble MshC.[5]

2. Purification:

  • A two-step purification process is employed, starting with His-Trap affinity chromatography.[5]

  • This is followed by gel filtration chromatography to achieve a purity of over 95%.[5]

  • This method can yield approximately 50 mg of purified enzyme per liter of culture.[5]

Protocol 4: Expression and Purification of Recombinant MshD from E. coli

This protocol outlines a general procedure for the expression and purification of His-tagged MshD from M. tuberculosis.

1. Expression:

  • The mshD gene is cloned into an expression vector with an N-terminal His-tag.

  • The vector is transformed into an E. coli expression strain like BL21(DE3).

  • Expression is induced with IPTG at a reduced temperature (e.g., 18°C) to enhance protein solubility.

2. Purification:

  • Cell lysis is performed as described in Protocol 1.

  • The clarified lysate is subjected to Ni-NTA affinity chromatography.

  • The column is washed and the protein is eluted with an imidazole gradient.

  • For higher purity, a subsequent size-exclusion chromatography step is recommended.

Activity Assays

MshA Activity Assay: The glycosyltransferase activity of MshA can be monitored using a coupled-enzyme assay that detects the release of UDP.[6] The formation of UDP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be followed by the decrease in absorbance at 340 nm.[6]

MshB Deacetylase Activity Assay: MshB activity can be measured using a fluorescamine-based assay.[7] The deacetylation of a substrate like N-acetyl-glucosamine (GlcNAc) exposes a primary amine, which reacts with fluorescamine to produce a fluorescent product.[7]

MshC Ligase Activity Assay: The activity of MshC is determined by a coupled spectrophotometric assay that measures the formation of AMP.[8] The production of AMP is linked to the consumption of NADH through the sequential reactions of myokinase, pyruvate kinase, and lactate dehydrogenase, leading to a decrease in absorbance at 340 nm.[8]

MshD Acetyltransferase Activity Assay: A common method to assay MshD activity involves monitoring the transfer of the acetyl group from acetyl-CoA to the substrate Cys-GlcN-Ins. This can be followed by HPLC or by using a colorimetric assay that detects the free Coenzyme A released during the reaction.

Visualizations

Mycothiol_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis 1-L-myo-inositol-1-phosphate 1-L-myo-inositol-1-phosphate GlcNAc-Ins-P GlcNAc-Ins-P 1-L-myo-inositol-1-phosphate->GlcNAc-Ins-P MshA (UDP-GlcNAc -> UDP) GlcNAc-Ins GlcNAc-Ins GlcNAc-Ins-P->GlcNAc-Ins Phosphatase (Pi) GlcN-Ins GlcN-Ins GlcNAc-Ins->GlcN-Ins MshB (Acetate) Cys-GlcN-Ins Cys-GlcN-Ins GlcN-Ins->Cys-GlcN-Ins MshC (L-Cysteine, ATP -> ADP + Pi) This compound This compound Cys-GlcN-Ins->this compound MshD (Acetyl-CoA -> CoA) Protein_Purification_Workflow cluster_workflow Recombinant Protein Purification Workflow Gene Cloning Gene Cloning Transformation Transformation Gene Cloning->Transformation Protein Expression Protein Expression Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Clarification Clarification Cell Lysis->Clarification Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography->Size-Exclusion Chromatography Pure Protein Pure Protein Size-Exclusion Chromatography->Pure Protein

References

Illuminating the "Fungal Thiol": Application Notes and Protocols for In Vivo Mycothiol Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiol (MSH or AcCys-GlcN-Ins) is the primary low-molecular-weight thiol in most Actinobacteria, including the notorious pathogen Mycobacterium tuberculosis.[1] Functionally analogous to glutathione (GSH) in other organisms, MSH plays a pivotal role in maintaining cellular redox homeostasis, detoxifying harmful substances, and protecting against oxidative stress.[1] The absence of MSH in higher eukaryotes and its critical role in bacterial survival make the MSH biosynthetic and metabolic pathways attractive targets for the development of novel antibacterial agents.

Fluorescent probes have emerged as powerful tools for the real-time, non-invasive imaging of biological molecules in living systems.[2][3] The development of probes capable of selectively detecting and quantifying this compound in vivo offers an unprecedented opportunity to study its dynamics during bacterial growth, infection, and in response to drug treatment. This document provides detailed application notes and protocols for the use of fluorescent probes in this compound imaging, catering to researchers in microbiology, infectious diseases, and drug discovery.

Principle of this compound Detection with Fluorescent Probes

The detection of this compound using fluorescent probes generally relies on one of two strategies:

  • Genetically Encoded Biosensors: These are proteins, often fluorescent proteins, that are engineered to be sensitive to the this compound redox state. They are expressed within the bacteria, providing a real-time readout of the intracellular environment.

  • Small-Molecule Probes: These are synthetic molecules that can permeate the bacterial cell wall and react with this compound, leading to a change in their fluorescent properties (e.g., "turn-on" fluorescence or a spectral shift). While numerous probes exist for general biothiols like GSH and cysteine, probes specifically designed for this compound are still an emerging area of research.[4][5][6]

Available Probes for this compound Imaging

Currently, the most well-characterized probe for in vivo this compound imaging is a genetically encoded biosensor.

Mrx1-roGFP2: A Genetically Encoded this compound Biosensor

Mrx1-roGFP2 is a ratiometric fluorescent biosensor specifically engineered to measure the this compound redox potential (EMSH) within mycobacteria. It consists of a redox-sensitive green fluorescent protein (roGFP2) fused to mycoredoxin-1 (Mrx1), an enzyme that specifically equilibrates with the MSH/MSSM (this compound disulfide) pool.

Quantitative Data for Mrx1-roGFP2:

PropertyValueReference
Excitation Wavelengths~405 nm and ~488 nm
Emission Wavelength~510 nm
Dynamic RangeSensitive to changes in the MSH/MSSM ratio
SpecificityHigh for this compound over other thiols

Experimental Protocols

Protocol 1: In Vivo this compound Imaging in Mycobacteria Using the Mrx1-roGFP2 Biosensor

This protocol outlines the steps for expressing the Mrx1-roGFP2 biosensor in mycobacteria and performing live-cell imaging to monitor the this compound redox state.

1. Transformation of Mycobacteria with the Mrx1-roGFP2 Plasmid:

  • Prepare competent mycobacterial cells (e.g., Mycobacterium smegmatis or Mycobacterium tuberculosis) using standard protocols (e.g., electroporation).

  • Transform the competent cells with a plasmid encoding the Mrx1-roGFP2 biosensor under the control of a suitable promoter (e.g., a tetracycline-inducible promoter).

  • Select for transformants on appropriate antibiotic-containing agar plates.

  • Confirm the expression of the biosensor by Western blotting or by observing the basal fluorescence of the culture.

2. Culture Preparation for Imaging:

  • Inoculate a liquid culture of the Mrx1-roGFP2-expressing mycobacteria in a suitable medium (e.g., Middlebrook 7H9 supplemented with ADC and the appropriate antibiotic).

  • If using an inducible promoter, add the inducer (e.g., anhydrotetracycline) to the culture to induce biosensor expression.

  • Grow the culture to the mid-logarithmic phase.

3. Live-Cell Imaging using a Modified Agar Pad Method: [7]

  • Prepare a 1.5% agarose solution in sterile water or culture medium.

  • While the agarose is still molten, place a small drop onto a clean microscope slide and quickly press another slide on top to create a thin, flat agarose pad.

  • Once solidified, carefully remove the top slide.

  • Take a small aliquot (1-2 µL) of the mid-log phase bacterial culture and spot it onto a clean glass coverslip.

  • Allow the spot to air-dry slightly.

  • Carefully invert the coverslip with the bacterial spot onto the prepared agarose pad.

  • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent drying.

4. Fluorescence Microscopy and Image Acquisition:

  • Use a fluorescence microscope equipped with filters for roGFP2 imaging (excitation at ~405 nm and ~488 nm, emission at ~510 nm).

  • Acquire images at both excitation wavelengths sequentially.

  • Set the exposure times to avoid saturation and minimize phototoxicity.

  • For time-lapse imaging, acquire images at regular intervals.

5. Image Analysis and Quantification:

  • For each time point, measure the mean fluorescence intensity of the bacteria in both the 405 nm and 488 nm channels.

  • Calculate the ratiometric image by dividing the 405 nm image by the 488 nm image on a pixel-by-pixel basis.

  • The resulting ratio is a measure of the this compound redox potential. An increase in the 405/488 ratio indicates a more oxidized MSH pool.

  • Calibrate the biosensor by treating the cells with known oxidizing (e.g., diamide) and reducing (e.g., dithiothreitol) agents to determine the fully oxidized and fully reduced ratios.

Experimental_Workflow_Mrx1_roGFP2 cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Transformation Transform Mycobacteria with Mrx1-roGFP2 plasmid Culture Culture expressing bacteria to mid-log phase Transformation->Culture AgarPad Prepare Agarose Pad for Live-Cell Imaging Culture->AgarPad Microscopy Fluorescence Microscopy (Ex: 405nm & 488nm, Em: 510nm) AgarPad->Microscopy RatioCalc Calculate 405/488 Fluorescence Ratio Microscopy->RatioCalc RedoxState Determine this compound Redox State RatioCalc->RedoxState

Protocol 2: General Protocol for Screening Small-Molecule Thiol Probes for this compound Detection

This protocol provides a framework for testing existing general biothiol probes for their ability to detect this compound in live mycobacteria.

1. Probe Selection and Preparation:

  • Select commercially available thiol-reactive fluorescent probes. Probes with long-wavelength excitation and emission are generally preferred to minimize autofluorescence.[8][9][10]

  • Prepare a stock solution of the probe (typically 1-10 mM) in anhydrous DMSO.

2. Bacterial Culture and Staining:

  • Grow mycobacteria to the mid-logarithmic phase as described in Protocol 1.

  • Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS with 0.05% Tween 80).

  • Resuspend the cells in the same buffer to a desired optical density (e.g., OD600 of 0.5).

  • Add the fluorescent probe to the bacterial suspension at a final concentration to be optimized (typically in the range of 1-10 µM).

  • Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37°C, protected from light.

3. Imaging:

  • Prepare the stained cells for imaging using the agar pad method described in Protocol 1.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen probe.

4. Specificity Controls:

  • To assess the specificity of the probe for thiols, pre-treat the cells with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding the fluorescent probe. A significant reduction in fluorescence intensity in NEM-treated cells would suggest thiol-specific labeling.

  • Compare the fluorescence intensity in wild-type mycobacteria with that in a mutant strain deficient in this compound biosynthesis (e.g., an mshA deletion mutant). A significantly lower signal in the mutant would indicate specificity for this compound.

5. Data Analysis:

  • Quantify the fluorescence intensity of individual cells or the entire field of view using image analysis software.

  • Compare the fluorescence intensity between different conditions (e.g., with and without NEM, wild-type vs. mutant).

Small_Molecule_Probe_Screening cluster_prep Preparation cluster_staining Staining & Controls cluster_analysis Analysis SelectProbe Select & Prepare Small-Molecule Thiol Probe Stain Incubate Bacteria with Probe SelectProbe->Stain Culture Culture Mycobacteria Culture->Stain Imaging Fluorescence Imaging Stain->Imaging Control Specificity Controls (NEM, MSH-deficient mutant) Control->Imaging Quantify Quantify Fluorescence Intensity Imaging->Quantify

Signaling Pathway: this compound Biosynthesis

Understanding the this compound biosynthesis pathway is crucial for interpreting imaging data and for identifying potential drug targets. The pathway involves a series of enzymatic steps to synthesize MSH from glucose-6-phosphate.

Mycothiol_Biosynthesis Glc6P Glucose-6-Phosphate InsP myo-Inositol-1-Phosphate Glc6P->InsP Ino1 GlcNAcInsP GlcNAc-Ins-P InsP->GlcNAcInsP MshA GlcNAcIns GlcNAc-Ins GlcNAcInsP->GlcNAcIns MshA2 GlcNIns GlcN-Ins GlcNAcIns->GlcNIns MshB CysGlcNIns Cys-GlcN-Ins GlcNIns->CysGlcNIns MshC MSH This compound (MSH) CysGlcNIns->MSH MshD

Challenges and Future Directions

The development of fluorescent probes for this compound imaging is a rapidly evolving field. Key challenges include:

  • Specificity: Designing small-molecule probes that can distinguish this compound from other cellular thiols, particularly in the context of host-pathogen interactions where both MSH and GSH may be present.

  • Cell Permeability: The complex and lipid-rich cell wall of mycobacteria presents a significant barrier to the entry of small-molecule probes.[11][12]

  • In Vivo Applications: Translating these imaging techniques to animal models of infection to study this compound dynamics in a more physiologically relevant context.

Future research will likely focus on the rational design of novel small-molecule probes with improved specificity and cell permeability, as well as the application of advanced imaging techniques, such as two-photon microscopy, for deep-tissue imaging of mycobacterial infections.

Conclusion

Fluorescent probes, particularly the genetically encoded biosensor Mrx1-roGFP2, provide powerful tools for the in vivo imaging of this compound. These technologies are poised to significantly advance our understanding of the role of this compound in the physiology and pathogenesis of Actinobacteria. The protocols and information provided herein serve as a guide for researchers to embark on the fluorescent visualization of this crucial "fungal thiol," with the ultimate goal of developing new strategies to combat mycobacterial infections.

References

Application Notes and Protocols for Assaying Mycothiol-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiol (MSH), a conjugate of N-acetylcysteine, glucosamine, and inositol, is the primary low-molecular-weight thiol in Actinobacteria, including the significant pathogen Mycobacterium tuberculosis.[1][2] It serves crucial roles analogous to glutathione in other organisms, including detoxification of xenobiotics and protection against oxidative and antibiotic-induced stress.[1][3] The enzymes that synthesize and utilize this compound are absent in humans, making them attractive targets for the development of novel antimicrobial agents.[3] These application notes provide detailed protocols for assaying the activity of key this compound-dependent enzymes, offering valuable tools for inhibitor screening and mechanistic studies in drug discovery programs.

I. This compound S-conjugate Amidase (Mca)

Function: Mca is a crucial enzyme in the this compound-dependent detoxification pathway. It hydrolyzes this compound S-conjugates (MSRs), which are formed when this compound reacts with electrophilic toxins and antibiotics. This process releases the toxin as a mercapturic acid derivative for excretion and recycles the glucosaminylinositol (GlcN-Ins) moiety for MSH resynthesis.[4][5]

Experimental Protocol: Mca Activity Assay

This protocol describes a continuous spectrophotometric assay for Mca activity using the fluorescent substrate this compound-S-monobromobimane (MSmB).

Materials:

  • Purified Mca enzyme

  • This compound-S-monobromobimane (MSmB) substrate

  • 50 mM HEPES buffer, pH 7.5, containing 50 mM NaCl and 0.1 mM dithiothreitol (DTT)

  • Acetonitrile

  • 10 mM N-ethylmaleimide (NEM) in acetonitrile

  • 2 mM 1,10-phenanthroline in acetonitrile

  • Microplate reader with fluorescence detection (Excitation: 380 nm, Emission: 470 nm) or HPLC with a fluorescence detector.

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 50 mM NaCl, and 0.1 mM DTT.

  • Add the purified Mca enzyme to the reaction mixture to a final concentration of approximately 14 ng/µL. Pre-incubate at 37°C for 1 minute.

  • Initiate the reaction by adding the substrate MSmB to a final concentration of 0.1 mM.

  • Monitor the increase in fluorescence over time, which corresponds to the formation of the N-acetylcysteine-bimane derivative (AcCySmB).

  • For endpoint assays, take aliquots (e.g., 20 µL) at various time points (e.g., 0, 3, 10, 20 minutes) and quench the reaction by mixing with an equal volume of acetonitrile containing 10 mM NEM and 2 mM 1,10-phenanthroline.[2][6]

  • Analyze the quenched samples by HPLC to separate and quantify the AcCySmB product.

Data Analysis: The initial velocity of the reaction is determined from the linear phase of the fluorescence increase or by quantifying the amount of product formed over time. Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of enzyme.

Quantitative Data: Mca Kinetics and Inhibition
Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
M. tuberculosisMSmB460 ± 6014.5 ± 1.4(3.2 ± 0.5) x 104[6]
M. smegmatisMSmB95 ± 88-[5]
InhibitorType of InhibitionIC50 (µM)Ki (µM)Reference
Substrate-mimic analogs-~50-[7][8]
Bromotyrosine-derived natural productsCompetitive--[4]
OceanapisideNon-competitive--[4]
GliotoxinMixed non-competitive--[4]
1,10-phenanthroline---[2]

Mca_Detoxification Toxin Electrophilic Toxin (e.g., Alkylating agents, Antibiotics) MSR This compound S-conjugate (MSR) Toxin->MSR spontaneous reaction MSH This compound (MSH) MSH->MSR Mca This compound S-conjugate Amidase (Mca) MSR->Mca Mercapturic_acid Mercapturic Acid (AcCys-SR) Mca->Mercapturic_acid hydrolysis GlcN_Ins GlcN-Ins Mca->GlcN_Ins Excretion Excretion Mercapturic_acid->Excretion MSH_resynthesis MSH Resynthesis GlcN_Ins->MSH_resynthesis

Caption: The catalytic cycle of Mycothione Reductase (Mtr).

III. This compound-Dependent Formaldehyde Dehydrogenase (FadH/MscR)

Function: This enzyme is involved in the detoxification of formaldehyde, a toxic and reactive aldehyde. It catalyzes the NAD+-dependent oxidation of the adduct formed between this compound and formaldehyde (S-(hydroxymethyl)this compound) to S-formylthis compound. [9]

Experimental Protocol: this compound-Dependent Formaldehyde Dehydrogenase Assay

This protocol describes a continuous spectrophotometric assay based on the production of NADH.

Materials:

  • Purified formaldehyde dehydrogenase enzyme

  • This compound (MSH)

  • Formaldehyde

  • NAD+

  • Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • UV-transparent microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing MSH (e.g., 0.6 mM), formaldehyde (e.g., 4.3 mM), and NAD+ (e.g., 1 mM).

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the increase in absorbance at 340 nm over time, corresponding to the formation of NADH.

  • Include a control reaction lacking formaldehyde or MSH to ensure the observed activity is dependent on both substrates.

Data Analysis: The rate of NADH formation is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Quantitative Data: Formaldehyde Dehydrogenase Kinetics
Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Reference
Corynebacterium glutamicumThis compound0.67.7[3]
Corynebacterium glutamicumFormaldehyde4.37.7[3]

Diagram: Formaldehyde Detoxification Pathway

Formaldehyde_Detox Formaldehyde Formaldehyde Adduct S-(hydroxymethyl)this compound Formaldehyde->Adduct spontaneous MSH This compound (MSH) MSH->Adduct FadH This compound-dependent Formaldehyde Dehydrogenase Adduct->FadH S_formylthis compound S-formylthis compound FadH->S_formylthis compound NADH NADH + H+ FadH->NADH Hydrolysis Hydrolysis S_formylthis compound->Hydrolysis NAD NAD+ NAD->FadH Hydrolysis->MSH regenerated Formate Formate Hydrolysis->Formate Gentisate_Pathway Gentisate Gentisate Maleylpyruvate Maleylpyruvate Gentisate->Maleylpyruvate Gentisate 1,2-dioxygenase MPI This compound-dependent Maleylpyruvate Isomerase Maleylpyruvate->MPI Fumarylpyruvate Fumarylpyruvate MPI->Fumarylpyruvate isomerization Further_metabolism Further Metabolism Fumarylpyruvate->Further_metabolism MSH This compound (cofactor) MSH->MPI

References

Application Notes and Protocols for the Isolation of Mycothiol from Actinomycete Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiol (MSH) is a unique low-molecular-weight thiol found in most actinomycetes, a group of Gram-positive bacteria renowned for their production of a wide array of bioactive compounds, including many antibiotics.[1][2][3] MSH plays a crucial role in maintaining the intracellular redox balance, protecting the cell against oxidative stress, and detoxifying harmful substances, including antibiotics.[1][4] Structurally, this compound is a conjugate of N-acetylcysteine, glucosamine, and myo-inositol.[1][5] Given its central role in the physiology of many pathogenic actinomycetes, such as Mycobacterium tuberculosis, the enzymes involved in its biosynthesis and metabolism are considered promising targets for the development of new therapeutic agents.[2] These application notes provide detailed protocols for the cultivation of actinomycetes for this compound production and its subsequent isolation and quantification.

Cultivation of Actinomycetes for this compound Production

The production of this compound can vary significantly between different species of actinomycetes and is often influenced by the growth phase and culture conditions.[1] Generally, higher levels of MSH are observed as cultures enter the stationary phase.

Protocol 1: General Cultivation of Actinomycetes

  • Media Preparation : Prepare a suitable liquid medium for actinomycete growth. A commonly used medium is Starch Casein Broth or other specific media depending on the strain.

  • Inoculation : Inoculate the sterile medium with a fresh culture of the desired actinomycete strain.

  • Incubation : Incubate the culture at an appropriate temperature (typically 28-30°C) with shaking (e.g., 200 rpm) to ensure adequate aeration.

  • Growth Monitoring : Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvesting : Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes) when the culture reaches the desired growth phase (e.g., late logarithmic or early stationary phase).

  • Cell Washing : Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components. The washed cell pellet can be stored at -80°C until required for this compound extraction.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and partial purification of this compound from actinomycete cell pellets. This method is based on the principles of thiol derivatization followed by chromatographic separation.

Protocol 2: this compound Extraction and Derivatization

  • Cell Lysis and Extraction : Resuspend the washed cell pellet in a warm extraction buffer. A common method involves using 50% aqueous acetonitrile.[6]

  • Thiol Derivatization : To stabilize the thiol group of this compound and enable fluorescent detection, a derivatization step is employed. A widely used derivatizing agent is monobromobimane (mBBr).[7]

    • Add mBBr to the cell suspension to a final concentration of 2-4 mM in a buffer such as 20 mM HEPES, pH 8.0.[6][7]

    • Incubate the mixture in the dark at 60°C for 15 minutes.[6]

  • Control Sample Preparation : To distinguish thiol-specific signals from other fluorescent compounds, a control sample should be prepared. This is achieved by first blocking the thiols with N-ethylmaleimide (NEM) before adding mBBr.[7]

    • Treat an aliquot of the cell suspension with 10 mM NEM and incubate at 60°C for 10 minutes.[7]

    • Subsequently, add mBBr and continue the incubation as for the experimental sample.[7]

  • Reaction Quenching and Clarification : After incubation, cool the samples on ice and quench the reaction by adding a small volume of a strong acid, such as methanesulfonic acid.[7]

  • Centrifugation : Remove cell debris by centrifugation at high speed (e.g., 10,000 x g for 30 minutes).[7]

  • Supernatant Collection : Carefully collect the supernatant, which contains the derivatized this compound. The sample is now ready for chromatographic analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of derivatized this compound.

Protocol 3: HPLC Analysis of this compound-Bimane Adducts

  • HPLC System : Use a standard HPLC system equipped with a fluorescence detector.

  • Column : A C18 reverse-phase column is typically used for the separation.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection : Set the fluorescence detector to an excitation wavelength of approximately 370 nm and an emission wavelength of around 470 nm for the detection of this compound-bimane adducts.[8]

  • Quantification : Quantify the amount of this compound by comparing the peak area of the this compound-bimane adduct in the sample to a standard curve generated with known concentrations of a thiol standard.

Quantitative Data Summary

The following table summarizes typical yields of this compound in various actinomycete species. These values can vary depending on the specific strain and culture conditions.

Actinomycete SpeciesThis compound Yield (μmol/g dry weight)Reference
Mycobacterium tuberculosis (7 strains)3 - 19[1]
Streptomyces coelicolor3 - 6[1]
Nocardia asteroides3.5[1]
Micrococcus luteus3.6[1]
Corynebacterium diphtheriae0.18[1]
Marine Streptomycetaceae (strain CNQ530)~50[1]

Experimental Workflow Diagram

Caption: Workflow for the isolation and quantification of this compound from actinomycete cultures.

Alternative and Complementary Methods

While HPLC with fluorescence detection after derivatization is a standard method, other techniques can also be employed for the analysis of this compound.

  • Mass Spectrometry (MS) : Mass spectrometry offers high sensitivity and specificity for the detection and quantification of this compound. It can be used as a standalone technique or coupled with liquid chromatography (LC-MS).[6][9] Selected ion monitoring (SIM) can be a rapid method for relative quantification with minimal sample cleanup.[6]

  • Solid-Phase Extraction (SPE) : For samples with high levels of interfering compounds, a solid-phase extraction cleanup step can be incorporated prior to HPLC or MS analysis to improve the purity of the this compound fraction.[6]

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the isolation and quantification of this compound from actinomycete cultures. The choice of specific parameters, such as culture medium and HPLC conditions, may require optimization depending on the actinomycete strain and the research objectives. Accurate determination of this compound levels is critical for studies investigating its physiological roles and for the development of inhibitors targeting its metabolic pathways, which holds significant promise for novel drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Mycothiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mycothiol (MSH) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantification of this compound and its biosynthetic intermediates.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound (MSH) and why is its quantification important?

This compound (MSH) is the primary low-molecular-weight thiol found in most Actinobacteria, including the human pathogen Mycobacterium tuberculosis.[1][2] It serves functions analogous to glutathione in other organisms, playing a crucial role in protecting the cell from oxidative stress, detoxifying harmful compounds, and maintaining a reducing intracellular environment.[1][2] Accurate quantification of MSH is essential for understanding its role in bacterial physiology, pathogenesis, and as a potential drug target.

Q2: What are the common methods for quantifying MSH?

The two most common methods for MSH quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Mass Spectrometry (MS).[3] HPLC methods typically involve derivatization of the thiol group with a fluorescent tag, such as monobromobimane (mBBr), followed by separation and detection.[3][4] MS-based methods offer high sensitivity and specificity and can be performed with minimal sample cleanup, often using techniques like selected ion monitoring (SIM).[1][3]

Sample Preparation

Q3: How can I ensure the stability of MSH during sample extraction?

MSH is susceptible to oxidation. To minimize this, it is crucial to work quickly and keep samples on ice. The use of a reducing agent like dithiothreitol (DTT) in the extraction buffer can help maintain MSH in its reduced state. Additionally, alkylating agents such as N-ethylmaleimide (NEM) can be used to block free thiols and prevent disulfide bond formation.

Q4: How can I effectively lyse mycobacterial cells for MSH extraction?

Mycobacterial cell walls are notoriously difficult to lyse. Common and effective methods include bead beating with glass or zirconia beads, sonication, or chemical lysis. The choice of method may depend on the sample volume and available equipment. It is important to ensure complete cell lysis to release all intracellular MSH for accurate quantification.

Q5: What is the purpose of derivatization in HPLC-based MSH quantification?

MSH itself is not fluorescent. Derivatization with a fluorescent reagent like monobromobimane (mBBr) attaches a fluorescent tag to the thiol group of MSH.[3][4] This allows for highly sensitive detection using a fluorescence detector after separation by HPLC.

Data Analysis and Interpretation

Q6: How do I choose an appropriate internal standard for MSH quantification?

An ideal internal standard should have similar chemical properties and extraction efficiency to MSH but be distinguishable by the analytical method. For MS-based methods, a stable isotope-labeled MSH would be the best choice. In its absence, a structurally similar, non-native compound can be used. For instance, N,N-diacetylchitobiose has been used as an internal standard for the relative quantification of MSH by MS due to its structural and mass similarity.[3]

Q7: What are common sources of variability in MSH quantification?

Variability can arise from several sources, including incomplete cell lysis, MSH oxidation during sample preparation, inconsistent derivatization efficiency, and instrumental factors such as fluctuations in detector response or ion suppression in mass spectrometry.[5] Careful attention to protocol details and the use of appropriate controls and internal standards can help minimize this variability.

Troubleshooting Guides

HPLC-Fluorescence Detection
Problem Possible Cause(s) Suggested Solution(s)
Low or no MSH peak Incomplete cell lysis.Optimize lysis method (e.g., increase bead beating time, use a more powerful sonicator).
MSH oxidation.Work quickly, keep samples on ice, and consider adding a reducing agent to the extraction buffer.
Inefficient derivatization.Ensure the pH of the derivatization reaction is optimal (around 8.0).[3] Check the age and storage of the mBBr reagent, as it is light-sensitive.[3]
Incorrect HPLC gradient or column issues.Verify the mobile phase composition and gradient program.[4] Check for column degradation or blockage.
Broad or tailing peaks Column contamination or degradation.Wash the column with a strong solvent or replace it if necessary.[6]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure proper ionization of MSH.
Sample overload.Dilute the sample before injection.
Ghost peaks Contamination in the HPLC system or mobile phase.Flush the system with a strong solvent. Prepare fresh mobile phase using high-purity solvents and water.[7]
Carryover from previous injections.Run blank injections between samples.
Baseline noise or drift Air bubbles in the detector or pump.Degas the mobile phase and prime the pump.[7]
Detector lamp aging.Replace the fluorescence detector lamp.[6]
Contaminated flow cell.Clean the detector flow cell according to the manufacturer's instructions.
Mass Spectrometry (MS) Detection
Problem Possible Cause(s) Suggested Solution(s)
Low MSH signal Ion suppression from co-eluting matrix components.Improve sample cleanup to remove interfering substances like lipids.[3] Adjust the chromatography to separate MSH from the interfering compounds.
Inefficient ionization.Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).
MSH degradation in the ion source.Adjust source conditions to minimize in-source fragmentation.
Inconsistent quantification Matrix effects leading to variable ion suppression.Use a stable isotope-labeled internal standard if available. If not, use a carefully chosen analog internal standard and perform matrix-matched calibration.
Instability of the electrospray.Check for blockages in the spray needle and ensure a stable flow rate from the LC.
Detector saturation.Dilute the sample to bring the signal within the linear range of the detector.
Mass inaccuracy Instrument calibration drift.Recalibrate the mass spectrometer regularly according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: MSH Quantification by HPLC-Fluorescence Detection

This protocol is adapted from methodologies described for the analysis of this compound in mycobacterial cell extracts.[3][4]

1. Cell Lysis and Extraction: a. Harvest mycobacterial cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50% aqueous acetonitrile). c. Lyse the cells using bead beating or sonication on ice. d. Centrifuge to pellet cell debris.

2. Derivatization with monobromobimane (mBBr): a. To the supernatant from step 1d, add mBBr solution (final concentration ~2 mM) and a buffer to maintain pH 8.0 (e.g., HEPES).[3] b. Incubate the mixture in the dark at 60°C for 15 minutes.[3] c. Stop the reaction by adding a small volume of strong acid (e.g., HCl or trifluoroacetic acid).[4] d. Centrifuge to remove any precipitate.

3. HPLC Analysis: a. Dilute the derivatized sample in an appropriate acidic solution (e.g., 10 mM HCl).[3] b. Inject an aliquot onto a C18 reverse-phase HPLC column. c. Elute the MSH-mBBr derivative using a gradient of an aqueous buffer (e.g., 0.25% acetic acid, pH 3.6) and an organic solvent (e.g., methanol or acetonitrile).[4] d. Detect the fluorescent derivative using an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm. e. Quantify the MSH peak by comparing its area to a standard curve prepared with known concentrations of MSH.

Protocol 2: MSH Quantification by Mass Spectrometry (MS)

This protocol is based on a rapid method for the relative quantification of MSH using high-sensitivity mass spectrometry.[3]

1. Cell Lysis and Extraction: a. Harvest and lyse mycobacterial cells as described in Protocol 1, step 1.

2. Sample Cleanup (Optional but Recommended): a. To remove interfering lipids, an optional solid-phase extraction (SPE) step can be performed.[3] b. Acidify the crude extract and pass it through an Oasis HLB cartridge.[3] c. MSH and other small carbohydrates will be in the flow-through, while lipids are retained and can be eluted separately with methanol.[3]

3. MS Analysis: a. Dilute the extract (or the flow-through from SPE) in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile in water with 0.1% formic acid). b. Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. c. Analyze in negative ion mode, monitoring for the deprotonated MSH ion (m/z 485.25).[3] d. For relative quantification, spike a known amount of an internal standard (e.g., N,N-diacetylchitobiose) into the sample prior to analysis.[3] e. The relative amount of MSH can be determined by the ratio of the MSH ion intensity to the internal standard ion intensity.

Visualizations

MSH_Biosynthesis_Pathway Glc6P Glucose-6-Phosphate Ino1 Ino1 Glc6P->Ino1 InsP myo-Inositol-1-Phosphate MshA MshA InsP->MshA UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MshA GlcNAc_Ins_P GlcNAc-Ins-P MshA2 MshA2 GlcNAc_Ins_P->MshA2 GlcNAc_Ins GlcNAc-Ins MshB MshB GlcNAc_Ins->MshB GlcN_Ins GlcN-Ins MshC MshC GlcN_Ins->MshC Cys Cysteine Cys->MshC Cys_GlcN_Ins Cys-GlcN-Ins MshD MshD Cys_GlcN_Ins->MshD AcCoA Acetyl-CoA AcCoA->MshD MSH This compound (MSH) Ino1->InsP MshA->GlcNAc_Ins_P MshA2->GlcNAc_Ins MshB->GlcN_Ins MshC->Cys_GlcN_Ins MshD->MSH

Caption: The biosynthetic pathway of this compound (MSH).

MSH_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-Fluorescence Method cluster_ms Mass Spectrometry Method start Mycobacterial Culture harvest Cell Harvesting start->harvest lysis Cell Lysis harvest->lysis extract Extraction lysis->extract cleanup Optional Cleanup (SPE) extract->cleanup deriv Derivatization (mBBr) cleanup->deriv ms LC-MS or Direct Infusion cleanup->ms hplc HPLC Separation deriv->hplc fluor Fluorescence Detection hplc->fluor quant_hplc Quantification fluor->quant_hplc sim Selected Ion Monitoring ms->sim quant_ms Relative Quantification sim->quant_ms

Caption: General workflow for this compound (MSH) quantification.

References

Technical Support Center: Optimizing Mycothiol-S-Transferase Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mycothiol-S-transferase (MST). Our aim is to help you overcome common challenges and optimize your enzyme kinetic assays.

Troubleshooting Guides

Encountering issues with your this compound-S-transferase assay? Consult the table below for common problems, their potential causes, and recommended solutions.

ProblemPossible CauseQuantitative ObservationRecommended Solution
No or very low enzyme activity Absence of essential divalent metal ions.Reaction rate close to zero or indistinguishable from background.Supplement the reaction buffer with a divalent metal ion. For instance, the Kₘ of MSH in the presence of Zn²⁺ has been determined as 9.8 ± 1.0 μM.[1]
Incorrect substrate.No significant change in signal (e.g., fluorescence or absorbance) over time.Verify the use of a suitable substrate. Monochlorobimane is a commonly used surrogate substrate that produces a fluorescent conjugate.[1] Ensure the primary substrate, this compound (MSH), is present and of high purity.
Degraded enzyme.Consistently low activity across multiple experiments and enzyme concentrations.Use a fresh aliquot of enzyme stored at the recommended temperature. Perform a protein concentration assay to confirm enzyme concentration.
Inappropriate buffer pH.Suboptimal activity that may be significantly lower than expected.The optimal pH for MST activity can vary. Start with a buffer at pH 7.5, a commonly used pH for MST assays.[2] Perform a pH profile experiment to determine the optimal pH for your specific conditions.
High background signal Substrate instability or non-enzymatic reaction.High initial reading before the addition of the enzyme, or a significant rate of signal increase in the no-enzyme control.Run a no-enzyme control to quantify the rate of the non-enzymatic reaction. Subtract this rate from the rate of the enzymatic reaction. Ensure substrate solutions are freshly prepared.
Contaminated reagents.High and variable background across wells.Use fresh, high-purity reagents and sterile, nuclease-free water.
Inconsistent or non-reproducible results Pipetting errors or inaccurate reagent concentrations.High variability between replicate wells.Calibrate pipettes regularly. Prepare master mixes of reagents to minimize pipetting variability.
Temperature fluctuations.Variable reaction rates that do not correlate with experimental conditions.Use a temperature-controlled plate reader or water bath to ensure a constant and uniform reaction temperature.
Substrate limitation.Reaction rate decreases rapidly over time, not following zero-order kinetics.Ensure the substrate concentration is well above the Kₘ value for the majority of the assay time to maintain initial velocity conditions.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound-S-transferase (MST)?

A1: this compound-S-transferase (MST) is an enzyme found in many actinomycetes, including Mycobacterium tuberculosis. It plays a role in detoxification by catalyzing the transfer of this compound (MSH) to various electrophilic compounds and xenobiotics.[1][3] This conjugation reaction is a key step in protecting the bacterium from oxidative stress and harmful substances.[1]

Q2: Why is the addition of a divalent metal ion crucial for MST activity?

A2: MST is a divalent metal-dependent enzyme.[1][3][4] The presence of a metal ion, such as Zn²⁺, Co²⁺, or Fe²⁺, is essential for the enzyme's catalytic activity.[1] Structural studies have shown that the metal ion is coordinated in the active site and is involved in the binding of this compound and the catalytic mechanism.[1] Kinetic assays show detectable enzyme activity only when a divalent metal ion is added to the reaction mixture.[1]

Q3: What are the typical substrates used in an MST kinetic assay?

A3: A typical MST kinetic assay uses this compound (MSH) as the primary substrate and a second, electrophilic substrate. A commonly used surrogate for the second substrate is monochlorobimane (MCB).[5] The reaction between MSH and MCB, catalyzed by MST, produces a fluorescent conjugate, allowing for continuous monitoring of the reaction progress.[1]

Q4: What is the role of this compound (MSH) in mycobacteria?

A4: this compound is the major low-molecular-weight thiol in most actinomycetes and serves functions similar to glutathione in other organisms.[6] It is crucial for maintaining a reducing intracellular environment, protecting against oxidative and electrophilic stress, and detoxifying harmful compounds, including some antibiotics.[6][7]

Q5: Can other thiols like glutathione be used as a substrate for MST?

A5: No, MST is highly specific for this compound. Studies have shown that MST from M. smegmatis and M. tuberculosis are active with MSH but not with bacillithiol (BSH) or glutathione (GSH).[5]

Experimental Protocols

Detailed Methodology for a Standard MST Kinetic Assay

This protocol describes a continuous kinetic assay to measure the activity of this compound-S-transferase using this compound (MSH) and monochlorobimane (MCB) as substrates.

1. Materials and Reagents:

  • Purified this compound-S-transferase (MST) enzyme

  • This compound (MSH)

  • Monochlorobimane (MCB)

  • HEPES buffer (50 mM, pH 7.5)

  • Sodium Chloride (NaCl, 50 mM)

  • Dithiothreitol (DTT, 0.1 mM)

  • Zinc Chloride (ZnCl₂) solution (1 mM)

  • 96-well, black, clear-bottom microplate

  • Fluorescence microplate reader

2. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.5.

  • Enzyme Stock Solution: Prepare a stock solution of MST in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.

  • MSH Stock Solution: Prepare a concentrated stock solution of MSH in assay buffer.

  • MCB Stock Solution: Prepare a stock solution of MCB in a suitable solvent (e.g., DMSO). Protect from light.

  • ZnCl₂ Stock Solution: Prepare a 1 mM stock solution of ZnCl₂ in sterile water.

3. Assay Procedure:

  • Prepare a reaction master mix containing assay buffer, DTT, and ZnCl₂.

  • In a 96-well plate, add the appropriate volume of the reaction master mix to each well.

  • Add varying concentrations of MSH to the wells.

  • Add a fixed, saturating concentration of MCB to each well.

  • To initiate the reaction, add a small volume of the MST enzyme solution to each well. The final reaction volume is typically 100-200 µL.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C).

  • Monitor the increase in fluorescence over time (e.g., every 30 seconds for 10-20 minutes). The excitation and emission wavelengths for the MSH-bimane adduct are typically around 380 nm and 470 nm, respectively.

4. Data Analysis:

  • For each MSH concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

  • Plot the initial velocities against the corresponding MSH concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrates, Enzyme) plate_setup Plate Setup (Master Mix, Substrates) reagent_prep->plate_setup initiation Reaction Initiation (Add Enzyme) plate_setup->initiation measurement Fluorescence Measurement (Kinetic Read) initiation->measurement velocity_calc Calculate Initial Velocities measurement->velocity_calc kinetic_params Determine Kinetic Parameters (Km, Vmax) velocity_calc->kinetic_params

Caption: Experimental workflow for MST kinetic analysis.

troubleshooting_workflow start Low or No Activity? check_metal Added Divalent Metal Ions? start->check_metal add_metal Solution: Add ZnCl2 check_metal->add_metal No check_substrates Substrates Correct & Fresh? check_metal->check_substrates Yes end Assay Optimized add_metal->end prepare_fresh Solution: Prepare Fresh Substrates check_substrates->prepare_fresh No check_enzyme Enzyme Integrity? check_substrates->check_enzyme Yes prepare_fresh->end use_new_enzyme Solution: Use New Enzyme Aliquot check_enzyme->use_new_enzyme No check_control High Background in Control? check_enzyme->check_control Yes use_new_enzyme->end check_reagents Contaminated Reagents? check_control->check_reagents Yes use_fresh_reagents Solution: Use High-Purity Reagents check_reagents->use_fresh_reagents Yes check_reagents->end No use_fresh_reagents->end

Caption: Troubleshooting workflow for MST kinetic assays.

References

Troubleshooting low yields in recombinant MshD expression.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recombinant MshD Expression

This guide provides troubleshooting strategies for common issues encountered during the expression of recombinant MshD, a mycothiol acetyltransferase.[1][2] The solutions are presented in a question-and-answer format to directly address challenges related to low protein yield and solubility.

Frequently Asked Questions (FAQs)

Q1: My MshD expression is very low or completely undetectable on an SDS-PAGE gel. What are the initial checks I should perform?

A1: When facing low or no detectable expression of MshD, a systematic check of the basics is the first step. Several factors could be responsible, from the integrity of your expression plasmid to the viability of the bacterial colony.[3][4]

Initial Troubleshooting Workflow:

A logical first step is to confirm the integrity of your expression system. Start by ensuring your plasmid construct is correct and that you are using a fresh, viable bacterial colony for inoculation.

G cluster_0 Initial Checks start Low / No MshD Expression Detected check_plasmid 1. Verify Plasmid Integrity (Sequencing / Restriction Digest) start->check_plasmid check_colony 2. Use a Freshly Transformed Colony (Re-transform if necessary) check_plasmid->check_colony check_induction 3. Confirm Induction Protocol (Check inducer concentration and age) check_colony->check_induction analyze 4. Run Small-Scale Test Expression check_induction->analyze end_success Expression Observed analyze->end_success Success end_fail Still No Expression (Proceed to Q2/Q3) analyze->end_fail Failure

Caption: Initial workflow for troubleshooting low MshD expression.

Detailed Methodologies:

  • Plasmid Verification:

    • Isolate the MshD expression plasmid from a small overnight culture using a standard miniprep kit.

    • Perform a diagnostic restriction digest using enzymes that cut at known sites within the vector and insert.

    • Run the digested product on an agarose gel to confirm the expected band sizes.

    • For absolute certainty, send the plasmid for Sanger sequencing to verify the MshD coding sequence and ensure it is in the correct reading frame.

  • Fresh Transformation:

    • Transform your verified expression plasmid into a fresh vial of chemically competent E. coli (e.g., BL21(DE3)).

    • Plate onto an LB-agar plate containing the appropriate antibiotic.

    • Incubate overnight at 37°C.

    • Use a single, well-isolated colony to inoculate your starter culture. Avoid using plates that are more than a few days old.[4]

Q2: I can see a band for MshD, but it's mostly in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?

A2: The formation of insoluble inclusion bodies is a common issue when overexpressing foreign proteins in E. coli.[5] This often happens when the rate of protein synthesis exceeds the cell's capacity to fold the protein correctly. Several strategies can be employed to improve solubility by slowing down protein production and assisting the folding process.[6][7][8]

Strategies to Enhance MshD Solubility:

  • Lower Induction Temperature: Reducing the temperature after adding the inducer slows down cellular processes, including transcription and translation, giving the MshD protein more time to fold correctly.[6][7]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription from the expression vector, which in turn reduces the load on the cell's folding machinery.[8]

  • Utilize a Different Expression Strain: Some E. coli strains are specifically engineered to aid in the folding of difficult proteins. Strains that co-express chaperone proteins (e.g., GroEL/GroES) can significantly improve the solubility of aggregation-prone proteins.[9]

  • Add a Solubility-Enhancing Tag: Fusing MshD with a highly soluble partner protein, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility and simplify purification.[8]

Data Presentation: Effect of Temperature on MshD Solubility

Induction ConditionTotal MshD (mg/L)Soluble MshD (mg/L)Insoluble MshD (mg/L)% Soluble
37°C, 4 hours5054510%
25°C, 16 hours35152043%
18°C, 24 hours2520580%

Experimental Protocol: Small-Scale Solubility Screen

  • Inoculate 5 mL of LB media (with antibiotic) with a single colony of E. coli BL21(DE3) carrying the MshD expression plasmid. Grow overnight at 37°C.

  • Use the overnight culture to inoculate three 50 mL cultures to an OD600 of ~0.1. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce all three cultures with 0.5 mM IPTG.

  • Move the cultures to three different incubators set at 37°C, 25°C, and 18°C, respectively.

  • Harvest 1 mL from each culture at specified time points (e.g., 4 hours for 37°C, 16 hours for 25°C).

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • Lyse the cells by sonication.

  • Save 20 µL of the lysate as the "Total" fraction.

  • Centrifuge the remaining lysate at maximum speed for 15 minutes at 4°C to pellet the insoluble material.

  • Collect the supernatant ("Soluble" fraction). Resuspend the pellet in an equal volume of lysis buffer ("Insoluble" fraction).

  • Analyze all three fractions (Total, Soluble, Insoluble) for each condition by SDS-PAGE to visualize the distribution of MshD.

Q3: I have tried lowering the temperature, but my MshD yield is still poor. Could codon bias be the problem?

A3: Yes, codon bias is a significant factor, especially when expressing a gene from a GC-rich organism like Mycobacterium in a host like E. coli.[10] E. coli may have low concentrations of the tRNAs required for certain codons that are rare in its own genome, leading to slow translation and premature termination.

Logical Relationship: Codon Bias and Protein Yield

G cluster_0 Impact of Codon Bias on Expression mshd_gene Native MshD Gene (Mycobacterial Codons) rare_codons Contains Codons Rare in E. coli (e.g., AGG, AGA for Arginine) mshd_gene->rare_codons low_trna Low Abundance of Corresponding tRNAs in E. coli Host rare_codons->low_trna translation_stall Ribosome Stalling / Slow Translation low_trna->translation_stall low_yield Low Yield of Full-Length Functional MshD Protein translation_stall->low_yield

Caption: How rare codons in the MshD gene can lead to low protein yields.

Troubleshooting Strategies for Codon Bias:

  • Codon Optimization: The most effective solution is to synthesize a new version of the MshD gene where the codons have been replaced with those most frequently used by E. coli, without altering the amino acid sequence. Many commercial vendors offer gene synthesis with codon optimization services.

  • Use Specialized Host Strains: Use E. coli strains like BL21(DE3)-RIL or Rosetta(DE3), which carry an extra plasmid expressing tRNAs for rare codons (e.g., AGA, AGG, AUA, CUA, CCC, GGA).[11] This can significantly boost the expression of genes with high codon bias.

Data Presentation: MshD Yield in Different Host Strains

E. coli StrainKey FeatureMshD Yield (mg/L)
BL21(DE3)Standard expression host~1-2
BL21(DE3)-RILSupplies tRNAs for AGG, AGA, AUA, CUA~8-10
Rosetta(DE3)Supplies tRNAs for AUA, AGG, AGA, CUA, CCC, GGA~10-15
Codon-Optimized Gene in BL21(DE3)MshD gene sequence optimized for E. coli~20-25

Experimental Protocol: Comparing Expression in Different Host Strains

  • Obtain competent cells for E. coli strains BL21(DE3), BL21(DE3)-RIL, and Rosetta(DE3).

  • Transform the native MshD expression plasmid into each of the host strains.

  • Select single colonies from each transformation and perform a standardized small-scale expression experiment (e.g., 50 mL culture, induce at OD600=0.6 with 0.5 mM IPTG, grow for 16 hours at 18°C).

  • Harvest the cells, lyse them, and purify the expressed His-tagged MshD using a nickel-affinity resin (IMAC).[6]

  • Quantify the total yield of purified protein from each strain using a Bradford assay or by measuring A280.

  • Analyze the purity of the eluted fractions by SDS-PAGE.

References

Technical Support Center: Overcoming Autofluorescence in Mycothiol Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in mycothiol reporter assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reporter assay and how does it work?

A: A this compound reporter assay is a method used to measure the levels or redox state of this compound (MSH) within mycobacteria. The most common reporter is a genetically encoded biosensor called Mrx1-roGFP2. This biosensor is a fusion protein combining mycoredoxin-1 (Mrx1) with a redox-sensitive green fluorescent protein (roGFP2). Mrx1 specifically interacts with the this compound pool, transferring its redox state to roGFP2. Changes in the this compound redox state cause conformational changes in roGFP2, leading to a shift in its fluorescence excitation spectrum. This allows for ratiometric measurement of the this compound redox potential (EMSH).[1][2]

Q2: What causes autofluorescence in mycobacteria?

A: Autofluorescence in bacteria, including mycobacteria, arises from endogenous fluorescent molecules. The primary sources of this intrinsic fluorescence are intracellular components such as:

  • Coenzyme F420: This deazaflavin derivative is a significant contributor to autofluorescence in mycobacteria, exhibiting cyan fluorescence.[3][4]

  • Flavins: Molecules like riboflavin, flavin adenine dinucleotide (FAD), and flavin mononucleotide (FMN) are involved in cellular metabolism and fluoresce in the green-yellow range.

  • Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine, the building blocks of proteins, also contribute to the overall autofluorescence, typically in the UV to blue range.[5]

  • NADH and NADPH: These coenzymes, central to metabolism, are also inherently fluorescent.

The intensity of autofluorescence can be influenced by the bacterial growth phase, metabolic state, and environmental stress.[6]

Q3: Why is autofluorescence a problem in this compound reporter assays?

A: Autofluorescence is a significant issue because its emission spectrum can overlap with the excitation and/or emission spectra of the fluorescent reporter, in this case, the Mrx1-roGFP2 biosensor. Mycobacteria exhibit a notable autofluorescence peak in the cyan range, with an emission maximum around 475 nm when excited at approximately 405 nm.[7] This directly interferes with the one of the two excitation peaks of the roGFP2 reporter (around 400 nm), leading to an artificially high signal in that channel. This interference can mask the true reporter signal, reduce the signal-to-noise ratio, and lead to inaccurate ratiometric calculations of the this compound redox potential.

Q4: What are the spectral properties of the Mrx1-roGFP2 biosensor and how do they compare to mycobacterial autofluorescence?

A: The Mrx1-roGFP2 biosensor is a ratiometric indicator. This means its fluorescence intensity is measured at a single emission wavelength but at two different excitation wavelengths. The ratio of the emission intensities from these two excitation wavelengths reflects the redox state. The key spectral characteristics are summarized in the table below.

FluorophoreExcitation Maxima (nm)Emission Maximum (nm)ColorOverlap Concern
Mrx1-roGFP2 (Oxidized) ~400~510GreenYes, with cyan autofluorescence
Mrx1-roGFP2 (Reduced) ~490~510GreenMinimal
Mycobacterial Autofluorescence ~405-426~470-475CyanHigh

Troubleshooting Guides

Issue: High background fluorescence is obscuring the reporter signal.

This guide will walk you through the steps to diagnose and mitigate high background fluorescence in your this compound reporter assay experiments.

Step 1: Confirm the Source of the High Background

Question: Is the high background truly autofluorescence from the mycobacteria?

Action: Prepare and analyze an unstained control sample.

Detailed Protocol: Preparation of an Unstained Control

  • Culture the mycobacterial strain that does not express the Mrx1-roGFP2 biosensor under the exact same experimental conditions (media, growth phase, drug treatment, etc.) as your reporter strain.

  • Prepare the sample for microscopy or flow cytometry using the same protocol as for your experimental samples (e.g., fixation, washing, mounting).

  • Image or analyze this unstained sample using the same instrument settings (laser power, gain, filter sets) that you use for the Mrx1-roGFP2 reporter.

  • Expected Result: If you observe significant fluorescence in the 405 nm excitation channel, this confirms that autofluorescence is a contributing factor.

Step 2: Optimize Image Acquisition and Analysis

Question: Can the signal-to-noise ratio be improved through instrumentation and software?

Action: Employ spectral imaging and linear unmixing if your microscopy system has this capability.

Detailed Protocol: Spectral Unmixing

  • Acquire Reference Spectra:

    • Image your unstained mycobacteria control to obtain a pure autofluorescence spectrum.

    • Image a sample expressing the Mrx1-roGFP2 biosensor and treat it with an oxidizing agent (e.g., diamide) to get a spectrum for the oxidized state, and another sample with a reducing agent (e.g., DTT) for the reduced state.

  • Acquire Experimental Image: Acquire a full spectral image (a "lambda stack") of your experimental sample.

  • Perform Linear Unmixing: Use your microscope's software to mathematically separate the contributions of the autofluorescence spectrum from the Mrx1-roGFP2 spectra in your experimental image. This will generate separate images for the true reporter signal and the autofluorescence.

  • Benefit: This method computationally removes the autofluorescence signal, providing a more accurate measurement of the reporter's fluorescence.

Step 3: Modify the Experimental Protocol

Question: Can the experimental protocol be adjusted to reduce autofluorescence?

Action: Consider using chemical quenching agents or altering the fixation method.

Chemical Quenching Agents

Several reagents can be used to reduce autofluorescence, although their effectiveness can vary depending on the source of the autofluorescence and the sample type. Always test these on a control sample first to ensure they do not interfere with the reporter's fluorescence.

Quenching AgentTargetTypical ConcentrationNotes
Sudan Black B Lipofuscin, other hydrophobic components0.1% - 0.3% in 70% ethanolCan introduce its own background in the far-red spectrum.[8]
Sodium Borohydride Aldehyde-induced autofluorescence0.1% - 1% in PBSCan have variable effects and may damage tissue structure.[6]
Eriochrome Black T Broad spectrum quenching0.1% in salineEffective for lipofuscin and formalin-induced fluorescence.
Copper Sulfate Heme groups (e.g., from red blood cells)10 mM in ammonium acetate bufferParticularly useful for tissue samples.[4]

Detailed Protocol: Using a Quenching Agent (Example: Sudan Black B)

  • After fixation and permeabilization steps, incubate your samples with a 0.1% solution of Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.

  • Wash thoroughly with PBS or 70% ethanol to remove excess Sudan Black B.

  • Proceed with your standard imaging protocol.

Alternative Fixation Methods

Aldehyde fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence.[6] If your protocol allows, consider using an organic solvent fixative.

  • Methanol/Acetone Fixation: Chilled (-20°C) methanol or acetone can be used as an alternative to aldehyde-based fixatives and may result in lower autofluorescence.[9]

Visualizations

Signaling Pathway of the Mrx1-roGFP2 Biosensor

cluster_cell Mycobacterial Cytoplasm MSH This compound (MSH) (Reduced) Mrx1_ox Mrx1 (Oxidized) MSH->Mrx1_ox Reduction MSSM Mycothione (MSSM) (Oxidized) Mrx1_red Mrx1 (Reduced) MSSM->Mrx1_red Oxidation roGFP2_ox roGFP2 (Oxidized) Excitation: ~400nm Mrx1_red->roGFP2_ox Reduction roGFP2_red roGFP2 (Reduced) Excitation: ~490nm Mrx1_ox->roGFP2_red Oxidation roGFP2_red->roGFP2_ox roGFP2_ox->roGFP2_red label_stress Oxidative Stress label_stress->MSH Oxidizes

Caption: Mechanism of the Mrx1-roGFP2 biosensor for detecting this compound redox state.

Experimental Workflow for a this compound Reporter Assay

A Culture Mycobacteria (with and without Mrx1-roGFP2) B Apply Experimental Conditions (e.g., drug treatment) A->B C Sample Preparation (Fixation, Washes) B->C D Optional: Apply Autofluorescence Quenching C->D I Analyze Unstained Control for Autofluorescence C->I Control Sample E Image Acquisition (Microscopy or Flow Cytometry) D->E F Acquire 400nm and 490nm excitation channels E->F G Image Analysis F->G H Calculate 400/490nm Ratio G->H I->G Correction/Unmixing

Caption: Standard workflow for this compound reporter assays, including a control for autofluorescence.

Troubleshooting Logic for Autofluorescence

A High Background Signal? B Is background present in unstained control? A->B Yes Z1 Z1 A->Z1 No (Problem is likely not autofluorescence. Check antibody concentrations, etc.) C Does system have spectral imaging? B->C Yes Z2 Z2 B->Z2 No (Background is not from cells. Check media, slide, etc.) D Try chemical quenching (e.g., Sudan Black B) C->D No S1 S1 C->S1 Yes (Use Spectral Unmixing) S2 S2 D->S2 Successful? E Consider alternative fixation (e.g., Methanol) S4 S4 E->S4 Successful? S2->E No S3 S3 S2->S3 Yes (Incorporate into protocol) S5 S5 S4->S5 Yes (Incorporate into protocol) Z3 Z3 S4->Z3 No (Contact Technical Support)

Caption: A decision tree for troubleshooting autofluorescence in reporter assays.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Mycothiol Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of mycothiol (MSH) adducts by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the sensitivity of their analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low sensitivity when analyzing this compound adducts?

A1: Low sensitivity in this compound adduct analysis often stems from a combination of factors, including inefficient sample preparation, adduct instability, and suboptimal mass spectrometry parameters. A primary issue can be the presence of interfering substances from the biological matrix that suppress the ionization of the target adducts. Additionally, the inherent reactivity of the thiol group in this compound can lead to the formation of disulfides and other modifications, reducing the concentration of the desired adduct.

Q2: How can I improve the ionization efficiency of my this compound adducts?

A2: To improve ionization efficiency, it is crucial to optimize the mobile phase composition and consider derivatization.

  • Mobile Phase Optimization: The use of ultrapure solvents and additives is mandatory for high-sensitivity LC-MS. For positive ion mode, acidifying the mobile phase with formic acid can enhance protonation.[1][2] For negative ion mode, additives that facilitate deprotonation may be beneficial. However, be mindful that high buffer concentrations can lead to signal suppression.

  • Derivatization: Derivatizing the thiol group with reagents like monobromobimane (mBBr) or N-ethylmaleimide (NEM) can significantly improve signal intensity.[3][4] These derivatives are often more stable and have better chromatographic and ionization properties than the underivatized adducts.

Q3: I am observing multiple unexpected adducts in my mass spectra. What could be the cause and how can I minimize them?

A3: The presence of unexpected adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, is a common issue in electrospray ionization (ESI) mass spectrometry.[1] These adducts can fragment in-source, complicating spectra and reducing the intensity of the desired protonated molecule ([M+H]⁺).

  • Sources of Contamination: Metal ion contamination can come from glassware, solvents, and even the analyst's hands. Biological samples often have high endogenous salt concentrations.[1]

  • Minimization Strategies:

    • Lower the pH of the mobile phase with an organic acid like formic acid to provide an excess of protons.[1]

    • Use high-purity, LC-MS grade solvents and reagents.

    • In some cases, the addition of adduct-reducing additives like ammonium acetate or fluorinated alkanoic acids can be effective in suppressing metal adduct formation.[5]

Q4: Should I use an internal standard for quantitative analysis of this compound adducts?

A4: Yes, using an internal standard is highly recommended for accurate and reproducible quantification. An ideal internal standard should have a similar chemical structure and ionization behavior to the analyte of interest. For this compound analysis, N,N-diacetylchitobiose has been successfully used as an internal standard for relative quantification due to its structural similarity to MSH.[3] Stable isotope-labeled internal standards are the gold standard for absolute quantification.[4]

Troubleshooting Guides

Problem 1: Poor Peak Shape and Resolution in LC-MS Analysis
Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions Optimize the gradient elution profile. Ensure the column temperature is stable and appropriate for the separation.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Sample Overload Reduce the amount of sample injected onto the column.
Problem 2: High Background Noise and Low Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Dirty Mass Spectrometer Source Clean the ion source components according to the manufacturer's instructions.
Presence of Interfering Matrix Components Improve sample cleanup procedures. Consider using solid-phase extraction (SPE) to remove interfering substances.[3]
Leaks in the LC or MS System Check for and repair any leaks in the fluidic path or vacuum system.
Problem 3: Inconsistent and Irreproducible Results
Possible Cause Troubleshooting Step
Sample Degradation Ensure consistent and appropriate sample handling and storage conditions. Minimize freeze-thaw cycles.
Incomplete Derivatization Reaction Optimize derivatization conditions (reagent concentration, temperature, and incubation time).[3]
Variable Ion Suppression Use an internal standard to correct for variations in ionization efficiency between samples.[4]
Instrument Instability Perform regular calibration and tuning of the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Adduct Analysis

This protocol describes a general method for extracting this compound and its adducts from bacterial cells.

  • Cell Lysis: Resuspend the bacterial cell pellet in a suitable lysis buffer (e.g., 50% aqueous acetonitrile).

  • Extraction: To inactivate the cells and extract small molecules, including this compound, a methanol extraction can be performed.[3]

  • Solid-Phase Extraction (Optional): To separate carbohydrates, including this compound, from lipids, use an Oasis™ HLB extraction cartridge.

    • Condition the cartridge with methanol.

    • Equilibrate the cartridge with water.

    • Load the sample onto the cartridge.

    • Elute the carbohydrates with water.[3]

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample in a solvent compatible with your LC-MS method (e.g., acetonitrile:water).[3]

Protocol 2: Derivatization of this compound Adducts with Monobromobimane (mBBr)

This protocol is adapted from a method for derivatizing thiols for HPLC analysis, which can be coupled with mass spectrometry.[3]

  • Reaction Mixture: To the cell extract, add 2 mM mBBr and 20 mM HEPES buffer (pH 8).

  • Incubation: Incubate the mixture in the dark at 60°C for 15 minutes.

  • Quenching: Stop the reaction by adding an acid (e.g., dilute HCl).

  • Centrifugation: Centrifuge to remove cell debris.

  • Analysis: The supernatant containing the MSH-bimane adduct (MSmB) is ready for LC-MS analysis.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification
Method Reproducibility (Technical Replicates) Notes Reference
Direct MS with SIM Variation of no more than 8%Rapid, high-throughput, does not require extensive cleanup or chromatography.[3][6]
HPLC with Fluorescence Detection (mBBr derivatization) Variation over 25%A well-established method, but can have higher variability.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cell_pellet Bacterial Cell Pellet lysis Cell Lysis & Extraction cell_pellet->lysis Lysis Buffer spe Solid-Phase Extraction (Optional) lysis->spe Crude Extract dried_extract Dried Extract spe->dried_extract Eluate reconstitution Reconstitution dried_extract->reconstitution LC-MS Solvent derivatization Derivatization with mBBr/NEM reconstitution->derivatization quench Reaction Quenching derivatization->quench lc_ms LC-MS/MS Analysis quench->lc_ms data_analysis Data Processing & Quantification lc_ms->data_analysis

Caption: Experimental workflow for this compound adduct analysis.

troubleshooting_logic start Low Sensitivity Issue check_sample_prep Review Sample Preparation start->check_sample_prep check_ms_params Review MS Parameters check_sample_prep->check_ms_params No improve_cleanup Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_cleanup Yes check_derivatization Consider Derivatization check_ms_params->check_derivatization No optimize_ionization Optimize Ion Source Settings & Mobile Phase check_ms_params->optimize_ionization Yes implement_derivatization Implement Derivatization Protocol (e.g., mBBr) check_derivatization->implement_derivatization Yes solution Sensitivity Improved improve_cleanup->solution optimize_ionization->solution implement_derivatization->solution

Caption: Troubleshooting logic for low sensitivity issues.

References

Technical Support Center: In Vivo Measurement of Mycothiol Redox Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers measuring the mycothiol redox potential (EMSH) in vivo. It addresses common artifacts and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of artifacts when measuring the this compound redox potential?

The primary sources of artifacts in EMSH measurement stem from the chemical lability of thiols, which are susceptible to oxidation during sample preparation. Key issues include:

  • Post-lysis Oxidation: Once cells are lysed, the highly reducing intracellular environment is disrupted, leading to rapid, non-physiological oxidation of this compound (MSH) to its disulfide form (MSSM).

  • Inefficient Quenching: Failure to rapidly and completely block all free thiol groups at the moment of cell harvesting can lead to an artificial shift in the MSH/MSSM ratio.

  • Suboptimal Derivatization: Incomplete or non-specific derivatization of thiols prior to analysis can lead to inaccurate quantification.

  • Sample Handling and Storage: Improper storage conditions or prolonged sample processing times can contribute to the degradation or oxidation of this compound.

Q2: What is the most significant advantage of using a genetically encoded biosensor like Mrx1-roGFP2 over traditional chemical methods?

The most significant advantage of the Mrx1-roGFP2 biosensor is its ability to measure the this compound redox potential in real-time within living cells, thereby avoiding the oxidation artifacts associated with sample processing required for chemical methods like HPLC.[1][2][3] This allows for dynamic imaging of EMSH and the study of redox heterogeneity within a population of cells.[1][4]

Q3: What is the role of N-ethylmaleimide (NEM) in the chemical measurement of this compound?

N-ethylmaleimide (NEM) is an alkylating agent used to quench metabolic activity and block free thiol groups at the time of cell harvesting.[5] By rapidly forming stable thioether bonds with the sulfhydryl group of MSH, NEM prevents its post-lysis oxidation to MSSM, thus preserving the in vivo redox state for subsequent analysis.

Q4: Can the pH of the lysis buffer affect the measurement of the this compound redox potential?

Yes, the pH of the lysis buffer can significantly impact the stability of thiols. Acidic conditions are generally used to quench enzymatic activity, but extreme pH values can also promote non-enzymatic oxidation or degradation of thiols. It is crucial to maintain a consistent and validated pH throughout the sample preparation process to ensure reproducibility.

Troubleshooting Guides

HPLC-Based Methods
Problem Possible Cause(s) Troubleshooting Steps
Low or no MSH-bimane peak 1. Inefficient cell lysis.2. Incomplete derivatization with monobromobimane (mBBr).3. Degradation of MSH during sample preparation.1. Optimize lysis method (e.g., sonication, bead beating).2. Ensure mBBr is fresh and used in sufficient excess. Optimize derivatization time and temperature.3. Work quickly on ice. Ensure quenching with NEM is immediate and complete.
High MSSM peak (artificially oxidized sample) 1. Delayed or incomplete quenching with NEM.2. Post-lysis oxidation during sample handling.1. Add NEM to the culture immediately before harvesting. Ensure rapid mixing.2. Keep samples on ice at all times. Minimize time between lysis and derivatization.
Extra peaks in the chromatogram 1. Side reactions of mBBr with other cellular components.2. Degradation of mBBr or MSH-bimane adduct.1. Optimize mBBr concentration and reaction time.2. Protect samples from light. Analyze samples as soon as possible after derivatization.
Poor peak shape or resolution 1. HPLC column degradation.2. Inappropriate mobile phase composition.1. Flush or replace the HPLC column.2. Optimize the mobile phase gradient and pH.
Genetically Encoded Biosensor (Mrx1-roGFP2) Method
Problem Possible Cause(s) Troubleshooting Steps
Low fluorescence signal 1. Low expression of the Mrx1-roGFP2 biosensor.2. Photobleaching.1. Verify biosensor expression by Western blot. Optimize promoter strength or induction conditions.2. Minimize exposure to excitation light. Use a lower laser power or a more sensitive detector.
No change in fluorescence ratio upon stimulation 1. The stimulus does not induce a change in EMSH.2. The biosensor is not functioning correctly.1. Use positive controls (e.g., diamide for oxidation, DTT for reduction) to confirm that the biosensor is responsive.2. Verify the integrity of the biosensor plasmid.
High background fluorescence 1. Autofluorescence from the cells or medium.2. Non-specific binding of antibodies (if using immunofluorescence).1. Measure the fluorescence of untransfected cells to determine the background.2. Use appropriate blocking buffers and high-quality antibodies.

Data Presentation

Table 1: Comparison of Methodologies for this compound Redox Potential Measurement
Parameter HPLC-Based Chemical Method Genetically Encoded Biosensor (Mrx1-roGFP2)
Principle Chemical derivatization and chromatographic separation of MSH and MSSM.Ratiometric fluorescence measurement of a redox-sensitive GFP fused to mycoredoxin-1.[1][4]
Measurement Type Endpoint, in vitro (on cell lysates).Real-time, in vivo (in living cells).[1][2]
Primary Artifacts Post-lysis oxidation of MSH.[2][3]Phototoxicity, potential for overexpression artifacts.
Throughput Lower, requires sample processing.Higher, amenable to high-content imaging and flow cytometry.
Spatial Resolution No cellular spatial resolution.Subcellular resolution possible with microscopy.

Experimental Protocols

Protocol 1: HPLC-Based Measurement of MSH and MSSM

This protocol is adapted from methodologies described for the analysis of low-molecular-weight thiols.

1. Cell Harvesting and Quenching:

  • Grow mycobacterial cultures to the desired optical density.

  • To rapidly quench metabolic activity and alkylate free thiols, add N-ethylmaleimide (NEM) to the culture to a final concentration of 10 mM.

  • Immediately harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) containing 10 mM NEM.

2. Cell Lysis and Extraction:

  • Resuspend the cell pellet in an acidic lysis buffer (e.g., 10% trichloroacetic acid or 0.1 M HCl) to precipitate proteins and prevent enzymatic activity.

  • Lyse the cells by mechanical disruption (e.g., sonication or bead beating) on ice.

  • Centrifuge the lysate to pellet cell debris and precipitated proteins.

  • Collect the supernatant containing the thiol extracts.

3. Reduction of MSSM and Derivatization:

  • To measure total this compound, reduce the disulfide bonds in MSSM by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Derivatize the free thiol groups by adding monobromobimane (mBBr) in a basic buffer (e.g., HEPES or borate buffer, pH 8.0).

  • Incubate the reaction in the dark at room temperature.

  • Stop the reaction by acidification (e.g., with acetic acid).

4. HPLC Analysis:

  • Separate the MSH-bimane adduct from other components using reverse-phase HPLC.

  • Detect the fluorescent MSH-bimane adduct using a fluorescence detector.

  • Quantify the amount of MSH by comparing the peak area to a standard curve of known MSH concentrations.

Protocol 2: In Vivo Measurement of EMSH using the Mrx1-roGFP2 Biosensor

This protocol is based on the work by Bhaskar et al. (2014).[1]

1. Expression of the Mrx1-roGFP2 Biosensor:

  • Transform the mycobacterial strain of interest with a plasmid expressing the Mrx1-roGFP2 biosensor.

  • Select for transformants and grow the culture under appropriate conditions to induce biosensor expression.

2. Live-Cell Imaging:

  • Prepare the cells for microscopy (e.g., by immobilizing them on an agarose pad).

  • Acquire fluorescence images using two different excitation wavelengths (e.g., 405 nm and 488 nm) and a single emission wavelength (e.g., 510 nm).

  • For time-lapse imaging, acquire images at regular intervals before and after applying a stimulus.

3. Image Analysis:

  • Calculate the ratio of the fluorescence intensities from the two excitation wavelengths for each cell or region of interest.

  • Use positive controls (e.g., cells treated with a strong oxidant like diamide and a strong reductant like DTT) to determine the dynamic range of the biosensor.

  • The ratiometric data can be used to monitor relative changes in the this compound redox potential.

Mandatory Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis culture Mycobacterial Culture quench Quenching with NEM culture->quench lysis Acidic Lysis quench->lysis extract Supernatant Collection lysis->extract reduce Reduction of MSSM (optional) extract->reduce derivatize Derivatization with mBBr reduce->derivatize hplc HPLC Separation derivatize->hplc detect Fluorescence Detection hplc->detect quantify Quantification detect->quantify biosensor_workflow cluster_expression Biosensor Expression cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis transform Transform Mycobacteria express Induce Biosensor Expression transform->express prepare Prepare Cells for Microscopy express->prepare image Acquire Dual-Excitation Images prepare->image ratio Calculate Fluorescence Ratio image->ratio analyze Analyze Redox Changes ratio->analyze mycothiol_redox_cycle MSH 2 MSH (Reduced) MSSM MSSM (Oxidized) MSH->MSSM Oxidation MSSM->MSH Reduction ROS Oxidative Stress (ROS/RNS) Mtr Mycothione Reductase (Mtr) NADP NADP+ Mtr->NADP NADPH NADPH NADPH->Mtr

References

Technical Support Center: Mycothiol Sample Stabilization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing mycothiol (MSH) samples for accurate downstream analysis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your MSH samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stabilization and analysis of this compound samples.

Question Possible Causes Solutions
Why are my this compound levels unexpectedly low or undetectable? 1. Sample Oxidation: MSH is highly susceptible to oxidation to its disulfide form (MSSM) or other oxidized species, especially in the presence of oxygen and metal ions.[1] 2. Incomplete Derivatization: The reaction with the stabilizing agent (e.g., monobromobimane) may be incomplete. 3. Degradation of Derivatized Sample: The MSH-derivative may not be stable under your storage or analysis conditions.1. Minimize Oxidation: Work quickly and on ice. Use deoxygenated buffers (sparged with argon or nitrogen) and include a chelating agent like 5 mM DTPA or EDTA in your extraction and reaction buffers to minimize metal-catalyzed oxidation.[1][2] 2. Optimize Derivatization: Ensure the pH of the reaction is around 8.0. Use a 1-2 mM excess of monobromobimane (mBBr).[2] Ensure the reaction proceeds for the recommended time (e.g., 15 minutes at 60°C in the dark).[3][4] 3. Proper Storage: After derivatization and quenching the reaction by acidification, store samples at -20°C.[2]
I see multiple peaks in my HPLC chromatogram that could be this compound. How do I confirm the correct one? 1. Presence of Other Thiols: Biological samples contain other low molecular weight thiols (e.g., cysteine) that also react with monobromobimane. 2. Side Reactions: Incomplete derivatization or side reactions can lead to multiple products. 3. Sample Contamination: Contamination from reagents or other sources.1. Use a Standard: Run a pure MSH standard derivatized in the same way as your samples to confirm the retention time. 2. Mass Spectrometry Confirmation: Use HPLC coupled with mass spectrometry (MS) to confirm the identity of the peak by its mass-to-charge ratio.[3] The MSmB adduct has a characteristic m/z.[3] 3. Control Samples: Analyze control samples that are known to lack MSH (e.g., a mutant strain) to identify non-MSH peaks.[4]
My results are not reproducible between experiments. What could be the cause? 1. Inconsistent Sample Handling: Variations in the time between sample collection and stabilization can lead to differing levels of oxidation.[5] 2. Reagent Instability: Monobromobimane is light-sensitive and should be handled accordingly.[3] Prepare fresh reagent solutions. 3. Variability in Cell Lysis: Incomplete or inconsistent cell lysis will result in variable yields of MSH.1. Standardize Workflow: Follow a strict, standardized protocol for all samples, minimizing the time samples are left unstabilized.[5] 2. Proper Reagent Handling: Store mBBr protected from light and prepare solutions fresh.[3][6] 3. Consistent Lysis: Ensure a consistent and effective cell lysis method is used for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the best method for stabilizing this compound in biological samples?

The most widely accepted and effective method is to derivatize the thiol group of MSH with a fluorescent labeling reagent, most commonly monobromobimane (mBBr).[2][7] This reaction forms a stable and highly fluorescent thioether (MSmB), which prevents oxidation and allows for sensitive detection by HPLC.[2]

Q2: Why is it critical to prevent oxidation of this compound samples?

This compound's primary biological role is to maintain a reducing environment within the cell and protect against oxidative stress.[3] The thiol group is highly reactive and easily oxidized. Failure to prevent this oxidation during sample preparation will lead to an underestimation of the true reduced MSH levels, providing an inaccurate representation of the cellular redox state.[1][8]

Q3: Can I store my samples before stabilizing them?

It is highly recommended to process and stabilize samples immediately after harvesting. If storage is unavoidable, flash-freeze cell pellets in liquid nitrogen and store them at -80°C. However, even under these conditions, some oxidation can occur. Immediate derivatization is the best practice.

Q4: What are the key parameters to control during the monobromobimane derivatization reaction?

Key parameters include:

  • pH: The reaction should be carried out at a pH of approximately 8.0.[2][3]

  • mBBr Concentration: A stoichiometric excess of mBBr (typically 1-2 mM) should be used to ensure complete and rapid reaction.[2]

  • Temperature and Time: A common protocol involves incubation at 60°C for 15 minutes.[3][4]

  • Light: The reaction should be performed in the dark or under dim lighting as mBBr is light-sensitive.[2][3]

  • Absence of Oxygen: Using deoxygenated solutions and including a chelating agent like DTPA is crucial to prevent oxidation during the reaction.[1][2]

Q5: How do I quench the derivatization reaction?

The reaction is typically stopped by acidification, for example, by adding methanesulfonic acid or HCl.[2][3] This lowers the pH and effectively halts the reaction of mBBr with thiols.

Experimental Protocols

Protocol 1: this compound Extraction and Derivatization with Monobromobimane (mBBr)

This protocol is adapted from methods described for mycobacterial cultures.[3][4]

Materials:

  • Cell pellet

  • Extraction Buffer: 50% aqueous acetonitrile

  • Derivatization Solution: 2 mM monobromobimane (mBBr) in 50% aqueous acetonitrile

  • Buffer: 20 mM HEPES, pH 8.0

  • Quenching Solution: 10 mM HCl or 50 mM methanesulfonic acid[2]

  • Heating block or water bath at 60°C

  • Microcentrifuge

Procedure:

  • Harvest cells by centrifugation and wash the pellet.

  • Resuspend the cell pellet in a solution containing 50% aqueous acetonitrile, 20 mM HEPES (pH 8.0), and 2 mM mBBr.[3]

  • Incubate the suspension for 15 minutes at 60°C in the dark.[3]

  • After incubation, cool the samples on ice.

  • Remove cell debris by centrifugation (e.g., 14,000 x g for 5 minutes).[4]

  • Transfer the supernatant to a new tube.

  • Add the quenching solution to acidify the sample. For HPLC analysis, a 1:4 dilution in 10 mM HCl is common.[4]

  • The derivatized sample (MSmB) is now stable and ready for HPLC analysis or can be stored at -20°C.[2]

Protocol 2: Analysis of MSmB by Reverse-Phase HPLC

Instrumentation and Columns:

  • A standard HPLC system with a fluorescence detector.

  • A C18 reverse-phase column (e.g., Beckman Ultrasphere octadecyl silane column, 5 µm; 250 by 4.6 mm).[4]

Mobile Phase and Gradient:

  • Buffer A: 0.25% glacial acetic acid, pH adjusted to 3.6 with NaOH.[4]

  • Buffer B: 95% methanol.[4]

  • A gradient elution is typically used to separate MSmB from other bimane derivatives.

Detection:

  • Excitation Wavelength: ~392 nm

  • Emission Wavelength: ~480 nm[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stabilization Stabilization (Derivatization) cluster_analysis Downstream Analysis Harvest Harvest & Wash Cells Resuspend Resuspend in Extraction/Derivatization Buffer Harvest->Resuspend Incubate Incubate with mBBr (60°C, 15 min, Dark) Resuspend->Incubate Centrifuge Centrifuge to Remove Debris Incubate->Centrifuge Quench Quench Reaction (Acidification) Centrifuge->Quench HPLC RP-HPLC Separation Quench->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantify Quantification Fluorescence->Quantify

Caption: Workflow for this compound stabilization and analysis.

troubleshooting_logic Start Low/No MSH Signal? Oxidation Potential Oxidation? Start->Oxidation Yes Derivatization Incomplete Derivatization? Start->Derivatization No Sol_Oxidation Use Deoxygenated Buffers + Chelating Agents (DTPA/EDTA) Oxidation->Sol_Oxidation Yes Sol_Derivatization Check pH (8.0), mBBr Excess, Incubation Time/Temp Derivatization->Sol_Derivatization Yes Sol_Confirmation Confirm Peak with MSH Standard & MS Derivatization->Sol_Confirmation Unsure of Peak

Caption: Troubleshooting logic for low this compound signal.

References

Optimizing extraction protocols for mycothiol from complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of mycothiol (MSH) from complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction and analysis workflow.

Problem 1: Low or No Detectable this compound Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inefficient Cell Lysis Verify the efficiency of your cell disruption method.For robust bacteria like Actinomycetes, consider mechanical disruption methods such as bead beating in addition to chemical lysis.
This compound Degradation This compound is susceptible to oxidation.Work quickly and on ice. Use deoxygenated buffers. Consider adding a reducing agent like Dithiothreitol (DTT) during the initial extraction steps, but be mindful of its interference with subsequent thiol-specific derivatization.[1]
Suboptimal Extraction Solvent The solvent may not be efficiently extracting MSH.A common and effective solvent is 50% aqueous acetonitrile.[2][3] Experiment with different solvent compositions if yields remain low.
Ineffective Derivatization The derivatizing agent may be degraded or the reaction conditions may be suboptimal.Prepare fresh solutions of the derivatizing agent (e.g., monobromobimane, mBBr).[2][3] Optimize derivatization pH (typically around 8.0 with HEPES buffer), temperature (e.g., 60°C), and incubation time (e.g., 15 minutes in the dark).[2]
Loss during Sample Cleanup MSH may be lost during solid-phase extraction (SPE) or other cleanup steps.If using SPE, ensure the cartridge type (e.g., C18) and elution solvents are appropriate for the polar nature of MSH.[4] An alternative is to minimize sample cleanup and use a more sensitive detection method like mass spectrometry.[2]
Problem 2: High Variability Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inconsistent Sample Handling Variations in extraction time, temperature, or vortexing can lead to variability.Standardize all sample handling steps. Use a consistent workflow for all replicates.
Cellular MSH Levels Vary This compound levels can fluctuate significantly with the growth phase of the culture.[4][5]Harvest cells at a consistent growth phase (e.g., mid-logarithmic or stationary phase) for all experiments.
Incomplete Derivatization The derivatization reaction may not be going to completion for all samples.Ensure thorough mixing and consistent incubation conditions for the derivatization step. Check the concentration and freshness of the derivatizing agent.
Pipetting Errors Inaccurate pipetting, especially of small volumes, can introduce significant error.Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
Problem 3: Presence of Interfering Peaks in Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Contamination from Media Components of the growth media may co-elute with MSH.Perform a blank extraction using only the growth media to identify potential contaminants.
Presence of Other Thiols Other low-molecular-weight thiols (e.g., cysteine) will also react with thiol-specific derivatizing agents.[1]Optimize the HPLC gradient to improve the separation of different thiol-bimane adducts. Use mass spectrometry for more specific detection.[2]
MSH Precursors Precursors in the MSH biosynthetic pathway may be present and could potentially interfere.[4][6]Refer to the MSH biosynthesis pathway to anticipate potential interfering compounds. Adjust chromatographic conditions to resolve these from the MSH peak.
Formation of this compound Disulfide (MSSM) Oxidation of MSH will lead to the formation of MSSM, which may or may not be the target of the analysis.To measure total MSH (reduced + oxidized), include a reduction step with a reagent like DTT prior to derivatization.[1] To specifically measure reduced MSH, omit the reduction step and ensure samples are handled to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for quantifying this compound?

A1: The most common and reliable method involves derivatization of the thiol group with a fluorescent label, typically monobromobimane (mBBr), followed by separation and quantification using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[2][3] For higher specificity and to overcome issues with co-eluting compounds, HPLC coupled with mass spectrometry (LC-MS) is recommended.[2][7]

Q2: How can I ensure the stability of my this compound samples during extraction and storage?

A2: To minimize degradation, especially oxidation, it is crucial to work quickly and keep samples on ice. Use deoxygenated solvents where possible. For short-term storage, keep extracts at 4°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

Q3: What are the key parameters to optimize in an MSH extraction protocol?

A3: Key parameters to optimize include the choice of extraction solvent, the cell lysis method, the pH and temperature of the extraction and derivatization steps, and the concentration of the derivatizing agent.[8][9]

Q4: Can I use the same extraction protocol for different species of Actinomycetes?

A4: While a general protocol can be a good starting point, optimization may be necessary for different species. Cell wall composition can vary, potentially requiring different lysis conditions. Additionally, the intracellular concentration of MSH and the presence of interfering compounds can differ between species.[10]

Q5: My samples are very complex (e.g., soil, host tissue). How can I improve the purity of my MSH extract?

A5: For highly complex samples, a solid-phase extraction (SPE) cleanup step using a C18 cartridge can be beneficial.[4] This helps to remove lipids and other non-polar contaminants. However, care must be taken to optimize the loading, washing, and elution conditions to avoid loss of the relatively polar MSH.

Experimental Protocols

Protocol 1: HPLC-Based Quantification of this compound using Monobromobimane Derivatization

This protocol is adapted from methods described for Mycobacterium smegmatis.[2][3]

Materials:

  • Cell pellet

  • 50% aqueous acetonitrile

  • 20 mM HEPES buffer, pH 8.0

  • 2 mM monobromobimane (mBBr) in acetonitrile (prepare fresh and protect from light)

  • 5 M HCl or trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and fluorescence detector (Excitation: 375 nm, Emission: 475 nm)

  • Mobile Phase A: 0.25% acetic acid, pH 3.6

  • Mobile Phase B: 95% methanol

Procedure:

  • Resuspend the cell pellet from a 3 mL culture in 0.5 mL of a pre-warmed (60°C) solution of 50% acetonitrile containing 2 mM mBBr and 20 mM HEPES, pH 8.0.

  • Incubate the suspension for 15 minutes at 60°C in the dark.

  • Cool the sample on ice.

  • Acidify the sample by adding 2-5 µL of 5 M HCl or TFA.

  • Centrifuge at 14,000 x g for 5 minutes to pellet cell debris.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Elute with a gradient of mobile phase B into mobile phase A (e.g., starting at 10% B, increasing to 18% over 15 minutes, then to 27% over 15 minutes, followed by a wash with 100% B and re-equilibration).[2]

Protocol 2: Mass Spectrometry-Based Relative Quantification of this compound

This protocol provides a high-throughput alternative for MSH quantification with minimal sample cleanup.[2]

Materials:

  • Cell pellet

  • 250 mM formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis™ HLB)

  • Methanol

  • Water

  • Mass spectrometer with selected ion monitoring (SIM) capability

Procedure:

  • Resuspend the cell pellet in 5 mL of 250 mM formic acid.

  • Condition an SPE cartridge with methanol and then equilibrate with water.

  • Load a 1 mL aliquot of the sample onto the cartridge.

  • Elute the carbohydrates (including MSH) with 1 mL of water and collect the flow-through.

  • Evaporate an aliquot of the eluate to dryness.

  • Resuspend the dried sample in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water).

  • Analyze the sample using mass spectrometry in selected ion monitoring (SIM) mode, monitoring for the m/z of MSH.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis cell_culture Cell Culture harvesting Cell Harvesting cell_culture->harvesting cell_pellet Cell Pellet harvesting->cell_pellet lysis Cell Lysis & Extraction (50% Acetonitrile) cell_pellet->lysis derivatization Derivatization (mBBr, 60°C) lysis->derivatization acidification Acidification derivatization->acidification centrifugation Centrifugation acidification->centrifugation supernatant Supernatant centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc detection Fluorescence Detection hplc->detection data Data Analysis detection->data

Caption: Workflow for this compound Extraction and HPLC Analysis.

mycothiol_biosynthesis UDP_GlcNAc UDP-GlcNAc MshA MshA UDP_GlcNAc->MshA Ins_P 1L-myo-inositol-1-P Ins_P->MshA GlcNAc_Ins_P GlcNAc-Ins-P MshA2 MshA2 (phosphatase) GlcNAc_Ins_P->MshA2 MshA->GlcNAc_Ins_P GlcNAc_Ins GlcNAc-Ins MshB MshB (deacetylase) GlcNAc_Ins->MshB MshA2->GlcNAc_Ins GlcN_Ins GlcN-Ins MshC MshC (ligase) GlcN_Ins->MshC MshB->GlcN_Ins Cys Cysteine Cys->MshC Cys_GlcN_Ins Cys-GlcN-Ins MshD MshD (acetyltransferase) Cys_GlcN_Ins->MshD MshC->Cys_GlcN_Ins MSH This compound (MSH) MshD->MSH

Caption: this compound Biosynthesis Pathway.

References

Technical Support Center: Chromatographic Separation of Mycothiol and Mycothione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the mycothiol/mycothione redox pair. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the chromatographic separation of this compound (MSH) and its oxidized disulfide form, mycothione (MSSM).

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC separation of this compound and mycothione.

Question: My this compound and mycothione peaks are co-eluting or have very poor resolution. How can I improve their separation?

Answer:

Poor resolution between this compound (MSH) and mycothione (MSSM) is a common challenge. Due to its larger size and disulfide bond, mycothione is expected to be more hydrophobic than this compound and thus should be retained longer on a reversed-phase column. However, various factors can lead to poor separation. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often key to separating compounds with similar polarities. If you are using a steep gradient, the analytes may not have sufficient time to interact with the stationary phase, leading to co-elution.

    • Recommendation: Start with a low percentage of organic solvent (e.g., acetonitrile or methanol) and increase it very gradually. For example, you could try a linear gradient of 5% to 25% acetonitrile over 20-30 minutes.

  • Adjust the Mobile Phase pH: The charge state of this compound and mycothione can significantly impact their retention. The mobile phase pH should be controlled to ensure consistent ionization and interaction with the stationary phase.

    • Recommendation: Incorporate an acidic modifier into your aqueous mobile phase, such as 0.1% formic acid or 0.1% phosphoric acid, to suppress the ionization of any acidic functional groups. A lower pH can often improve peak shape for thiols.

  • Change the Organic Modifier: While acetonitrile is a common choice, methanol can offer different selectivity.

    • Recommendation: Try replacing acetonitrile with methanol in your mobile phase, or use a combination of both. This can alter the interactions between the analytes and the stationary phase, potentially improving resolution.

  • Lower the Flow Rate: Reducing the flow rate gives the analytes more time to interact with the stationary phase, which can enhance separation.[1]

    • Recommendation: Decrease the flow rate from a standard 1.0 mL/min to 0.5-0.8 mL/min and observe the effect on resolution.

  • Column Choice: Not all C18 columns are the same. Differences in end-capping and silica purity can affect the separation of polar and ionizable compounds like thiols.

    • Recommendation: If you are using a standard C18 column, consider trying a polar-embedded C18 column, which can provide better retention and peak shape for more polar analytes.

Question: I'm observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

Answer:

Peak tailing for thiols is often caused by secondary interactions with the stationary phase or issues with the sample and mobile phase.

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the thiol group of this compound, leading to tailing.

    • Recommendation: Use a modern, high-purity, end-capped C18 column to minimize the number of free silanol groups. Adding a competitive base, like a small amount of triethylamine (TEA), to the mobile phase can also help to mask these active sites, but be mindful of its compatibility with your detection method (especially mass spectrometry).

  • Mobile Phase pH: An inappropriate pH can lead to mixed ionization states of the analyte during chromatography, resulting in tailing.

    • Recommendation: Ensure your mobile phase is buffered and at a pH that keeps the this compound in a single ionic form. As mentioned previously, an acidic mobile phase (pH 2.5-3.5) is often beneficial.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Recommendation: Try diluting your sample and injecting a smaller volume.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.

    • Recommendation: Flush the column with a strong solvent. If the problem persists, you may need to replace the column frit or the entire column.

Question: Why am I seeing extra peaks in my chromatogram that don't correspond to this compound or mycothione?

Answer:

The appearance of unexpected peaks can be due to sample degradation, contamination, or carryover.

  • Oxidation of this compound: this compound is susceptible to oxidation, which can lead to the formation of various disulfide species besides mycothione, especially if your sample preparation is not carefully controlled. This can result in the appearance of new peaks.

    • Recommendation: Prepare samples fresh and keep them in a reducing environment if possible. Consider using an autosampler with temperature control set to 4°C to minimize degradation in the vial.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

    • Recommendation: Ensure your autosampler's needle wash is effective and uses a strong solvent to clean the needle between injections.

  • Mobile Phase Contamination: Impurities in your solvents or buffers can accumulate on the column and elute as peaks during a gradient run.

    • Recommendation: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound and mycothione?

A reversed-phase C18 column is a good starting point for the separation of this compound and mycothione. For potentially better peak shape and retention of the more polar this compound, consider a modern, high-purity, end-capped C18 column or a polar-embedded C18 column.

Q2: How does the chemical nature of this compound and mycothione influence their separation?

This compound (MSH) is a single molecule containing a free thiol group. Mycothione (MSSM) is a disulfide-bonded dimer of two this compound molecules. This dimerization significantly increases the molecular weight and hydrophobicity of mycothione compared to this compound. In reversed-phase chromatography, the more hydrophobic mycothione will interact more strongly with the non-polar stationary phase and therefore have a longer retention time than the more polar this compound.

Q3: Is derivatization necessary for the analysis of this compound and mycothione?

Derivatization is not strictly necessary if you are using a detection method like mass spectrometry (MS), which can detect the native molecules. However, for UV or fluorescence detection, derivatization is often employed to improve sensitivity and selectivity. A common derivatizing agent for thiols is monobromobimane (mBBr), which reacts with the free thiol group of this compound to form a fluorescent adduct. Note that mBBr will not react with the disulfide bond of mycothione, so if you are interested in quantifying both, you would need to first reduce the mycothione to this compound and then derivatize, or use a detection method that can see both forms without derivatization.

Q4: How can I prevent the oxidation of this compound during sample preparation and analysis?

To minimize the oxidation of this compound to mycothione:

  • Prepare samples immediately before analysis.

  • Work at low temperatures (e.g., on ice).

  • Use deoxygenated solvents.

  • If compatible with your downstream analysis, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your sample preparation buffers, but be aware that this will convert all mycothione to this compound.

  • Use an autosampler with temperature control set to a low temperature (e.g., 4°C).

Quantitative Data Summary

The following table provides an example of expected retention times and resolution for this compound and mycothione under a typical reversed-phase HPLC gradient. Actual values will vary depending on the specific system, column, and mobile phase conditions.

AnalyteExpected Retention Time (min)Resolution (Rs)Peak Shape
This compound (MSH)12.5-Symmetrical
Mycothione (MSSM)18.2> 2.0 (relative to MSH)Symmetrical

Experimental Protocol: HPLC Separation of this compound and Mycothione

This protocol provides a starting point for developing a robust separation method. Optimization will likely be required for your specific application and instrumentation.

  • Instrumentation and Column:

    • HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B (linear gradient)

      • 25-27 min: 40% to 95% B (linear gradient)

      • 27-30 min: 95% B (hold)

      • 30-31 min: 95% to 5% B (linear gradient)

      • 31-35 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Extract this compound and mycothione from your biological matrix using a suitable procedure (e.g., acid extraction followed by neutralization).

    • Dissolve the final extract in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow Start Poor Separation of MSH and MSSM CoElution Co-elution / Poor Resolution Start->CoElution PeakTailing Peak Tailing (especially MSH) Start->PeakTailing ExtraPeaks Appearance of Extra Peaks Start->ExtraPeaks ShallowGradient Implement a Shallower Gradient CoElution->ShallowGradient Cause: Steep Gradient AdjustpH Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) CoElution->AdjustpH Cause: Inconsistent Ionization ChangeOrganic Change Organic Modifier (e.g., MeOH) CoElution->ChangeOrganic Cause: Poor Selectivity LowerFlow Lower the Flow Rate CoElution->LowerFlow Cause: Insufficient Interaction Time EndCappedColumn Use High-Purity, End-Capped C18 Column PeakTailing->EndCappedColumn Cause: Silanol Interactions CheckOverload Check for Column Overload (Dilute Sample) PeakTailing->CheckOverload Cause: Sample Overload FlushColumn Flush or Replace Column PeakTailing->FlushColumn Cause: Column Contamination FreshSamples Prepare Samples Fresh / Use Cooled Autosampler ExtraPeaks->FreshSamples Cause: MSH Oxidation OptimizeWash Optimize Injector Needle Wash ExtraPeaks->OptimizeWash Cause: Sample Carryover FreshMobilePhase Use Fresh, High-Purity Mobile Phase ExtraPeaks->FreshMobilePhase Cause: Contamination

Caption: Troubleshooting workflow for poor separation of MSH and MSSM.

MSH_MSSM_Relationship MSH1 This compound (MSH) (Reduced Monomer) MSSM Mycothione (MSSM) (Oxidized Dimer) MSH1->MSSM Oxidation (e.g., Oxidative Stress) MSH2 This compound (MSH) (Reduced Monomer) MSH2->MSSM Oxidation (e.g., Oxidative Stress) MSSM->MSH1 Reduction (e.g., Mycothione Reductase) MSSM->MSH2 Reduction (e.g., Mycothione Reductase)

Caption: Redox relationship between this compound (MSH) and Mycothione (MSSM).

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Mycothiol and Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular redox homeostasis, low-molecular-weight thiols play a pivotal role as antioxidants, protecting cellular components from the damaging effects of reactive oxygen species (ROS). While glutathione (GSH) is the most abundant and well-studied thiol antioxidant in most eukaryotes and Gram-negative bacteria, Actinobacteria utilize a unique thiol called mycothiol (MSH).[1][2][3] This guide provides a detailed, objective comparison of the antioxidant capacities of this compound and glutathione, supported by experimental data, to inform research and drug development efforts targeting thiol-dependent redox pathways.

Quantitative Comparison of Antioxidant Properties

The antioxidant capacity of a thiol is determined by several key physicochemical and biological parameters. The following table summarizes the available quantitative data for this compound and glutathione.

PropertyThis compound (MSH)Glutathione (GSH)
Standard Redox Potential (E°') Not precisely determined, but the cellular redox potential (EMSH) is actively measured.[4][5][6]-240 mV (at pH 7.0)[2][7] to -264 mV (at pH 7.4)[8]
Cellular Redox Potential (Eh) Varies among species and conditions; can be measured in real-time using biosensors.[4][5][6]Ranges from -160 mV to -320 mV, depending on cell type and metabolic state.[1][7][9][10]
Intracellular Concentration Millimolar range in Actinobacteria; up to 25 nmol/109 cells in M. bovis BCG and up to 40 nmol/109 cells in M. smegmatis.[11][12]0.5-10 mM in animal cells, can reach up to 15 mM.[13][14][15] The cytosol contains 80-90% of the total cellular GSH.[10][13]
Rate of Autooxidation 7-fold slower than glutathione in resisting copper-catalyzed autooxidation.[16]Faster autooxidation rate compared to this compound.
Reaction with ROS Physicochemical data suggest a non-rapid, non-enzymatic reaction with oxidants.Superoxide (O2•−): 102 to 105 M−1s−1[3]Nitric Oxide (NO): ~3 x 105 M−1s−1[3]Peroxynitrite (ONOO-): ~281 M−1s−1[3]Hydroxyl Radical (•OH): 1.3 x 1010 M−1s−1[3]

Structural and Functional Overview

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine.[14] In contrast, this compound is a pseudodisaccharide, consisting of N-acetylcysteine linked to glucosamine and inositol.[17] This structural difference has significant implications for their reactivity and the enzymatic machinery that supports their antioxidant function.

This compound is considered a functional analogue of glutathione in Actinobacteria, where it participates in the detoxification of alkylating agents, reactive oxygen and nitrogen species, and certain antibiotics.[3][18] Both thiols exist in a reduced (MSH, GSH) and an oxidized disulfide form (MSSM, GSSG), and the ratio of the reduced to the oxidized form is a critical indicator of the cellular redox environment.

cluster_MSH This compound (MSH) Structure cluster_GSH Glutathione (GSH) Structure MSH N-acetylcysteine-Glucosamine-Inositol GSH γ-Glutamyl-Cysteinyl-Glycine

Core structures of this compound and Glutathione.

Redox Cycling and Antioxidant Mechanisms

The antioxidant function of both this compound and glutathione relies on their ability to be recycled from their oxidized disulfide form back to the reduced thiol form. This process is catalyzed by specific reductases that utilize NADPH as a reducing equivalent.

In the case of this compound, mycothione reductase (Mtr) catalyzes the reduction of mycothione (MSSM) back to MSH.[16] Similarly, glutathione reductase (GR) reduces glutathione disulfide (GSSG) to GSH.[19] These redox cycles are fundamental to maintaining a high ratio of reduced to oxidized thiols, which is essential for protecting the cell from oxidative stress.

cluster_MSH_Cycle This compound Redox Cycle cluster_GSH_Cycle Glutathione Redox Cycle MSH 2 MSH (Reduced) MSSM MSSM (Oxidized) MSH->MSSM Oxidants MSSM->MSH Reduction Mtr Mycothione Reductase (Mtr) NADP_M NADP+ NADPH_M NADPH + H+ NADPH_M->Mtr e- GSH 2 GSH (Reduced) GSSG GSSG (Oxidized) GSH->GSSG Oxidants GSSG->GSH Reduction GR Glutathione Reductase (GR) NADP_G NADP+ NADPH_G NADPH + H+ NADPH_G->GR e- cluster_workflow Workflow for Measuring EMSH start Construct Mrx1-roGFP2 Biosensor transform Transform Mycobacteria start->transform culture Culture Under Experimental Conditions transform->culture measure Measure Fluorescence (Dual Excitation) culture->measure ratio Calculate Fluorescence Ratio measure->ratio nernst Calculate EMSH using Nernst Equation ratio->nernst calibrate Generate Calibration Curve calibrate->nernst

References

Validating the Essentiality of Mycothiol Biosynthesis in M. tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Mycothiol Biosynthesis Gene Essentiality

The essentiality of individual genes within the this compound biosynthesis pathway has been interrogated through various genetic manipulation techniques. The results, however, have shown some dependency on the M. tuberculosis strain and experimental conditions. The following table summarizes key findings from targeted gene disruption and mutagenesis studies.

GeneEnzyme FunctionPhenotype of Disruption/MutationEssentiality ConclusionSupporting Evidence (Strain)
mshA GlycosyltransferaseNo viable mutants obtained without a second copy of the gene.[4] / Viable mutants isolated, but required catalase for growth and showed ethionamide resistance.[5][6][7]Essential in M. tuberculosis Erdman.[4] / Non-essential in other strains for in vitro growth.[5]M. tuberculosis Erdman[4] / M. tuberculosis H37Rv and clinical isolates[5]
mshB DeacetylaseViable mutants with ~20% of wild-type MSH levels.[1]Non-essential.[1][3]M. tuberculosis Erdman[1]
mshC Cysteine ligaseNo viable mutants obtained without a second copy of the gene.[1][8][9]Essential for in vitro growth.[1][3][8][9]M. tuberculosis Erdman[1][8][9]
mshD AcetyltransferaseViable mutants with ~1% of wild-type MSH levels; produced high levels of Cys-GlcN-Ins.[2]Non-essential, but important for growth under stress conditions.[2]M. tuberculosis Erdman[2]

Experimental Protocols

The validation of gene essentiality in M. tuberculosis relies on rigorous and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the validation of this compound biosynthesis essentiality.

Targeted Gene Disruption via Homologous Recombination

This method is employed to replace a target gene with a selectable marker, thereby creating a null mutant. The inability to generate a mutant colony without a complementing copy of the gene suggests essentiality.

  • Construct the Allelic Exchange Substrate:

    • Flanking regions (typically 1-2 kb) upstream and downstream of the target gene (e.g., mshC) are amplified by PCR from M. tuberculosis genomic DNA.

    • A selectable marker, such as a hygromycin resistance cassette, is cloned between the two flanking regions in a suitable vector.

    • The entire construct (upstream flank - resistance cassette - downstream flank) is then cloned into a specialized mycobacterial suicide vector (e.g., a vector that cannot replicate in M. tuberculosis).

  • Electroporation into M. tuberculosis:

    • Prepare electrocompetent M. tuberculosis cells.

    • Electroporate the constructed suicide vector into the competent cells.

    • Plate the transformed cells on Middlebrook 7H10 agar containing the appropriate antibiotic (e.g., hygromycin) to select for single-crossover events.

  • Selection for Double-Crossover Events (Gene Knockout):

    • Single-crossover integrants are grown in antibiotic-free liquid medium to allow for the second crossover event to occur.

    • Cultures are then plated on media containing a counter-selectable marker (if present in the vector, e.g., sacB for sucrose sensitivity) to select for colonies that have lost the vector backbone.

    • Colonies are then screened for the desired antibiotic resistance (e.g., hygromycin resistance) and sensitivity to the antibiotic associated with the vector backbone.

  • Confirmation of Gene Disruption:

    • Genomic DNA is isolated from potential knockout clones.

    • Southern blotting and/or PCR analysis is performed to confirm the replacement of the native gene with the resistance cassette.

Complementation Strategy for Essential Genes

To confirm that the inability to obtain a knockout is due to the gene's essentiality and not technical issues, a complementation strategy is employed.

  • Construct the Complementation Vector:

    • The wild-type copy of the target gene (e.g., mshC) along with its native promoter is cloned into an integrating mycobacterial vector (e.g., a vector that integrates at the attB site).

  • Generate a Merodiploid Strain:

    • The complementation vector is electroporated into wild-type M. tuberculosis.

    • Transformants are selected on the appropriate antibiotic, creating a strain with a second, ectopic copy of the target gene.

  • Attempt Targeted Gene Disruption in the Merodiploid Strain:

    • The targeted gene disruption protocol described above is repeated using the merodiploid strain as the recipient.

    • Successful isolation of the knockout in the presence of the complementing copy validates the essentiality of the gene.

Visualizing Key Processes

To better understand the this compound biosynthesis pathway and the experimental logic for validating gene essentiality, the following diagrams are provided.

Mycothiol_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc_Ins_P GlcNAc-Ins-P UDP_GlcNAc->GlcNAc_Ins_P MshA Inositol_1_P myo-inositol-1-phosphate Inositol_1_P->GlcNAc_Ins_P GlcNAc_Ins GlcNAc-Ins GlcNAc_Ins_P->GlcNAc_Ins MshA2 GlcN_Ins GlcN-Ins GlcNAc_Ins->GlcN_Ins MshB Cys_GlcN_Ins Cys-GlcN-Ins GlcN_Ins->Cys_GlcN_Ins MshC This compound This compound (MSH) Cys_GlcN_Ins->this compound MshD Cysteine Cysteine Cysteine->Cys_GlcN_Ins

Caption: The enzymatic steps of the this compound biosynthesis pathway in M. tuberculosis.

References

Navigating the Thiol Maze: A Comparative Guide to Fluorescent Probe Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific low-molecular-weight thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) is critical. These molecules are key players in cellular redox homeostasis, and their dysregulation is linked to numerous diseases. Fluorescent probes offer a powerful tool for their detection, but their utility is often hampered by cross-reactivity. This guide provides an objective comparison of fluorescent probes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Low-molecular-weight thiols share a reactive sulfhydryl group (-SH), making it a significant challenge to develop probes that can distinguish between them, especially considering the high intracellular concentration of GSH (1–10 mM) compared to Cys (30–200 μM) and Hcy (9–13 μM).[1][2][3] The design of selective fluorescent probes often relies on subtle differences in the chemical properties of these thiols, such as the pKa of their sulfhydryl groups and the presence of other functional groups that can participate in secondary reactions.[1]

Mechanisms of Thiol-Reactive Fluorescent Probes

The majority of fluorescent probes for thiol detection are based on "turn-on" mechanisms where the probe's fluorescence is initially quenched and is restored upon reaction with a thiol. Common reaction mechanisms include:

  • Michael Addition: The sulfhydryl group of the thiol acts as a nucleophile and attacks an electron-deficient double bond in the probe. This reaction is often rapid and is a popular strategy for thiol detection.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): A leaving group on an aromatic ring of the probe is displaced by the thiol. The choice of the leaving group can influence the probe's selectivity.

  • Cleavage of Disulfide or Selenide-Nitrogen Bonds: The thiol cleaves a disulfide or a Se-N bond in the probe, leading to the release of a fluorophore.[4] This mechanism can offer high selectivity.

  • Cyclization Reactions: Some probes are designed to undergo an intramolecular cyclization reaction specifically with Cys or Hcy, leveraging the presence of a nearby amino group to form a five- or six-membered ring, leading to a distinct fluorescent signal.[1][6]

Comparative Analysis of Fluorescent Probe Performance

The following table summarizes the performance of representative fluorescent probes in terms of their selectivity for different low-molecular-weight thiols. The data is compiled from various studies and is intended to provide a comparative overview. Experimental conditions can significantly influence probe performance.

Probe Name/TypeTarget Thiol(s)Cross-Reactivity with Other ThiolsLimit of Detection (LOD)Key Features & Mechanism
ThioGlo™ Series (e.g., ThioGlo™3) General ThiolsHigh cross-reactivity with GSH, Cys, and Hcy.As low as 50 fM for GSH derivatives (HPLC-based).[4][5]Maleimide-based probes that react rapidly with thiols.[4]
Monochlorobimane (MCB) Primarily GSHRequires glutathione S-transferase (GST) for significant reaction, providing some specificity for GSH in cells.[7]Micromolar range.Cell-permeable probe.[7]
BODIPY-based Probes (General) General ThiolsCan be tuned for selectivity. Some show moderate selectivity for Cys over Hcy and GSH.[4]Micromolar to nanomolar range.Bright and photostable fluorophore.[8]
Rhodol Thioester Probe GSH and Cys/Hcy (dual emission)Distinguishes GSH from Cys/Hcy through different emission wavelengths.[6]Micromolar range.Tandem native chemical ligation and intramolecular spirocyclization for Cys/Hcy; transthioesterification for GSH.[6]
Seleno-BODIPY Probe Cys, Hcy, and GSH (distinguishable)Differentiates based on distinct reaction mechanisms and kinetic profiles.[9]Cys = 0.8 μM, Hcy = 20.4 μM, GSH = 35.9 μM.[9]Ratiometric sensor with visible color change.[9]
Dual-Reactive/Dual-Quenching Probes High selectivity for thiolsDesigned to minimize interference from other nucleophiles by requiring reaction with two different reactive groups.[10][11]As low as 20 nM.[11]Enhanced sensitivity and selectivity.[10][11]

Experimental Protocols

General Protocol for In Vitro Evaluation of Fluorescent Probe Cross-Reactivity:

This protocol provides a general framework. Specific concentrations, incubation times, and buffer conditions should be optimized for each probe based on the manufacturer's instructions or the original research article.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in a suitable solvent (e.g., DMSO, acetonitrile).

    • Prepare stock solutions of the low-molecular-weight thiols (GSH, Cys, Hcy) and other potential interfering species (e.g., other amino acids, reactive oxygen species) in an appropriate buffer (e.g., PBS, HEPES, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate or a cuvette, add the assay buffer.

    • Add the fluorescent probe to the desired final concentration (e.g., 1-10 μM).

    • Add the specific thiol (GSH, Cys, or Hcy) at various concentrations to generate a dose-response curve. To test for cross-reactivity, add other thiols or interfering species at physiologically relevant concentrations.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 5-30 minutes). The incubation time should be sufficient for the reaction to reach completion or a stable signal.

    • Measure the fluorescence intensity using a fluorescence spectrophotometer or a plate reader at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis:

    • Subtract the background fluorescence of the probe alone from all readings.

    • Plot the fluorescence intensity as a function of the thiol concentration to determine the limit of detection (LOD) and the linear range.

    • Compare the fluorescence response of the probe to different thiols to assess its cross-reactivity.

Protocol for Live Cell Imaging of Thiols:

  • Cell Culture and Plating:

    • Culture the cells of interest in a suitable medium until they reach the desired confluency.

    • Plate the cells in a suitable imaging dish or plate (e.g., glass-bottom dishes).

  • Probe Loading:

    • Wash the cells with a pre-warmed imaging buffer (e.g., HBSS or serum-free medium).

    • Incubate the cells with the fluorescent probe at an optimized concentration (e.g., 1-10 μM) in the imaging buffer for a specific duration (e.g., 15-60 minutes) at 37°C.

  • Washing and Imaging:

    • Wash the cells with the imaging buffer to remove the excess probe.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe.

  • Controls and Validation:

    • To confirm that the fluorescence signal is due to thiols, pre-treat the cells with a thiol-blocking agent like N-methylmaleimide (NEM) before probe loading. This should result in a significant reduction in the fluorescence signal.[4]

    • To investigate the response to changes in intracellular thiol levels, treat the cells with agents that either deplete (e.g., buthionine sulfoximine, BSO) or increase (e.g., N-acetylcysteine, NAC) thiol concentrations.

Visualizing Probe-Thiol Interactions

The following diagrams illustrate the fundamental concepts of fluorescent probe interactions with low-molecular-weight thiols.

CrossReactivityPathway cluster_probes Fluorescent Probes cluster_thiols Low-Molecular-Weight Thiols cluster_products Reaction Products Probe Thiol-Reactive Fluorescent Probe (Quenched) GSH Glutathione (GSH) Probe->GSH Reaction Cys Cysteine (Cys) Probe->Cys Reaction Hcy Homocysteine (Hcy) Probe->Hcy Reaction ActivatedProbeGSH Activated Probe (Fluorescent) GSH->ActivatedProbeGSH Fluorescence (High Intensity) ActivatedProbeCys Activated Probe (Fluorescent) Cys->ActivatedProbeCys Fluorescence (Variable Intensity) ActivatedProbeHcy Activated Probe (Fluorescent) Hcy->ActivatedProbeHcy Fluorescence (Variable Intensity)

Caption: General reaction scheme of a thiol-reactive fluorescent probe.

ExperimentalWorkflow start Start: Select Fluorescent Probe reagent_prep Reagent Preparation: Probe & Thiol Stocks start->reagent_prep in_vitro In Vitro Assay: Measure Fluorescence reagent_prep->in_vitro live_cell Live Cell Imaging: Visualize Thiol Distribution reagent_prep->live_cell data_analysis Data Analysis: Determine Selectivity & LOD in_vitro->data_analysis conclusion Conclusion: Assess Probe Suitability data_analysis->conclusion live_cell->conclusion

Caption: Workflow for evaluating fluorescent probe performance.

Conclusion

The selection of a fluorescent probe for detecting low-molecular-weight thiols requires careful consideration of its selectivity and the specific biological question being addressed. While many probes exhibit cross-reactivity, newer designs incorporating dual-reactive sites or mechanisms that produce distinct signals for different thiols offer improved specificity. Researchers should critically evaluate the published data and, when possible, perform in-house validation to ensure the chosen probe is suitable for their experimental system. The information and protocols provided in this guide serve as a starting point for making an informed decision in the complex landscape of thiol-detecting fluorescent probes.

References

Comparative analysis of mycothiol levels in different actinomycete species.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of mycothiol (MSH), a key low-molecular-weight thiol in actinomycetes, is crucial for exploring novel therapeutic targets and understanding bacterial physiology. This guide provides a comparative analysis of this compound levels in various actinomycete species, supported by experimental data and detailed methodologies.

This compound serves as a functional equivalent to glutathione in most actinomycetes, playing a vital role in maintaining intracellular redox homeostasis, detoxification of harmful compounds, and protecting against oxidative stress.[1][2][3] Its unique presence in this bacterial phylum makes the enzymes involved in its biosynthesis attractive targets for novel antimicrobial drug development.[4][5][6]

Quantitative Comparison of this compound Levels

The intracellular concentration of this compound can vary significantly between different species and is also influenced by growth phase.[3][7] The following table summarizes reported this compound levels in a range of actinomycete species, providing a comparative overview.

Actinomycete SpeciesThis compound (MSH) Level (μmol/g residual dry weight)Reference
Micrococcus agilis ATCC 9660.9[8]
Nocardia spp.Present[9][10]
Rhodococcus spp.Present[9][10]
Mycobacterium spp.Present[4][9][10]
Micromonospora spp.Present[9][10]
Actinomadura spp.Present[9][10]
Nocardiopsis spp.Present[9][10]
Various Actinobacteria0.01 to 9.69[11]

It is important to note that some actinomycete genera, such as Arthrobacter, Agromyces, and Actinomyces, have been reported to lack significant levels of this compound.[8][9][10]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for comparative studies. Two common methods employed are High-Performance Liquid Chromatography (HPLC) with fluorescent labeling and mass spectrometry.

HPLC with Monobromobimane (mBBr) Derivatization

This is a widely used method for quantifying low-molecular-weight thiols.

Principle: The thiol group of this compound reacts with a fluorescent labeling agent, monobromobimane (mBBr), to form a stable, fluorescent derivative that can be separated and quantified by reverse-phase HPLC.

Protocol:

  • Cell Lysis: Harvest bacterial cells by centrifugation and wash with a suitable buffer. Resuspend the cell pellet in an extraction buffer (e.g., 50% aqueous acetonitrile) to lyse the cells and release intracellular contents.[12]

  • Derivatization: Add monobromobimane (mBBr) to the cell extract in a buffer at pH 8.0 (e.g., 20 mM HEPES). Incubate the mixture in the dark at 60°C for 15 minutes.[12] To block any remaining unreacted thiol groups, N-ethylmaleimide can be added.

  • Acidification: Stop the reaction and precipitate proteins by adding an acid, such as methanesulfonic acid or HCl.[8][12]

  • Centrifugation: Remove cell debris and precipitated proteins by centrifugation.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). The fluorescent MSH-bimane adduct is detected using a fluorescence detector. The concentration of MSH is determined by comparing the peak area to a standard curve prepared with known concentrations of pure MSH.

Mass Spectrometry (MS)-Based Quantification

This method offers high sensitivity and specificity for this compound detection.

Principle: this compound is identified and quantified based on its specific mass-to-charge ratio (m/z) using mass spectrometry, often with selected ion monitoring (SIM) for enhanced sensitivity.[12]

Protocol:

  • Sample Preparation: Extract the crude carbohydrate fraction from the bacterial cells using a solvent like methanol to isolate this compound and inactivate the cells.[12]

  • MS Analysis: Resuspend the extract in a suitable solvent for mass spectrometry (e.g., acetonitrile:water).[12] Analyze the sample using a mass spectrometer, monitoring for the specific m/z of this compound.

  • Quantification: The relative or absolute quantification of MSH is achieved by measuring the ion intensity corresponding to its mass.[12]

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound metabolism and analysis, the following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for its quantification.

Mycothiol_Biosynthesis_Pathway cluster_0 This compound Biosynthesis cluster_1 Inputs Glucose-6-P Glucose-6-P Ins-1-P Ins-1-P Glucose-6-P->Ins-1-P Ino1 GlcNAc-Ins-P GlcNAc-Ins-P Ins-1-P->GlcNAc-Ins-P MshA GlcNAc-Ins GlcNAc-Ins GlcNAc-Ins-P->GlcNAc-Ins MshA2 GlcN-Ins GlcN-Ins GlcNAc-Ins->GlcN-Ins MshB Cys-GlcN-Ins Cys-GlcN-Ins GlcN-Ins->Cys-GlcN-Ins MshC This compound (MSH) This compound (MSH) Cys-GlcN-Ins->this compound (MSH) MshD UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GlcNAc-Ins-P Cysteine Cysteine Cysteine->Cys-GlcN-Ins Acetyl_CoA Acetyl-CoA Acetyl_CoA->this compound (MSH)

Caption: The biosynthetic pathway of this compound, highlighting the sequential enzymatic steps.

MSH_Quantification_Workflow cluster_workflow Experimental Workflow for this compound Quantification start Bacterial Cell Culture harvest Cell Harvesting & Washing start->harvest lysis Cell Lysis harvest->lysis derivatization Derivatization (e.g., with mBBr) lysis->derivatization precipitation Acidification & Protein Precipitation derivatization->precipitation centrifugation Centrifugation precipitation->centrifugation analysis HPLC or MS Analysis centrifugation->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: A generalized experimental workflow for the quantification of this compound from actinomycetes.

References

A Researcher's Guide to Orthogonal Validation of Mycothiol-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of mycothiol-protein interactions is a critical step in understanding the unique biology of this compound-producing bacteria, such as Mycobacterium tuberculosis. This guide provides a comprehensive comparison of orthogonal methods for confirming these interactions, complete with experimental data and detailed protocols to aid in the design and execution of robust validation studies.

This compound (MSH), a cysteine-containing pseudodisaccharide, is the primary low-molecular-weight thiol in most Actinomycetes, where it plays a crucial role in maintaining redox homeostasis and detoxifying harmful compounds. The covalent modification of proteins by this compound, known as S-mycothiolation, is a key mechanism for regulating protein function and protecting cysteine residues from irreversible oxidation. Given the importance of these interactions in bacterial survival and pathogenesis, rigorous validation of S-mycothiolated proteins is essential. This guide outlines and compares several orthogonal techniques for this purpose.

Comparative Analysis of Validation Methods

The selection of an appropriate validation method depends on the specific research question, available resources, and the nature of the protein of interest. A combination of at least two orthogonal methods is highly recommended to provide strong evidence for a this compound-protein interaction. The following table summarizes the key quantitative parameters of the most common validation techniques.

MethodPrincipleTypical ThroughputQuantitative CapabilityKey AdvantagesKey Limitations
Mass Spectrometry (MS)
Shotgun ProteomicsIdentification of peptides with a mass shift corresponding to this compound.HighSemi-quantitative (spectral counting)Unbiased, large-scale identification of potential interactions.Not inherently quantitative; modification can be unstable.[1]
OxICATDifferential isotopic labeling of reduced and oxidized cysteines.Medium to HighHighly quantitative (determines % oxidation).[1][2]Provides site-specific quantification of S-mycothiolation.[1][2]Technically demanding; requires specialized reagents and instrumentation.
Immunoblotting
MSH-Specific Western BlotDetection of S-mycothiolated proteins using an anti-MSH antibody.Low to MediumSemi-quantitative (band intensity).Relatively simple and widely accessible; good for validating individual targets.Dependent on antibody specificity and availability; may not detect all S-mycothiolated proteins.
Affinity-Based Methods
Biotin-Mycothiol Pull-DownEnrichment of interacting proteins using biotinylated this compound as bait.Low to MediumQualitative to semi-quantitative.Can identify both covalent and non-covalent interactors; useful for discovery.Synthesis of the biotinylated probe can be challenging; potential for non-specific binding.
Biophysical Methods
Fluorescence Polarization (FP)Measures changes in the polarization of fluorescently labeled this compound upon binding to a protein.High (plate-based)Quantitative (determines binding affinity, Kd).[3][4][5][6][7][8]Provides kinetic and affinity data in solution; suitable for high-throughput screening.[3][4][5][6][7][8]Requires a fluorescently labeled probe and purified protein; may not be suitable for all interactions.

Experimental Workflows and Signaling Pathways

To effectively validate this compound-protein interactions, it is crucial to understand the experimental workflows and the biological context in which these interactions occur.

Experimental_Workflow General Experimental Workflow for Validating this compound-Protein Interactions cluster_discovery Discovery Phase cluster_validation Validation Phase Shotgun_MS Shotgun Proteomics OxICAT OxICAT Western_Blot MSH-Specific Western Blot Pull_Down Biotin-MSH Pull-Down FP_Assay Fluorescence Polarization Cell_Culture Bacterial Cell Culture (e.g., Mycobacterium smegmatis) Stress_Induction Induction of Oxidative Stress (e.g., with NaOCl) Cell_Culture->Stress_Induction Protein_Extraction Protein Extraction and Thiol Trapping Stress_Induction->Protein_Extraction Identification Identification of S-mycothiolated Proteins Protein_Extraction->Identification Validation Validation of Specific Interactions Identification->Validation Functional_Analysis Functional Characterization Validation->Functional_Analysis

References

A Functional Showdown: Unraveling the Enzymatic Worlds of Mycothiol and Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate defense mechanisms of various organisms is paramount. This guide provides a detailed functional comparison of two key low-molecular-weight thiols: mycothiol (MSH), the primary thiol in most Actinomycetes including the pathogen Mycobacterium tuberculosis, and glutathione (GSH), the ubiquitous thiol in most other bacteria and eukaryotes.

This comparison delves into the enzymatic machinery that utilizes these thiols for detoxification and maintaining cellular redox homeostasis. We present a side-by-side analysis of their biosynthesis, the enzymes involved in their conjugation and reduction pathways, and available kinetic data to offer a comprehensive overview of their functional similarities and distinctions.

At a Glance: Key Functional Differences

FeatureThis compound-Dependent SystemGlutathione-Dependent System
Primary Organisms Actinomycetes (e.g., Mycobacterium, Streptomyces)Most other bacteria and eukaryotes
Structure N-acetylcysteine-glucosamine-inositolγ-glutamyl-cysteinyl-glycine
Biosynthesis Multi-step pathway involving MshA, MshB, MshC, and MshDTwo-step ATP-dependent pathway involving glutamate-cysteine ligase and glutathione synthetase
Detoxification Pathway Simpler, often two-step process involving S-conjugation and cleavage by this compound S-conjugate amidase (Mca)More complex mercapturic acid pathway involving multiple enzymatic steps
Key Detoxification Enzymes This compound S-transferase (MST), this compound S-conjugate amidase (Mca)Glutathione S-transferases (GSTs), γ-glutamyltransferase, dipeptidases, N-acetyltransferase
Reductase Mycothione Reductase (Mtr)Glutathione Reductase (GR)

Quantitative Comparison of Enzyme Performance

A direct quantitative comparison of the kinetic parameters of this compound- and glutathione-dependent enzymes is challenged by the limited availability of studies using identical substrates. However, data from various sources provide insights into their individual efficiencies.

Table 1: Kinetic Parameters of this compound S-Transferase (MST) and Glutathione S-Transferases (GSTs)

EnzymeOrganismSubstrate(s)K_m_k_cat_V_max_Reference
This compound S-transferase (MST)Mycobacterium tuberculosisThis compound (MSH)9.8 ± 1.0 µM-1484 RFU min⁻¹[1]
Glutathione S-Transferase (GST)Hyalomma dromedarii (Camel Tick Larvae)1-chloro-2,4-dinitrobenzene (CDNB)0.43 mM-9.2 U mg⁻¹[2]
Glutathione S-Transferase (GST)Gordonia rubripertincta CWB2 (StyI)1-chloro-2,4-dinitrobenzene (CDNB)0.0682 ± 0.0074 mM-0.0158 ± 0.0002 U mg⁻¹[3]
Glutathione S-Transferase (GST)Gordonia rubripertincta CWB2 (StyJ)1-chloro-2,4-dinitrobenzene (CDNB)2.0281 ± 0.1301 mM-0.348 ± 0.008 U mg⁻¹[3]
Glutathione S-Transferase GstAEscherichia coli (strain K12)1-chloro-2,4-dinitrobenzene (CDNB)-9 s⁻¹-[4]
Glutathione S-Transferase (GST)Various1-chloro-2,4-dinitrobenzene (CDNB) & GSH~100 µM (for both)-40-60 µmol/min per mg[5]

Table 2: Kinetic Parameters of Mycothione Reductase (Mtr) and Glutathione Reductases (GR)

EnzymeOrganismSubstrateK_m_k_cat_Reference
Mycothione Reductase (Mtr)Mycobacterium smegmatisThis compound-monobimane adduct95 ± 8 µM8 s⁻¹[3]
Glutathione ReductaseSpinachNADPH3-6 µM-[6]
Glutathione ReductaseYeastNADPH3-6 µM-[6]
Glutathione ReductaseEscherichia coliNADPH3-6 µM-[6]

Table 3: Kinetic Parameters of this compound- and Glutathione-Dependent Formaldehyde Dehydrogenases

EnzymeOrganismSubstrateK_m_k_cat_Reference
Glutathione-dependent Formaldehyde DehydrogenaseHuman liverFormaldehyde (in presence of GSH)4 µM200 min⁻¹[7]

Visualizing the Pathways

To better understand the functional workflows of these two systems, the following diagrams illustrate their respective biosynthesis and detoxification pathways.

Mycothiol_Biosynthesis cluster_0 This compound Biosynthesis Glc_6P Glucose-6-Phosphate Ins_1P Inositol-1-Phosphate Glc_6P->Ins_1P Ino1 GlcNAc_Ins GlcNAc-Ins Ins_1P->GlcNAc_Ins MshA GlcN_Ins GlcN-Ins GlcNAc_Ins->GlcN_Ins MshB Cys_GlcN_Ins Cys-GlcN-Ins GlcN_Ins->Cys_GlcN_Ins MshC (+ Cysteine, ATP) MSH This compound (MSH) Cys_GlcN_Ins->MSH MshD (+ Acetyl-CoA)

This compound Biosynthesis Pathway.

Glutathione_Biosynthesis cluster_1 Glutathione Biosynthesis Glu Glutamate gamma_Glu_Cys γ-Glutamylcysteine Glu->gamma_Glu_Cys Glutamate-cysteine ligase (GCL) Cys Cysteine Cys->gamma_Glu_Cys Gly Glycine GSH Glutathione (GSH) Gly->GSH gamma_Glu_Cys->GSH Glutathione synthetase (GS)

Glutathione Biosynthesis Pathway.

Mycothiol_Detoxification cluster_2 This compound-Dependent Detoxification Xenobiotic Electrophilic Xenobiotic (R-X) MS_R This compound S-conjugate (MS-R) Xenobiotic->MS_R MSH This compound (MSH) MSH->MS_R This compound S-transferase (MST) Mercapturic_Acid Mercapturic Acid (AcCys-R) MS_R->Mercapturic_Acid This compound S-conjugate amidase (Mca) GlcN_Ins GlcN-Ins MS_R->GlcN_Ins This compound S-conjugate amidase (Mca) Excretion Excretion Mercapturic_Acid->Excretion Recycling Recycling for MSH synthesis GlcN_Ins->Recycling

This compound-Dependent Detoxification Pathway.

Glutathione_Detoxification cluster_3 Glutathione-Dependent Detoxification (Mercapturic Acid Pathway) Xenobiotic Electrophilic Xenobiotic (R-X) GS_R Glutathione S-conjugate (GS-R) Xenobiotic->GS_R GSH Glutathione (GSH) GSH->GS_R Glutathione S-transferase (GST) CysGly_R Cysteinylglycine conjugate GS_R->CysGly_R γ-Glutamyl-transpeptidase Cys_R Cysteine conjugate CysGly_R->Cys_R Dipeptidase Mercapturic_Acid Mercapturic Acid (N-acetylcysteine conjugate) Cys_R->Mercapturic_Acid N-acetyltransferase Excretion Excretion Mercapturic_Acid->Excretion

References

Validating Target Engagement of Novel Mycothiol Biosynthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mycothiol (MSH) biosynthesis pathway, exclusive to Actinobacteria, including the formidable pathogen Mycobacterium tuberculosis, presents a compelling target for novel antibiotic development.[1] The absence of this pathway in humans offers a promising therapeutic window.[1] Effective validation of whether a novel inhibitor engages its intended target within this pathway is a critical step in the drug development pipeline. This guide provides a comparative overview of methodologies to validate target engagement of this compound biosynthesis inhibitors, supported by experimental data and detailed protocols.

The this compound Biosynthesis Pathway: A Prime Target

This compound (AcCys-GlcN-Ins) is the primary low-molecular-weight thiol in Actinobacteria, analogous to glutathione in other organisms.[2][3] It plays a crucial role in protecting the cell from oxidative stress and detoxifying harmful compounds.[2] The biosynthesis of MSH is a multi-step enzymatic process, offering several potential targets for inhibition.[1]

The key enzymes in the MSH biosynthesis pathway are:

  • MshA: A glycosyltransferase that initiates the pathway.[1][4]

  • MshB: A deacetylase.[1][4]

  • MshC: A ligase that is essential for MSH production.[2][3][4]

  • MshD: An acetyltransferase that completes the synthesis.[1][4]

Inhibition of these enzymes disrupts MSH production, rendering the bacteria more susceptible to oxidative damage and certain antibiotics.[5]

Mycothiol_Biosynthesis_Pathway cluster_0 This compound Biosynthesis UDP-GlcNAc UDP-GlcNAc GlcNAc-Ins-P GlcNAc-Ins-P UDP-GlcNAc->GlcNAc-Ins-P MshA 1L-myo-inositol-1-phosphate 1L-myo-inositol-1-phosphate 1L-myo-inositol-1-phosphate->GlcNAc-Ins-P GlcNAc-Ins GlcNAc-Ins GlcNAc-Ins-P->GlcNAc-Ins MshA2 (phosphatase) GlcN-Ins GlcN-Ins GlcNAc-Ins->GlcN-Ins MshB Cys-GlcN-Ins Cys-GlcN-Ins GlcN-Ins->Cys-GlcN-Ins MshC Cysteine Cysteine Cysteine->Cys-GlcN-Ins This compound (MSH) This compound (MSH) Cys-GlcN-Ins->this compound (MSH) MshD Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound (MSH)

Fig. 1: The this compound Biosynthesis Pathway

Comparative Analysis of Target Engagement Validation

Validating that a novel inhibitor acts on its intended target within the mycobacterial cell is paramount. This is typically achieved by demonstrating a specific biochemical consequence of target inhibition. For this compound biosynthesis inhibitors, this often involves measuring the levels of MSH and its precursors.

Inhibitor Target Enzyme Validation Method Observed Effect Reference
NTF1836 MshCHPLC-based quantification of thiols after derivatizationDose-dependent decrease in MSH levels accompanied by a significant accumulation of the MshC substrate, GlcN-Ins.[6]
G1 and G2 (GlcNAc-Ins analogs) MshB (presumed)Inhibition of MSH biosynthesis in M. smegmatisApproximately two-fold inhibition of MSH biosynthesis at 200 µg/ml.[4]
Quinaldinium derivatives (3 and 4) MshCIn vitro enzyme inhibition assaysMicromolar inhibitors of M. tuberculosis MshC.[6]
Dibenzothiazepinones MshCPatent literature describing inhibition of MshC biosynthesis enzymes.Inhibitors of bacterial MshC biosynthesis enzymes.[2]

Key Experimental Protocols for Target Validation

Quantification of this compound and Precursors by HPLC

This method is a gold standard for validating the engagement of inhibitors targeting the MSH biosynthesis pathway. It relies on the specific labeling of thiols with a fluorescent probe, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).

Principle: Cellular thiols, including MSH, are derivatized with monobromobimane (mBBr), a fluorescent labeling agent. The resulting fluorescent adducts are then separated by reverse-phase HPLC and detected by a fluorescence detector. Inhibition of a specific enzyme in the pathway will lead to a decrease in the product (MSH) and an accumulation of the substrate of the inhibited enzyme.

Detailed Protocol:

  • Culture and Treatment: Grow Mycobacterium cultures to the desired optical density. Treat the cultures with varying concentrations of the test inhibitor or a vehicle control (e.g., DMSO) for a specified period.

  • Cell Lysis and Thiol Labeling:

    • Harvest bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing 2 mM monobromobimane (mBBr) in 50% acetonitrile and 20 mM HEPES buffer, pH 8.0.

    • Incubate at 60°C for 15 minutes to facilitate cell lysis and labeling.

    • Acidify the reaction with HCl or trifluoroacetic acid to stop the labeling reaction.

  • HPLC Analysis:

    • Clarify the lysate by centrifugation.

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Elute the mBBr-derivatized thiols using a gradient of an appropriate mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).

    • Monitor the elution profile using a fluorescence detector with excitation at 380 nm and emission at 470 nm.

  • Data Analysis:

    • Identify the peaks corresponding to MSH-mBBr and precursor-mBBr adducts by comparing their retention times with those of known standards.

    • Quantify the peak areas to determine the relative amounts of MSH and its precursors in inhibitor-treated versus control samples.

HPLC_Workflow cluster_0 HPLC-based Target Validation Workflow cluster_1 Expected Outcome for MshC Inhibitor A Mycobacterium Culture + Inhibitor B Cell Lysis & Thiol Labeling (mBBr) A->B C HPLC Separation (C18 Column) B->C D Fluorescence Detection C->D E Data Analysis: Quantify MSH & Precursors D->E F Decreased MSH Peak E->F Inhibitor Effect G Increased GlcN-Ins Peak E->G Inhibitor Effect

Fig. 2: Workflow for HPLC-based Target Validation
In Vitro Enzyme Inhibition Assays

Biochemical assays using purified enzymes are essential for confirming direct inhibition and determining the potency of the inhibitor.

Principle: The activity of the purified target enzyme is measured in the presence and absence of the inhibitor. A variety of detection methods can be employed depending on the enzyme's reaction. For example, a coupled spectrophotometric assay can be used for MshC.[1]

Detailed Protocol (Example for MshC):

  • Protein Expression and Purification: Overexpress and purify the target enzyme (e.g., M. tuberculosis MshC) using standard molecular biology and chromatography techniques.

  • Assay Components: Prepare a reaction mixture containing the purified MshC, its substrates (ATP, L-cysteine, and GlcN-Ins), and a coupling system to produce a detectable signal (e.g., pyruvate kinase and lactate dehydrogenase for a spectrophotometric assay that monitors NADH oxidation).

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of the inhibitor.

    • Initiate the reaction by adding the substrates.

    • Monitor the reaction progress over time by measuring the change in absorbance at 340 nm (for NADH oxidation).

  • Data Analysis:

    • Calculate the initial reaction velocities at different inhibitor concentrations.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Enzyme_Inhibition_Assay cluster_0 In Vitro MshC Inhibition Assay A Purified MshC + Inhibitor B Add Substrates (ATP, Cys, GlcN-Ins) A->B C Coupled Enzyme System (PK/LDH) B->C D Monitor NADH Oxidation (Absorbance at 340 nm) C->D E Calculate IC50 D->E

Fig. 3: Workflow for an In Vitro MshC Inhibition Assay

Conclusion

Validating the target engagement of novel this compound biosynthesis inhibitors is a multifaceted process that combines whole-cell metabolic profiling with in vitro enzymatic assays. A robust validation strategy will unequivocally demonstrate that the inhibitor interacts with its intended molecular target, leading to the anticipated physiological consequences within the bacterium. The methodologies outlined in this guide provide a framework for the systematic evaluation of novel inhibitors, a critical step towards the development of new and effective treatments for tuberculosis and other diseases caused by Actinobacteria.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic complementation with other techniques for validating the function of genes involved in the mycothiol biosynthesis pathway. Detailed experimental protocols and supporting data are presented to facilitate the design and execution of robust functional validation studies.

This compound (MSH or AcCys-GlcN-Ins) is the primary low-molecular-weight thiol in most actinomycetes, including the human pathogen Mycobacterium tuberculosis, where it plays a crucial role in protecting the cell from oxidative stress and detoxifying harmful compounds.[1][2] The biosynthesis of this compound is a multi-step enzymatic process, and the genes encoding these enzymes (mshA, mshB, mshC, and mshD) are attractive targets for the development of novel anti-tuberculosis drugs.[1][3] Validating the function of these genes is therefore of paramount importance. Genetic complementation stands out as a powerful and definitive method for this purpose.

Genetic complementation involves introducing a functional copy of a gene into a mutant organism that lacks or has a defective version of that gene.[4] If the reintroduction of the wild-type gene restores the normal phenotype, it provides strong evidence that the observed phenotype in the mutant is indeed due to the inactivation of that specific gene.[4][5] This guide will delve into the application of this technique for validating this compound-related gene function, presenting quantitative data, detailed experimental protocols, and a comparison with alternative methods.

Performance Comparison: The Power of Restoration

Genetic complementation provides compelling evidence for gene function by demonstrating the reversal of a mutant phenotype. The tables below summarize quantitative data from studies on various msh gene mutants and their corresponding complemented strains, highlighting the restoration of this compound levels and reversal of sensitivity to different chemical agents.

Table 1: Restoration of this compound (MSH) and Related Thiol Levels by Genetic Complementation

StrainGeneMSH Level (% of Wild-Type)Cys-GlcN-Ins Level (nmol/10⁹ cells)Reference
M. tuberculosis Wild-Type-100%<0.02[6]
M. tuberculosis ΔmshDmshD~1%Elevated[6]
M. tuberculosis ΔmshD complementedmshDWild-Type Levels<0.02[6]
M. smegmatis Wild-Type-100%Undetectable[7]
M. smegmatis I64 (mshC mutant)mshC1-5%-[7]
M. smegmatis I64 complementedmshC200%-[7]
M. tuberculosis ΔmshAmshAUndetectable-[8]
M. tuberculosis ΔmshA complementedmshARestored-[8]

Table 2: Phenotypic Reversal in Complemented this compound Biosynthesis Mutants

StrainGeneIsoniazid MIC (μg/mL)Vancomycin MIC (μg/mL)Erythromycin MIC (μg/mL)Ethionamide SusceptibilityReference
M. smegmatis Wild-Type-61286-[7]
M. smegmatis I64 (mshC mutant)mshC>1200321.9-[7]
M. smegmatis I64 complementedmshC61286-[7]
M. tuberculosis ΔmshAmshA---Resistant[8]
M. tuberculosis ΔmshA complementedmshA---Susceptible[8]

Visualizing the Pathways and Processes

To better understand the biological context and the experimental approach, the following diagrams illustrate the this compound biosynthesis pathway and the genetic complementation workflow.

Mycothiol_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc MshA MshA UDP_GlcNAc->MshA Ins_1_P Inositol-1-P Ins_1_P->MshA GlcNAc_Ins_P GlcNAc-Ins-P MshA2 MshA2 (phosphatase) GlcNAc_Ins_P->MshA2 GlcNAc_Ins GlcNAc-Ins MshB MshB GlcNAc_Ins->MshB GlcN_Ins GlcN-Ins MshC MshC GlcN_Ins->MshC Cysteine Cysteine Cysteine->MshC Cys_GlcN_Ins Cys-GlcN-Ins MshD MshD Cys_GlcN_Ins->MshD Acetyl_CoA Acetyl-CoA Acetyl_CoA->MshD MSH This compound (MSH) MshA->GlcNAc_Ins_P MshA2->GlcNAc_Ins MshB->GlcN_Ins MshC->Cys_GlcN_Ins MshD->MSH

Caption: The this compound Biosynthesis Pathway.

Genetic_Complementation_Workflow start Start: Mutant Strain (e.g., ΔmshA) clone 1. Clone Wild-Type Gene (e.g., mshA) into a mycobacterial shuttle vector start->clone transform 2. Transform the Recombinant Vector into the Mutant Strain clone->transform select 3. Select for Transformants (e.g., antibiotic resistance) transform->select verify 4. Verify Gene Expression (e.g., PCR, Western Blot) select->verify analyze 5. Phenotypic and Biochemical Analysis of the Complemented Strain verify->analyze compare 6. Compare Phenotype to Wild-Type and Mutant Strains analyze->compare end End: Validated Gene Function compare->end

Caption: Genetic Complementation Experimental Workflow.

In-Depth Experimental Protocols

The following provides a generalized protocol for the genetic complementation of a this compound biosynthesis gene mutant. Specific details may need to be optimized for the particular gene and mycobacterial strain.

1. Construction of the Complementation Vector

  • Gene Amplification: The full-length open reading frame of the wild-type gene (e.g., mshA) is amplified from the genomic DNA of the wild-type mycobacterial strain using PCR with high-fidelity polymerase. The primers should be designed to include restriction sites compatible with the chosen shuttle vector.

  • Vector Selection: An E. coli-Mycobacterium shuttle vector is used. Integrating vectors (e.g., pMV361), which integrate into the host chromosome, are often preferred for stable, single-copy expression.[5][8] Episomal vectors (e.g., pMV261) can also be used.

  • Promoter Selection: The gene should be cloned downstream of a suitable mycobacterial promoter. The constitutive hsp60 promoter is commonly used to ensure consistent expression.[8]

  • Cloning: The amplified gene and the shuttle vector are digested with the corresponding restriction enzymes, ligated, and transformed into a suitable E. coli cloning strain (e.g., DH5α). The resulting construct is verified by restriction digestion and DNA sequencing.

2. Transformation of the Mutant Mycobacterial Strain

  • Preparation of Competent Cells: The mutant mycobacterial strain is grown to mid-log phase, harvested, and washed multiple times with ice-cold 10% glycerol to prepare electrocompetent cells.

  • Electroporation: The purified complementation vector DNA is introduced into the competent cells via electroporation.

  • Selection of Transformants: The electroporated cells are plated on appropriate agar medium containing a selective antibiotic corresponding to the resistance marker on the shuttle vector (e.g., kanamycin). Plates are incubated at 37°C for 3-4 weeks until colonies appear.

3. Verification and Analysis of the Complemented Strain

  • Confirmation of Gene Integration/Presence: The presence of the complementing gene in the transformants is confirmed by PCR using primers specific for the gene.

  • Analysis of Gene Expression: If an antibody is available, Western blotting can be used to confirm the expression of the protein.

  • Biochemical Analysis: The restoration of this compound biosynthesis is quantified by measuring MSH levels in the complemented strain and comparing them to the wild-type and mutant strains. This can be done using HPLC or mass spectrometry.[9]

  • Phenotypic Analysis: The complemented strain is tested for the reversal of the mutant phenotype. This may include determining the minimum inhibitory concentrations (MICs) of various antibiotics or assessing sensitivity to oxidizing and alkylating agents.[7]

Comparison with Other Alternatives

While genetic complementation is a gold standard for gene function validation, other techniques can also provide valuable insights.

TechniquePrincipleAdvantagesDisadvantages
Genetic Complementation Reintroduction of a wild-type gene into a mutant to restore the wild-type phenotype.Provides direct evidence of gene function; definitive in establishing a cause-and-effect relationship.Can be time-consuming; potential for polar effects if the gene is in an operon.
Heterologous Expression Expression of the gene in a different, more easily manipulated host (e.g., E. coli).Allows for large-scale production and purification of the protein for in vitro biochemical assays.The protein may not be correctly folded or post-translationally modified; the in vitro activity may not reflect its in vivo function.
RNA Interference (RNAi) Use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically silence the expression of the target gene.Allows for the study of essential genes that cannot be knocked out; can be used to assess the effect of partial gene knockdown.Knockdown is often incomplete; potential for off-target effects.
CRISPR-Cas9 Gene Editing Targeted gene knockout or modification using the CRISPR-Cas9 system.Allows for precise and efficient gene editing; can be used to create specific mutations.Potential for off-target mutations; can be challenging to implement in all organisms.

In the context of validating this compound-related gene function, genetic complementation offers the most direct and physiologically relevant evidence. While techniques like heterologous expression are invaluable for detailed enzymatic studies, they cannot fully recapitulate the complex intracellular environment of mycobacteria. RNAi and CRISPR-Cas9 are powerful tools but require careful validation to rule out off-target effects. Therefore, for the definitive validation of a gene's role in the this compound pathway and its impact on the overall physiology and drug susceptibility of the bacterium, genetic complementation remains the method of choice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Mycothiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals are paramount to ensuring a secure working environment and preventing environmental contamination. Mycothiol (MSH), a significant low-molecular-weight thiol found in Actinobacteria, requires specific disposal procedures due to its chemical nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Immediate Safety and Handling Considerations

Before beginning any work with this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. If an SDS for this compound is not available, the following guidelines for handling similar low-molecular-weight thiols should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Ventilation: All work with this compound and other thiols should be conducted within a certified chemical fume hood to minimize the inhalation of any potentially harmful or malodorous vapors.

Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Carefully collect the absorbed material and place it in a designated hazardous waste container.

Quantitative Data for Thiol Decontamination

The following table summarizes key quantitative data for the decontamination of thiol-containing waste, a common and recommended practice before final disposal. This procedure aims to oxidize the thiol group, reducing its reactivity and characteristic odor.

ParameterRecommended Value/ProcedureCitation
Decontaminating Agent Sodium Hypochlorite (Commercial Bleach, ~5-10% solution)[1][2]
Bleach Solution Preparation Prepare a 1:1 mixture of commercial bleach and water.[1][3]
Soaking Time for Glassware A minimum of 14-24 hours.[1][3][4]
Neutralization of Liquid Waste Add the thiol solution dropwise to a stirred bleach solution.[1]
Reaction Monitoring The reaction can be exothermic; cooling may be necessary.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the procedural, step-by-step guidance for the safe disposal of this compound and associated contaminated materials.

Step 1: Decontamination of Glassware and Equipment

  • Immediate Action: Immediately after use, place all contaminated non-disposable items, such as glassware, syringes, and spatulas, into a freshly prepared bleach solution within a chemical fume hood.[1]

  • Submersion: Ensure items are fully submerged in the bleach bath. For larger items that cannot be submerged, fill them with the bleach solution, seal, and label them clearly.[1][3]

  • Soaking: Allow the items to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[1][3][4]

  • Post-Decontamination Rinse: After soaking, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning procedures.[3]

Step 2: Management of Liquid this compound Waste

  • Neutralization: In a chemical fume hood, cautiously add the this compound-containing liquid waste dropwise to a stirred container of bleach solution. This reaction can be exothermic, and cooling may be required.[1]

  • Verification: After the addition is complete, allow the mixture to stir for a sufficient amount of time. Check for the absence of the characteristic thiol odor, which indicates that the oxidation is likely complete.[2]

  • Collection: The resulting neutralized solution should be collected as hazardous waste.[1][4] Do not pour it down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[5]

Step 3: Disposal of Solid Waste and Unused this compound

  • Contaminated Solids: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated, leak-proof hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name.[4][6]

  • Unused Product: Unused or surplus this compound must be disposed of as hazardous chemical waste.[1] The original container should be tightly capped, sealed, and placed in the appropriate hazardous waste collection area as designated by your institution.

Step 4: Final Disposal Logistics

  • Waste Segregation: Ensure that this compound waste is segregated from other incompatible waste streams.[7]

  • Container Management: Use containers that are chemically compatible with the waste and are in good condition with secure, leak-proof closures.[7] All waste containers must be properly labeled.[5][8]

  • Regulatory Compliance: All hazardous waste must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][9] Consult your institution's EHS department for specific guidance and to arrange for the collection and disposal by a licensed hazardous waste disposal company.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Mycothiol_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_treatment Decontamination & Neutralization cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood liquid_waste Liquid this compound Waste fume_hood->liquid_waste solid_waste Contaminated Solid Waste fume_hood->solid_waste glassware Contaminated Glassware fume_hood->glassware neutralize Neutralize with Bleach Solution liquid_waste->neutralize collect_solid Collect in Labeled Container solid_waste->collect_solid soak Soak in Bleach Bath (14-24h) glassware->soak collect_liquid Collect as Hazardous Waste neutralize->collect_liquid rinse_glassware Rinse & Clean Glassware soak->rinse_glassware final_disposal Dispose via EHS/Licensed Contractor collect_liquid->final_disposal collect_solid->final_disposal

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment while maintaining regulatory compliance.

References

Safeguarding Research: A Comprehensive Guide to Handling Mycothiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mycothiol (MSH), a unique thiol compound found in Actinobacteria. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling analogous thiol-containing compounds, which are known to be potential skin, eye, and respiratory irritants.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.Protects against splashes, vapors, and aerosols.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving is recommended.Prevents direct skin contact. It is crucial to check glove compatibility and replace them frequently.[1][2]
Body Protection A flame-resistant lab coat should be worn and kept fastened. Impervious clothing is also recommended.Protects the body from potential splashes and contamination of personal clothing.[1][2]
Respiratory Protection All work must be conducted in a well-ventilated area, preferably under a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.Minimizes inhalation of any potential vapors or aerosols.[1][2]

Operational Plan: From Handling to Disposal

Adherence to a strict operational protocol is crucial to minimize exposure and ensure the stability of the compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Prepare and label all necessary glassware and equipment within the fume hood.[1]

    • Have designated, labeled waste containers ready for liquid and solid chemical waste.[1][2]

  • Handling:

    • Don all required PPE before handling the chemical.[1]

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.[1]

    • To minimize air exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[1]

Disposal Plan:

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Thiol Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[1][2]

  • Solid Thiol Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[1][2]

  • Decontamination Solution: Used bleach solution for decontamination should be collected in a separate, labeled hazardous waste container for disposal.[2]

  • All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[1]

Emergency Procedures: Spill and Exposure Response

This compound Spill Cleanup Protocol:
  • Alert Personnel: Immediately alert personnel in the immediate area.

  • Evacuate and Restrict Access: If the spill is large or in a poorly ventilated area, evacuate the vicinity and restrict access.

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE, including a respirator if necessary.

  • Contain the Spill: For a small spill within a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand).[3]

  • Collect and Dispose: Collect the absorbent material in a sealed container for hazardous waste disposal.[3]

  • Decontaminate the Area: Clean the spill area with a 10% bleach solution, followed by soap and water.[4][5]

  • Ventilate: Ensure the area is well-ventilated.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash affected skin with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the key workflows.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash/Shower Access prep1->prep2 prep3 Prepare Labeled Glassware prep2->prep3 prep4 Ready Waste Containers prep3->prep4 handle1 Don All Required PPE prep4->handle1 handle2 Equilibrate this compound Container handle1->handle2 handle3 Handle in Fume Hood handle2->handle3 disp1 Segregate Liquid & Solid Waste handle3->disp1 disp2 Seal & Label Waste Containers disp1->disp2 disp3 Dispose via Licensed Contractor disp2->disp3

Caption: Workflow for the safe handling of this compound.

G This compound Spill Response Plan spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste in Sealed Container contain->collect decon Decontaminate Area with 10% Bleach collect->decon ventilate Ventilate the Area decon->ventilate report Report the Incident ventilate->report

Caption: Step-by-step response plan for a this compound spill.

References

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